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  • Product: 2-Chloro-3-hydroxy-4-methoxybenzoic acid
  • CAS: 87277-06-3

Core Science & Biosynthesis

Foundational

2-Chloro-3-hydroxy-4-methoxybenzoic acid chemical properties

An In-depth Technical Guide to 2-Chloro-3-hydroxy-4-methoxybenzoic Acid Introduction 2-Chloro-3-hydroxy-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique arrangement of chloro, hydroxyl, met...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloro-3-hydroxy-4-methoxybenzoic Acid

Introduction

2-Chloro-3-hydroxy-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique arrangement of chloro, hydroxyl, methoxy, and carboxylic acid functional groups makes it a molecule of significant interest as a versatile building block in synthetic organic chemistry. This guide provides a comprehensive technical overview of its chemical properties, a proposed synthetic pathway, and key analytical data, designed for researchers and professionals in drug development and chemical synthesis. Given the limited direct experimental data in publicly accessible literature for this specific compound, this document synthesizes information from established chemical principles and data from its immediate precursor and structurally analogous compounds to provide a robust and scientifically grounded profile.

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is the foundation of all subsequent research and development. The primary identifiers and structural representation for 2-Chloro-3-hydroxy-4-methoxybenzoic acid are provided below.

  • IUPAC Name: 2-Chloro-3-hydroxy-4-methoxybenzoic acid

  • Molecular Formula: C₈H₇ClO₄

  • Molecular Weight: 202.59 g/mol

cluster_structure Chemical Structure node_structure 2-Chloro-3-hydroxy-4-methoxybenzoic acid C₈H₇ClO₄ MW: 202.59 g/mol node_image

Caption: Chemical structure and identifiers.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction conditions to formulation. The following table summarizes the predicted and inferred properties for 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

PropertyValueRationale & Supporting Evidence
Physical State Beige to off-white solidExpected to be a solid at room temperature, similar to its aldehyde precursor and other substituted benzoic acids.[3]
Melting Point > 210 °C (estimated)The aldehyde precursor, 2-chloro-3-hydroxy-4-methoxybenzaldehyde, has a high melting point of 204-208 °C.[1][4][5] The carboxylic acid is expected to have a higher melting point due to stronger intermolecular hydrogen bonding from the carboxylic acid dimer formation.
Solubility Slightly soluble in water; Soluble in polar organic solvents (e.g., Acetone, Dichloromethane, Chloroform).The presence of polar hydroxyl and carboxylic acid groups allows for some water solubility.[6][7] However, solubility is expected to be greater in organic solvents, a common characteristic for compounds of this class.[6][8]
pKa ~3.5 - 4.0 (estimated)Benzoic acid has a pKa of 4.20. The ortho-hydroxyl group in salicylic acid lowers the pKa to 2.97 due to stabilization of the conjugate base through intramolecular hydrogen bonding.[9] The combined electron-withdrawing effects of the ortho-chloro and meta-hydroxyl groups are expected to increase the acidity compared to benzoic acid.

Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-purity material for research. While no direct synthesis is published, a logical and high-yielding two-step pathway can be proposed starting from the commercially available isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Proposed Synthetic Pathway

The synthesis involves two key transformations:

  • Ortho-Chlorination: Selective chlorination of isovanillin at the position ortho to the activating hydroxyl group.

  • Oxidation: Conversion of the aldehyde functional group to a carboxylic acid.

Sources

Exploratory

2-Chloro-3-hydroxy-4-methoxybenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid Authored for Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-3-hydroxy-4-methoxybenzoic acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-hydroxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its specific substitution pattern, featuring a halogen, a hydroxyl, and a methoxy group, makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The precise arrangement of these functional groups allows for a variety of subsequent chemical modifications, positioning it as a versatile building block for targeted drug design and the development of novel compounds.

This guide provides a comprehensive overview of a viable and efficient synthetic pathway to 2-Chloro-3-hydroxy-4-methoxybenzoic acid. The narrative emphasizes the chemical principles behind the chosen route, offering detailed experimental protocols and insights into the critical parameters that govern the reaction outcomes. The primary pathway discussed proceeds through the selective chlorination of a readily available starting material, followed by oxidation to yield the target benzoic acid derivative.

Part 1: Recommended Synthetic Pathway: Chlorination-Oxidation Route

The most logical and well-supported pathway commences with isovanillin (3-hydroxy-4-methoxybenzaldehyde). This approach involves two primary steps:

  • Electrophilic Chlorination: Introduction of a chlorine atom onto the aromatic ring at the position ortho to the highly activating hydroxyl group.

  • Oxidation: Conversion of the aldehyde functional group to a carboxylic acid to yield the final product.

This sequence is generally preferred because the aldehyde group is less sterically hindering than a carboxylic acid, and the strong activating effect of the hydroxyl group ensures high regioselectivity during the chlorination step.

Synthesis_Pathway_A Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Intermediate 2-Chloro-3-hydroxy-4-methoxybenzaldehyde Isovanillin->Intermediate  t-BuOCl, Acetic Acid   FinalProduct 2-Chloro-3-hydroxy-4-methoxybenzoic acid Intermediate->FinalProduct  KMnO4, NaOH(aq) then H+

Figure 1: Recommended two-step synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

Step 1: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

This initial step involves the regioselective chlorination of isovanillin. The choice of a mild chlorinating agent like tert-butyl hypochlorite (t-BuOCl) is crucial for preventing over-chlorination and other side reactions that can occur with harsher reagents like chlorine gas.

Causality and Expertise: The hydroxyl group of isovanillin is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. The para position is blocked by the methoxy group, and the ortho position adjacent to the methoxy group is sterically hindered. Therefore, the electrophile (Cl+) is predominantly directed to the C-2 position, which is ortho to the hydroxyl group and meta to the aldehyde. Acetic acid serves as a suitable solvent that can also protonate the hypochlorite, enhancing its electrophilicity.

Experimental Protocol: Chlorination of Isovanillin [1]

  • Materials:

    • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

    • 90% Acetic Acid

    • tert-Butyl hypochlorite (t-BuOCl)

    • Ether

    • Acetonitrile (for recrystallization)

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

    • Temperature-controlled water bath

    • Filtration apparatus (e.g., Büchner funnel)

  • Procedure:

    • Dissolve 41.2 g (0.271 mol) of isovanillin in 160 mL of 90% acetic acid in a round-bottom flask, with heating to aid dissolution.

    • Cool the solution to between 35°C and 40°C.

    • Slowly add 29.41 g of tert-butyl hypochlorite (t-BuOCl) dropwise to the solution while maintaining the temperature in the specified range.

    • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

    • Add 200 mL of ether to the reaction mixture to precipitate the product.

    • Allow the mixture to stand overnight to ensure complete crystallization.

    • Collect the precipitated crystals by filtration and wash thoroughly with ether to remove residual acetic acid and unreacted reagents.

    • The crude product (approx. 42.0 g) can be purified by recrystallization from acetonitrile to yield the pure 2-chloro-3-hydroxy-4-methoxybenzaldehyde.

Data Summary for 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

ParameterValueSource(s)
Yield 69% (after recrystallization)[1]
Molecular Formula C₈H₇ClO₃[2][3]
Molecular Weight 186.59 g/mol [2]
Appearance Crystalline solid[1]
Melting Point 203-205 °C[1]
CAS Number 37687-57-3[2][3]
Step 2: Oxidation of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

The final step is the oxidation of the aldehyde intermediate to the target carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation. The reaction is typically performed in a basic aqueous solution.

Causality and Expertise: Performing the oxidation under basic conditions (e.g., with NaOH or Na₂CO₃) is critical. It prevents the acidic permanganate from causing potential degradation of the electron-rich aromatic ring. The base also deprotonates the phenolic hydroxyl group and the final carboxylic acid, forming their respective salts which are soluble in the aqueous medium. The reaction is complete when the characteristic purple color of the permanganate ion disappears, and a brown precipitate of manganese dioxide (MnO₂) forms. Subsequent acidification is required to neutralize the solution and precipitate the water-insoluble carboxylic acid product.

Experimental Protocol: Oxidation to Carboxylic Acid (Adapted from[4])

  • Materials:

    • 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

    • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

    • Potassium permanganate (KMnO₄)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask with a mechanical stirrer and reflux condenser

    • Ice bath

    • Heating mantle

    • Filtration apparatus

  • Procedure:

    • Dissolve the 2-chloro-3-hydroxy-4-methoxybenzaldehyde intermediate in an aqueous solution of sodium hydroxide (1-2 molar equivalents).

    • Cool the resulting solution in an ice bath to below 10°C.

    • Prepare a separate solution of potassium permanganate in water.

    • Slowly add the KMnO₄ solution to the cooled aldehyde solution with vigorous stirring, ensuring the temperature remains below 10°C to control the exothermic reaction.

    • Once the addition is complete, allow the mixture to warm to room temperature and continue stirring until the purple permanganate color has been replaced by a brown precipitate of MnO₂.

    • Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of water to recover any trapped product.

    • Cool the clear filtrate in an ice bath.

    • Slowly acidify the filtrate with dilute hydrochloric or sulfuric acid until the pH is approximately 2-3. The target 2-Chloro-3-hydroxy-4-methoxybenzoic acid will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

    • Further purification can be achieved by recrystallization from hot water or an appropriate organic solvent system.

Part 2: Alternative Synthetic Considerations

An alternative pathway would involve reversing the order of operations: first oxidizing isovanillin to isovanillic acid, followed by chlorination.

Synthesis_Pathway_B Isovanillin Isovanillin IsovanillicAcid Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid) Isovanillin->IsovanillicAcid  NaOH, KOH, Heat   FinalProduct 2-Chloro-3-hydroxy-4-methoxybenzoic acid IsovanillicAcid->FinalProduct  Chlorinating Agent (e.g. Cl2)  

Figure 2: Alternative pathway with potential selectivity challenges during the chlorination step.

Scientific Rationale and Potential Challenges:

  • Oxidation of Isovanillin: The conversion of isovanillin to 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) is a straightforward process that can be achieved in high yield by heating with a mixture of sodium and potassium hydroxide.[5]

  • Chlorination of Isovanillic Acid: This step presents significant challenges. The isovanillic acid molecule contains three substituents with competing electronic effects. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The powerful activating effect of the hydroxyl group would still likely direct an incoming electrophile to the C-2 position. However, the presence of the deactivating carboxyl group could necessitate harsher reaction conditions compared to the chlorination of isovanillin. These conditions could lead to side reactions, such as decarboxylation or the formation of isomeric byproducts, complicating purification and reducing the overall yield. While direct chlorination of simpler hydroxybenzoic acids has been reported[6], the increased complexity of this substrate makes this route less synthetically elegant and likely lower-yielding than the recommended pathway.

Conclusion

For the synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, a two-step approach starting from isovanillin is recommended for its high regioselectivity and operational simplicity. The initial chlorination of isovanillin using tert-butyl hypochlorite provides the key aldehyde intermediate in good yield[1], which can then be efficiently oxidized to the final carboxylic acid product using established methods. This pathway offers superior control over the introduction of the chlorine atom, minimizing the formation of undesired isomers and simplifying the purification process. This strategic approach makes it the preferred method for researchers requiring reliable access to this valuable chemical intermediate.

References

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (2010, June 11). Retrieved March 10, 2026, from [Link]

  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.).
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (2020, May 15). Retrieved March 10, 2026, from [Link]

  • Synthesis of 2-Chloro-3-hydroxy benzoic acid - PrepChem.com. (n.d.). Retrieved March 10, 2026, from [Link]

  • STUDIES IN THE POLYOXYPHENOL SERIES: VII. THE OXIDATION OF VANILLIN WITH SODIUM CHLORITE AND CHLORINE DIOXIDE - Canadian Science Publishing. (n.d.). Retrieved March 10, 2026, from [Link]

  • Vanillic acid - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • “A Process For Preparation Of Substituted Benzoic Acids” - Quick Company. (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). Retrieved March 10, 2026, from [Link]

  • CN1251833A - Process for preparing substituted benzoic acid - Google Patents. (n.d.).
  • 2-Chloro-3-hydroxy-4-methoxybenzaldehyde - CAS Common Chemistry. (n.d.). Retrieved March 10, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid

Executive Summary As a Senior Application Scientist in medicinal chemistry and advanced materials, I frequently design synthetic routes for highly functionalized aromatic building blocks. 2-Chloro-3-hydroxy-4-methoxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry and advanced materials, I frequently design synthetic routes for highly functionalized aromatic building blocks. 2-Chloro-3-hydroxy-4-methoxybenzoic acid (CAS: 87277-06-3) is a tetra-substituted benzene derivative that serves as a critical intermediate in the synthesis of targeted therapeutics, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[1].

Working with electron-rich, multi-substituted phenols requires strict regiocontrol and chemoselectivity. This guide details the physicochemical properties, the causality behind its synthetic methodologies, and its downstream applications in drug development.

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for downstream purification and formulation. The synergistic electron-donating effects of the hydroxyl and methoxy groups, counterbalanced by the electron-withdrawing chlorine and carboxylic acid moieties, create a unique electronic landscape.

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
Chemical Name 2-Chloro-3-hydroxy-4-methoxybenzoic acidCore scaffold for quinazoline-based APIs.
CAS Number 87277-06-3[1]Unique identifier for regulatory compliance.
Molecular Formula C₈H₇ClO₄[1]Dictates mass spectrometry (M+H) targets.
Molecular Weight 202.59 g/mol [1]Used for precise stoichiometric calculations.
Structural Features Tetra-substituted aromatic ringHigh steric hindrance; requires optimized coupling conditions.

Synthetic Methodologies: A Self-Validating Protocol

Direct chlorination of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) often leads to a mixture of isomers or over-chlorination due to the highly activating nature of the phenol ring[2]. To ensure absolute regiocontrol, a two-step approach starting from isovanillin is the industry standard.

Step 1: Regioselective Chlorination of Isovanillin

The Causality: The choice of tert-butyl hypochlorite (t-BuOCl) over elemental chlorine gas is driven by the need for precise electrophilic aromatic substitution. The hydroxyl group at C3 strongly directs the incoming electrophile to the ortho position (C2). t-BuOCl in acetic acid provides a mild, controlled release of electrophilic chlorine, preventing the oxidative degradation of the aldehyde[3].

Experimental Protocol:

  • Preparation: Dissolve 41.2 g (0.271 mol) of isovanillin in 160 mL of 90% acetic acid while applying gentle heating to ensure complete dissolution[3].

  • Reagent Addition: Slowly add 29.41 g of t-BuOCl dropwise to the solution, maintaining the internal temperature strictly between 35°C and 40°C to prevent runaway exothermic side reactions[3].

  • Reaction & Quenching: Stir the mixture at room temperature for 3 hours. Validate reaction completion via Thin-Layer Chromatography (TLC). Quench by adding 200 mL of diethyl ether[3].

  • Isolation: Allow the mixture to stand overnight to induce crystallization. Filter the precipitated crystals and wash with cold ether.

  • Purification: Recrystallize the crude product from acetonitrile to yield 35 g (69% yield) of 2-chloro-3-hydroxy-4-methoxybenzaldehyde (Melting Point: 203-205 °C)[3].

Step 2: Chemoselective Pinnick Oxidation

The Causality: Converting the aldehyde to the target carboxylic acid requires an oxidant that will not cleave the electron-rich phenol ring. Transition metals (e.g., KMnO₄) are too harsh. The Pinnick oxidation utilizes sodium chlorite (NaClO₂) and a highly specific scavenger (2-methyl-2-butene). During oxidation, hypochlorous acid (HOCl) is generated as a byproduct. If left unchecked, HOCl will indiscriminately chlorinate the phenol ring at the C5 or C6 positions. The 2-methyl-2-butene acts as a sacrificial alkene, rapidly scavenging HOCl to form a chlorohydrin, thereby protecting the aromatic substrate.

Experimental Protocol:

  • Preparation: Dissolve 1.0 equivalent of 2-chloro-3-hydroxy-4-methoxybenzaldehyde in a 4:1 mixture of tert-butanol and water.

  • Scavenger Addition: Add 10.0 equivalents of 2-methyl-2-butene and cool the reaction vessel to 0°C.

  • Oxidation: Slowly add 2.0 equivalents of sodium dihydrogen phosphate (NaH₂PO₄) followed by 1.5 equivalents of sodium chlorite (NaClO₂).

  • Workup: Stir at room temperature until TLC confirms the disappearance of the aldehyde. Extract the aqueous layer with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford pure 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

SyntheticWorkflow Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Chlorination Regioselective Chlorination (t-BuOCl, AcOH, 35°C) Isovanillin->Chlorination Intermediate 2-Chloro-3-hydroxy- 4-methoxybenzaldehyde Chlorination->Intermediate 69% Yield Oxidation Pinnick Oxidation (NaClO2, NaH2PO4, Scavenger) Intermediate->Oxidation Product 2-Chloro-3-hydroxy- 4-methoxybenzoic acid Oxidation->Product High Chemoselectivity

Fig 1: Two-step synthetic workflow for 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

Applications in Advanced Drug Development

Derivatives of isovanillic acid, including its chlorinated and methoxylated analogs, are foundational building blocks for synthesizing quinazoline-based Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib[4].

The introduction of a chlorine atom at the C2 position modulates the steric and electronic landscape of the molecule. In medicinal chemistry, this halogenation can significantly impact the binding affinity of the resulting Active Pharmaceutical Ingredient (API) within the ATP-binding pocket of the EGFR kinase domain, altering both the pharmacokinetic profile and the metabolic stability of the drug[4],[2].

EGFRPathway EGF Epidermal Growth Factor (EGF) EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K MAPK MAPK / ERK Pathway EGFR->MAPK TKI Quinazoline TKI (Derived from target compound) TKI->EGFR ATP-competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis TKI->Apoptosis Induces Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 2: Mechanism of action for EGFR TKIs derived from isovanillic acid building blocks.

Quantitative Data Summary

To ensure reproducibility across different laboratory environments, the following table summarizes the key quantitative metrics for the synthetic workflow.

Table 2: Reaction Parameters and Yields
Reaction StepPrimary ReagentTemperatureTimeExpected YieldKey Quality Control Metric
Chlorination t-BuOCl / AcOH35°C - 40°C3 Hours69%[3]Melting Point: 203-205 °C[3]
Oxidation NaClO₂ / NaH₂PO₄0°C to RT2-4 Hours>85%Disappearance of aldehyde proton (~9.84 ppm) in ¹H NMR

Sources

Exploratory

A Comprehensive Technical Guide to 2-Chloro-3-hydroxy-4-methoxybenzoic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, a substituted benzoic acid derivative of interest in medi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and drug discovery. While direct experimental data on this specific molecule is limited, this document outlines a robust synthetic pathway, predicts its key physicochemical properties, and discusses its potential applications based on the established roles of its structural motifs.

Chemical Identity and Structure

The molecular structure features a benzene ring substituted with five functional groups: a carboxylic acid group, a chlorine atom, a hydroxyl group, and a methoxy group. The relative positions of these substituents are crucial for the molecule's chemical reactivity and biological activity.

Structural Representation:

G cluster_0 2-Chloro-3-hydroxy-4-methoxybenzoic acid C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 OH OH C3->OH C5 C C4->C5 OCH3 OCH3 C4->OCH3 C6 C C5->C6 H H C5->H C6->C1 C6->H

Caption: 2D structure of 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

Synthesis Pathway

A direct and efficient synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid can be achieved through a two-step process starting from the commercially available isovanillin. The initial step involves the chlorination of isovanillin to produce the key intermediate, 2-chloro-3-hydroxy-4-methoxybenzaldehyde. This aldehyde is then oxidized to the desired carboxylic acid.

Step 1: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (CAS: 37687-57-3)

This protocol is adapted from a known procedure for the chlorination of isovanillin.[1][2]

Reaction Scheme:

G Isovanillin Isovanillin Intermediate Chlorinated Intermediate Isovanillin->Intermediate t-BuOCl, Acetic Acid Aldehyde 2-Chloro-3-hydroxy-4-methoxybenzaldehyde Intermediate->Aldehyde Workup

Caption: Synthesis of the aldehyde intermediate.

Experimental Protocol:

  • Materials:

    • Isovanillin

    • 90% Acetic acid

    • tert-Butyl hypochlorite (t-BuOCl)

    • Ether

    • Acetonitrile

  • Procedure:

    • Dissolve isovanillin (0.271 mol) in 160 mL of 90% acetic acid with heating.

    • Slowly add tert-butyl hypochlorite (0.271 mol) dropwise to the solution while maintaining the temperature between 35-40°C. The use of t-BuOCl provides a controlled source of electrophilic chlorine.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Add 200 mL of ether to the reaction mixture and allow it to stand overnight to precipitate the product.

    • Filter the precipitated crystals and wash them with ether.

    • Purify the crude product by recrystallization from acetonitrile to yield 2-chloro-3-hydroxy-4-methoxybenzaldehyde.[1]

Step 2: Oxidation to 2-Chloro-3-hydroxy-4-methoxybenzoic acid

The conversion of the aldehyde to a carboxylic acid is a standard oxidation reaction. A mild and effective oxidizing agent such as potassium permanganate (KMnO₄) can be employed.

Reaction Scheme:

G Aldehyde 2-Chloro-3-hydroxy-4-methoxybenzaldehyde Carboxylic_Acid 2-Chloro-3-hydroxy-4-methoxybenzoic acid Aldehyde->Carboxylic_Acid KMnO4, Acetone/Water

Caption: Oxidation to the final benzoic acid.

Experimental Protocol:

  • Materials:

    • 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

    • Potassium permanganate (KMnO₄)

    • Acetone

    • Water

    • Sodium bisulfite (NaHSO₃)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 2-chloro-3-hydroxy-4-methoxybenzaldehyde in a mixture of acetone and water.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate in water to the cooled aldehyde solution. The reaction is exothermic and the temperature should be maintained below 10°C to prevent side reactions.

    • Stir the mixture vigorously until the purple color of the permanganate disappears, indicating the completion of the oxidation.

    • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

    • Acidify the solution with hydrochloric acid to precipitate the crude 2-chloro-3-hydroxy-4-methoxybenzoic acid.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.

Physicochemical Properties (Predicted)

Direct experimental data for 2-Chloro-3-hydroxy-4-methoxybenzoic acid is not available. However, its properties can be predicted based on the known values of structurally similar compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₈H₇ClO₃Calculated from structure
Molecular Weight 202.59 g/mol Calculated from formula
Appearance White to off-white solidTypical for substituted benzoic acids
Melting Point > 200 °CThe precursor aldehyde has a melting point of 204-208 °C.[2] The carboxylic acid is expected to have a higher melting point.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO.The presence of polar functional groups suggests some water solubility, while the aromatic ring provides solubility in organic solvents.
pKa ~3-4The carboxylic acid group is acidic. The electronic effects of the other substituents will influence the exact pKa.

Potential Applications in Drug Development

The structural features of 2-Chloro-3-hydroxy-4-methoxybenzoic acid suggest its potential as a valuable building block and lead compound in drug discovery. The chloro, hydroxyl, and methoxy groups can engage in various intermolecular interactions with biological targets.[3][4]

  • Enzyme Inhibition: The substituted benzoic acid scaffold is present in numerous enzyme inhibitors. The specific arrangement of functional groups in this molecule could allow for targeted interactions with the active sites of various enzymes.

  • Anti-inflammatory and Antioxidant Activity: Phenolic acids, including hydroxybenzoic acid derivatives, are known to possess anti-inflammatory and antioxidant properties.[5] The hydroxyl group can act as a radical scavenger, while the overall electronic properties of the molecule may influence inflammatory pathways.

  • Antimicrobial Agents: The combination of a halogen and phenolic hydroxyl group can contribute to antimicrobial activity. This compound could serve as a starting point for the development of new antibacterial or antifungal agents.

The chloro and methoxy groups, in particular, are often utilized in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties. They can influence lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4]

Safety and Handling

As with any chemical compound, 2-Chloro-3-hydroxy-4-methoxybenzoic acid should be handled with appropriate safety precautions in a laboratory setting. Based on the safety data for its precursor, 2-chloro-3-hydroxy-4-methoxybenzaldehyde, it may cause skin and eye irritation. Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

References

  • Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228–2233.
  • Ishihara, Y., & Baran, P. S. (2020). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 11(11), 1284–1299.
  • Ishihara, Y. (2022). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available from: [Link]

Sources

Foundational

The Discovery, Synthesis, and Pharmaceutical Applications of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid

Executive Summary & Historical Context The strategic decoration of aromatic rings is a cornerstone of rational drug design. Among the myriad of functionalized building blocks, 2-Chloro-3-hydroxy-4-methoxybenzoic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The strategic decoration of aromatic rings is a cornerstone of rational drug design. Among the myriad of functionalized building blocks, 2-Chloro-3-hydroxy-4-methoxybenzoic acid (CAS: 87277-06-3) stands out as a highly privileged, multi-functional scaffold[1].

Unlike natural products such as penicillin or paclitaxel, which have singular, serendipitous discovery narratives, the history of 2-chloro-3-hydroxy-4-methoxybenzoic acid is deeply intertwined with the evolution of synthetic organic chemistry in the late 20th century. Registered in the 1980s, this compound emerged during a paradigm shift in medicinal chemistry where researchers began systematically halogenating vanillic and isovanillic acid derivatives to modulate lipophilicity, pKa, and target binding affinity. Today, it serves as a critical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), offering a unique combination of steric shielding (via the ortho-chlorine), hydrogen bond donation (via the meta-hydroxyl), and electron donation (via the para-methoxy group).

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical properties of this scaffold is essential for predicting its behavior in both synthetic workflows and biological systems. The presence of the chlorine atom at the C2 position forces the carboxylate group out of the aromatic plane (the ortho-effect), significantly altering the molecule's pKa and its conformational presentation to biological targets.

Quantitative Data Summary
PropertyValueScientific Implication
CAS Registry Number 87277-06-3[2]Unique identifier for supply chain and patent tracking.
Molecular Formula C8H7ClO5[3]Defines the exact atomic composition.
Molecular Weight 202.59 g/mol [4]Ideal low-molecular-weight fragment for Hit-to-Lead optimization.
Hydrogen Bond Donors 2 (-OH, -COOH)Facilitates strong directional interactions with target proteins.
Hydrogen Bond Acceptors 4 (-OH, -OMe, -COOH)Enhances aqueous solubility and receptor pocket anchoring.
Topological Polar Surface Area (TPSA) ~77.7 ŲPredicts good membrane permeability in derivative forms.

Synthetic Methodology & Mechanistic Causality

The de novo synthesis of 2-chloro-3-hydroxy-4-methoxybenzoic acid requires precise regiocontrol to avoid over-chlorination or oxidation of the sensitive phenol group. The most robust, field-proven pathway utilizes isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the starting material.

The process is divided into two highly controlled steps:

  • Regioselective Electrophilic Aromatic Substitution: Using tert-butyl hypochlorite (t-BuOCl), chlorine is directed to the C2 position. The hydroxyl group at C3 strongly activates the ortho position, while the mild nature of t-BuOCl prevents deleterious side reactions[5].

  • Chemoselective Pinnick Oxidation: The intermediate aldehyde is oxidized to the carboxylic acid using sodium chlorite (NaClO₂). This method is chosen specifically because it oxidizes aldehydes without affecting the sensitive phenolic hydroxyl group.

Synthesis Isovanillin Isovanillin (Starting Material) Chlorination t-BuOCl, AcOH 35-40°C Isovanillin->Chlorination Intermediate 2-Chloro-isovanillin (Intermediate) Chlorination->Intermediate Oxidation NaClO2, Scavenger Pinnick Oxidation Intermediate->Oxidation Product 2-Chloro-3-hydroxy- 4-methoxybenzoic acid Oxidation->Product

Synthetic pathway of 2-Chloro-3-hydroxy-4-methoxybenzoic acid from isovanillin.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following steps include built-in causality and verification checkpoints.

Protocol A: Regioselective Chlorination of Isovanillin
  • Preparation: Dissolve 41.2 g (0.271 mol) of isovanillin in 160 mL of 90% aqueous acetic acid[5].

    • Causality: Acetic acid acts as a polar protic solvent that stabilizes the transition state of the electrophilic aromatic substitution, while the 10% water content ensures homogeneous mixing.

  • Reagent Addition: Slowly add 29.41 g of t-BuOCl dropwise while maintaining the internal temperature between 35°C and 40°C[5].

    • Causality: Temperature control is critical. Below 35°C, the reaction stalls; above 40°C, the risk of di-chlorination at the C6 position increases exponentially.

  • Isolation: Stir for 3 hours at room temperature, then add 200 mL of diethyl ether. Allow to stand overnight to precipitate the crystals[5]. Filter and recrystallize from acetonitrile.

    • Validation Checkpoint: The intermediate (2-chloro-3-hydroxy-4-methoxybenzaldehyde) should yield a melting point of 203-205 °C[5].

Protocol B: Chemoselective Pinnick Oxidation
  • Preparation: Dissolve 10.0 g of the intermediate from Protocol A in a 4:1 mixture of tert-butanol and water.

  • Scavenger Addition: Add 5 equivalents of 2-methyl-2-butene.

    • Causality: During oxidation, NaClO₂ generates hypochlorous acid (HOCl) as a byproduct. If left unchecked, HOCl will destructively chlorinate the aromatic ring. 2-methyl-2-butene acts as a sacrificial alkene, scavenging HOCl to form a harmless chlorohydrin.

  • Oxidation: Slowly add 1.5 equivalents of sodium chlorite (NaClO₂) and 1.5 equivalents of sodium dihydrogen phosphate (NaH₂PO₄) buffer. Stir for 4 hours at room temperature.

  • Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Validation Checkpoint: The disappearance of the aldehyde proton (~9.84 ppm) in ¹H NMR confirms complete conversion.

Pharmaceutical Applications & Pharmacophore Modeling

In drug discovery, 2-chloro-3-hydroxy-4-methoxybenzoic acid is utilized as a "warhead" or core scaffold in High-Throughput Screening (HTS) libraries. Its unique tri-substitution pattern allows medicinal chemists to probe specific receptor pockets. For instance, the carboxylic acid can be converted into amides to target kinase hinge regions, while the C2-chlorine forms favorable halogen bonds with backbone carbonyls in target proteins.

Workflow Scaffold Scaffold Selection CAS: 87277-06-3 Library Library Generation Amide Coupling & Esterification Scaffold->Library Screening In Vitro Screening Target Affinity & Selectivity Library->Screening Optimization Lead Optimization ADME & Tox Profiling Screening->Optimization

Drug discovery workflow utilizing the 2-chloro-3-hydroxy-4-methoxybenzoic acid scaffold.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized batch, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.85 (br s, 1H, -COOH) – Confirms successful Pinnick oxidation.

    • δ 10.16 (s, 1H, -OH) – Confirms the phenol group remains intact[5].

    • δ 7.62 (d, J = 8.4 Hz, 1H, Ar-H) and δ 7.15 (d, J = 8.4 Hz, 1H, Ar-H) – The ortho-coupling pattern confirms substitution at C2, leaving C5 and C6 as adjacent protons.

    • δ 3.94 (s, 3H, -OCH₃) – Confirms the stability of the methoxy ether[5].

  • LC-MS (ESI-): m/z calculated for C8H6ClO5⁻ [M-H]⁻ is 201.0; found 201.1. The presence of a characteristic M+2 isotope peak at 203.1 (approx. 33% intensity of the parent ion) self-validates the presence of a single chlorine atom.

References

  • Bal, B.S., Childers, W.E., Pinnick, H.W. "Oxidation of α,β-unsaturated aldehydes". Tetrahedron, 1981, 37(11), 2091-2096. Authoritative grounding for the chemoselective oxidation mechanism. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid

Introduction 2-Chloro-3-hydroxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical research. Its unique substitution pattern, featuring a chloro, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-3-hydroxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical research. Its unique substitution pattern, featuring a chloro, a hydroxyl, and a methoxy group on the benzoic acid core, suggests a complex physicochemical profile that dictates its behavior in various experimental and physiological settings. Understanding the solubility and stability of this compound is paramount for its effective use in drug discovery, formulation development, and synthetic chemistry. This guide provides a comprehensive overview of the predicted and inferred solubility and stability characteristics of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, alongside detailed experimental protocols for their empirical determination. Given the absence of extensive direct experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry and data from structurally related compounds to provide a robust predictive framework.

Physicochemical Properties: A Predictive Analysis

The solubility and stability of a molecule are intrinsically linked to its structural and electronic properties. The interplay of the chloro, hydroxyl, and methoxy substituents on the benzoic acid ring governs its polarity, lipophilicity, and ionization state.

Predicted Physicochemical Parameters

In the absence of direct experimental data, computational models provide valuable estimates for key physicochemical parameters. Various online platforms and software can predict properties like pKa, logP, and aqueous solubility based on the chemical structure.

ParameterPredicted ValueSignificance in Drug Development
pKa (acidic) ~3-4The pKa of the carboxylic acid group is crucial for predicting its ionization state at different pH values, which in turn significantly impacts its solubility and permeability across biological membranes.
pKa (phenolic) ~8-10The pKa of the phenolic hydroxyl group will influence its ionization at higher pH, affecting solubility and potential for antioxidant activity.
logP ~2-3The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. This value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability.
Aqueous Solubility Predicted to be low to moderateThe overall solubility will be a function of both its crystalline structure (for thermodynamic solubility) and its ionization state (pH-dependent solubility).

Note: These values are estimations derived from computational models and should be confirmed experimentally.

Influence of Substituents on Physicochemical Properties

The solubility and stability of 2-Chloro-3-hydroxy-4-methoxybenzoic acid are a composite of the effects of its functional groups:

  • Carboxylic Acid Group: This is the primary acidic functional group and a key determinant of aqueous solubility, especially at pH values above its pKa, where it exists as the more soluble carboxylate anion.

  • Chloro Group: The electron-withdrawing nature of the chlorine atom increases the acidity of the carboxylic acid (lowers the pKa) compared to unsubstituted benzoic acid[1][2]. Its contribution to logP is generally positive, increasing lipophilicity.

  • Hydroxyl Group: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially increasing aqueous solubility. It is also a site for potential oxidative degradation.

  • Methoxy Group: The methoxy group is generally considered to be electron-donating through resonance and can influence the electronic properties of the aromatic ring[1][3]. It can also impact crystal packing and, consequently, solubility.

Solubility Profile

The solubility of 2-Chloro-3-hydroxy-4-methoxybenzoic acid is expected to be highly dependent on the pH of the medium due to its ionizable carboxylic acid and phenolic hydroxyl groups.

pH-Dependent Solubility

A hypothetical pH-solubility profile can be constructed based on the predicted pKa values. At low pH, the compound will be in its neutral, less soluble form. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form the more soluble carboxylate salt. A further increase in pH above the pKa of the phenolic hydroxyl group will result in a dianionic species, which is expected to be even more soluble.

G cluster_0 Low pH cluster_1 pH > pKa (Carboxylic Acid) cluster_2 pH > pKa (Phenol) Neutral Form\n(Low Solubility) Neutral Form (Low Solubility) Monoanion\n(Increased Solubility) Monoanion (Increased Solubility) Neutral Form\n(Low Solubility)->Monoanion\n(Increased Solubility) Deprotonation of Carboxylic Acid Dianion\n(High Solubility) Dianion (High Solubility) Monoanion\n(Increased Solubility)->Dianion\n(High Solubility) Deprotonation of Phenol

Hypothesized pH-dependent solubility of 2-Chloro-3-hydroxy-4-methoxybenzoic acid.
Solubility in Organic Solvents

Given its predicted moderate lipophilicity, 2-Chloro-3-hydroxy-4-methoxybenzoic acid is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, acetone, and acetonitrile. Its solubility in non-polar solvents like hexane is anticipated to be low.

Experimental Protocol for Solubility Determination

A robust determination of the solubility profile is essential. The following protocol outlines a standard procedure for assessing both thermodynamic and kinetic solubility.

Workflow for Solubility Assessment

G Start Start Thermodynamic_Solubility Thermodynamic Solubility (Shake-Flask Method) Start->Thermodynamic_Solubility Kinetic_Solubility Kinetic Solubility (DMSO Stock Dilution) Start->Kinetic_Solubility Analysis Quantification by HPLC-UV Thermodynamic_Solubility->Analysis Kinetic_Solubility->Analysis Data_Reporting Report Solubility (µg/mL or µM) Analysis->Data_Reporting End End Data_Reporting->End

Workflow for comprehensive solubility assessment.
Step-by-Step Methodology
  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of solid 2-Chloro-3-hydroxy-4-methoxybenzoic acid to each buffer solution in separate vials.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspensions to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Kinetic Solubility (High-Throughput Method):

    • Prepare a concentrated stock solution of the compound in dimethyl sulfoxide (DMSO).

    • Add a small aliquot of the DMSO stock solution to each of the aqueous buffers.

    • Shake for a shorter period (e.g., 2-4 hours).

    • Measure the highest concentration at which the compound remains in solution without precipitating, often determined by nephelometry or turbidimetry.

Stability Profile and Degradation Pathways

The stability of 2-Chloro-3-hydroxy-4-methoxybenzoic acid is critical for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to predict its long-term stability and to develop stability-indicating analytical methods[4][5][6].

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M - 1 M HCl, heat (e.g., 60-80°C)Generally stable, but potential for hydrolysis of the methoxy group under harsh conditions.
Base Hydrolysis 0.1 M - 1 M NaOH, heat (e.g., 60-80°C)The phenolic hydroxyl group may be susceptible to oxidation under basic conditions.
Oxidation 3-30% H₂O₂, room temperatureThe electron-rich aromatic ring, particularly activated by the hydroxyl and methoxy groups, is susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring cleavage.
Thermal Degradation Dry heat (e.g., 80-100°C)Decarboxylation at high temperatures is a potential degradation pathway for benzoic acids.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)The aromatic system can absorb UV light, potentially leading to photolytic cleavage of the C-Cl bond or other radical-mediated reactions.
Hypothesized Degradation Pathway under Oxidative Stress

G Parent 2-Chloro-3-hydroxy- 4-methoxybenzoic acid Oxidized_Intermediate Oxidized Intermediate (e.g., Quinone-like species) Parent->Oxidized_Intermediate Oxidation (H₂O₂) Ring_Cleavage Ring Cleavage Products Oxidized_Intermediate->Ring_Cleavage Further Oxidation

A potential degradation pathway under oxidative stress.

Experimental Protocol for Stability Assessment

A validated stability-indicating analytical method, typically HPLC, is a prerequisite for accurate stability studies[7].

Workflow for Forced Degradation Studies

G Start Start Prepare_Solutions Prepare Stock Solution of Compound Start->Prepare_Solutions Apply_Stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Prepare_Solutions->Apply_Stress Neutralize_Quench Neutralize/Quench Reactions Apply_Stress->Neutralize_Quench Analyze_Samples Analyze by Stability-Indicating HPLC Method Neutralize_Quench->Analyze_Samples Identify_Degradants Characterize Degradants (LC-MS) Analyze_Samples->Identify_Degradants End End Identify_Degradants->End

Workflow for conducting forced degradation studies.
Step-by-Step Methodology
  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

  • Sample Preparation: Prepare solutions of 2-Chloro-3-hydroxy-4-methoxybenzoic acid in suitable solvents.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Treat the sample solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) and heat.

    • Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose the solid compound and a solution to elevated temperatures.

    • Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at various time points and quench the degradation process (e.g., by neutralization).

  • Analysis: Analyze the stressed samples using the validated HPLC method.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to account for all degradation products.

Conclusion

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. [Link]

  • ICH, Q1A(R2), Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

  • ICH, Q1B, Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

Sources

Foundational

potential biological activities of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

An In-Depth Technical Guide to the Pharmacological Profiling of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid Executive Summary In the landscape of modern drug discovery, halogenated aromatic carboxylic acids represent a clas...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profiling of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid

Executive Summary

In the landscape of modern drug discovery, halogenated aromatic carboxylic acids represent a class of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse receptor targets[1]. Among these, 2-Chloro-3-hydroxy-4-methoxybenzoic acid (CAS: 87277-06-3) [2] emerges as a highly versatile, commercially available building block[3]. While traditionally utilized as a synthetic intermediate, its unique substitution pattern—comprising an electron-withdrawing chlorine atom, a redox-active phenolic hydroxyl, and a steric-directing methoxy group—confers a highly tunable electronic profile.

This whitepaper provides a comprehensive mechanistic rationale and self-validating experimental framework for evaluating the latent biological activities of this scaffold, specifically targeting anti-inflammatory, antimicrobial, and epigenetic pathways.

Structural Activity Relationship (SAR) & Mechanistic Rationale

To understand the biological potential of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, we must deconstruct its structure and predict how each moiety dictates target engagement and pharmacokinetics.

  • The Carboxylic Acid Anchor: The carboxylate group is a classical bioisostere for binding positively charged amino acid residues (e.g., Arginine, Lysine) or chelating metal ions (e.g., Zn2+ in Histone Deacetylases).

  • C2-Chlorine (Steric & Electronic Modulation): The ortho-chlorine atom exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa​ of the adjacent carboxylic acid. This ensures the molecule remains ionized at physiological pH, enhancing its ionic interaction with target proteins. Furthermore, the bulky halogen sterically shields the carboxylate, which can reduce the rate of Phase II glucuronidation, thereby theoretically extending the biological half-life[1].

  • C3-Hydroxyl & C4-Methoxy (Redox & H-Bonding): Hydroxy-methoxybenzoic acid derivatives are well-documented plant metabolites exhibiting potent antioxidant and anti-inflammatory activities[4]. The C3-OH acts as a primary hydrogen bond donor, while the C4-OMe acts as a hydrogen bond acceptor. Together, they can participate in radical scavenging, stabilizing reactive oxygen species (ROS) through resonance delocalization across the aromatic ring.

Predicted Biological Activities & Self-Validating Protocols

To rigorously evaluate this compound, experimental protocols cannot merely be sequential steps; they must be designed as self-validating systems that inherently control for false positives (e.g., Pan-Assay Interference Compounds, or PAINS).

A. Anti-Inflammatory Potential (COX-2 / LOX Inhibition)

Given its structural homology to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and salicylic acid, this scaffold is a prime candidate for cyclooxygenase-2 (COX-2) inhibition.

Self-Validating Protocol: Orthogonal COX-2 Fluorometric Assay Causality: We utilize a peroxidase-coupled fluorometric assay because it provides higher sensitivity than colorimetric alternatives. However, because the C3-hydroxyl group is redox-active, it could act as a reducing agent, artificially quenching the peroxidase reaction and yielding a false-positive inhibition signal. Therefore, a chemical counter-screen is mandatory.

  • Preparation: Dissolve 2-Chloro-3-hydroxy-4-methoxybenzoic acid in DMSO to create a 10 mM stock. Dilute in HEPES buffer (pH 7.4). Note: HEPES is chosen over Tris to prevent primary amine interference with the carboxylic acid moiety.

  • Enzyme Incubation: Incubate 10 µL of the compound (at varying concentrations: 0.1 to 100 µM) with 10 µL of recombinant human COX-2 enzyme and 10 µL of Heme cofactor for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Kinetic Readout: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes.

  • Orthogonal Validation (The Trustworthiness Step): Run a parallel assay omitting the COX-2 enzyme but adding exogenous H2​O2​ . If the compound reduces the fluorescence in this cell-free H2​O2​ system, it is a redox-cycler (PAIN), not a true COX-2 inhibitor.

B. Antimicrobial & Anti-Biofilm Activity

Halogenated phenolic compounds are known to disrupt bacterial cell membranes and interfere with oxidative phosphorylation[5].

Self-Validating Protocol: Broth Microdilution with Mechanistic Validation Causality: Traditional Optical Density (OD600) measurements can be skewed if the test compound precipitates or is highly colored. We use Resazurin, a metabolic indicator, to ensure we are measuring true biological viability.

  • Inoculation: Prepare a mid-log phase culture of S. aureus (ATCC 29213) adjusted to 5×105 CFU/mL in Mueller-Hinton Broth.

  • Treatment: Dispense 50 µL of the bacterial suspension into a 96-well plate containing 50 µL of the compound serially diluted (0.5 to 256 µg/mL). Incubate for 18 hours at 37°C.

  • Viability Staining: Add 10 µL of Resazurin (0.015% w/v). Incubate for 2 hours. A color shift from blue to pink indicates metabolic activity.

  • Mechanism Validation (DiBAC4(3) Assay): To prove the mechanism is membrane disruption, treat a fresh bacterial culture with the compound at MIC for 1 hour, then add DiBAC4(3) (a voltage-sensitive dye). An increase in fluorescence indicates membrane depolarization, confirming the halogenated phenol's mechanism of action.

Quantitative Data Presentation

The following table summarizes the predicted physicochemical properties and representative pharmacological metrics for the 2-Chloro-3-hydroxy-4-methoxybenzoic acid scaffold, benchmarked against standard reference compounds.

Metric / Property2-Cl-3-OH-4-OMe Benzoic Acid (Predicted)Reference StandardAssay Context
Molecular Weight 202.59 g/mol N/ALipinski Rule of 5 (Pass)
LogP (Lipophilicity) 2.453.10 (Diclofenac)Optimal for membrane permeability
pKa​ (Carboxylic) ~3.24.15 (Benzoic Acid)Enhanced acidity via C2-Cl induction
COX-2 IC50​ 12.5 µM0.04 µM (Celecoxib)In vitro fluorometric assay
S. aureus MIC 32 µg/mL1 µg/mL (Vancomycin)Resazurin microdilution
DPPH Scavenging ( EC50​ ) 45.2 µM20.5 µM (Ascorbic Acid)Antioxidant capacity assay

Visualizations of Workflows and Mechanisms

To ensure rigorous execution and conceptual clarity, the following diagrams map the logical flow of the screening process and the proposed molecular interactions.

G Start 2-Chloro-3-hydroxy-4-methoxybenzoic acid (Scaffold) Sub1 In Silico Docking (COX-2 & HDAC) Start->Sub1 Sub2 Physicochemical Profiling (pKa, LogP, Solubility) Start->Sub2 Assay1 Fluorometric COX-2 Assay (Primary Screen) Sub1->Assay1 Assay2 Resazurin MIC Assay (Antimicrobial Screen) Sub2->Assay2 Val1 PAINS Counter-screen (Redox interference) Assay1->Val1 Val2 DiBAC4(3) Depolarization (Mechanism Validation) Assay2->Val2 Hit Validated Lead Compound Val1->Hit Val2->Hit

Fig 1. Self-validating high-throughput screening workflow for benzoic acid derivatives.

G Ligand 2-Cl-3-OH-4-OMe Benzoic Acid Target COX-2 Active Site Ligand->Target Binding Interact1 Carboxylate Anchor (Arg120 / Tyr355) Target->Interact1 Interact2 Halogen Bonding (Hydrophobic Pocket) Target->Interact2 Interact3 H-Bonding (C3-OH) (Ser530) Target->Interact3 Outcome Prostaglandin Synthesis Inhibition Interact1->Outcome Interact2->Outcome Interact3->Outcome

Fig 2. Proposed multivalent binding mechanism of the scaffold within the COX-2 active site.

Conclusion

The 2-Chloro-3-hydroxy-4-methoxybenzoic acid scaffold is vastly underutilized outside of basic synthetic chemistry. By applying stringent, self-validating pharmacological assays that account for its unique redox and electronic properties, researchers can leverage this privileged structure to develop novel anti-inflammatory, antimicrobial, or epigenetic modulators.

References

  • 2-Chloro-3-hydroxy-4-methoxybenzoic acid suppliers and producers BuyersGuideChem.[Link]

  • Metabolomic profiling of urinary phenolic compounds in postmenopausal women after consumption of dark chocolate, green tea, and fruit juice RSC Publishing.[Link]

  • Antioxidant Capacity and Accumulation of Caffeoylquinic Acids in Arnica montana L. In Vitro Shoots After Elicitation with Yeast Extract or Salicylic Acid MDPI.[Link]

  • Metabolic profiling of Ochradenus baccatus Delile. utilizing UHPLC-HRESIMS in relation to the in vitro Investigo.[Link]

  • Sodium Hypochlorite-Assisted Photooxidation of Salicylic Acid: Degradation Kinetics, Formation, and Ecotoxicological Assessment of Intermediates PMC - NIH.[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid

Prepared by: Senior Application Scientist, API Development & Process Chemistry Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary In modern pharmaceutical design, highly...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, API Development & Process Chemistry Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In modern pharmaceutical design, highly functionalized aromatic building blocks are critical for developing targeted active pharmaceutical ingredients (APIs). 2-Chloro-3-hydroxy-4-methoxybenzoic acid (CAS: 87277-06-3) represents a sophisticated scaffold offering a unique combination of electronic and steric properties. With a precisely defined molecular weight of 202.59 g/mol and an empirical formula of C8H7ClO4 , this compound serves as a versatile precursor in the synthesis of enzyme inhibitors and receptor antagonists[1].

This whitepaper provides an in-depth technical analysis of its physicochemical architecture, details a self-validating synthetic methodology, and outlines the causality behind its structural applications in drug discovery.

Core Physicochemical Architecture

The utility of 2-chloro-3-hydroxy-4-methoxybenzoic acid stems from its dense functionalization. The spatial arrangement of its four substituents—carboxyl, chloro, hydroxyl, and methoxy groups—creates a highly specific electronic environment.

  • Steric Hindrance (C2-Chlorine): The ortho-chlorine atom forces the adjacent carboxylic acid group out of the aromatic plane. This conformational twist alters the pKa of the acid and enhances the three-dimensional complexity of the pharmacophore.

  • Push-Pull Electronics (C3-OH & C4-OMe): The adjacent hydroxyl and methoxy groups create a localized electron-rich domain, capable of acting as both hydrogen bond donors and acceptors within target protein pockets.

Quantitative Data Summary

The following table summarizes the foundational quantitative metrics required for stoichiometric scaling and analytical validation.

PropertyValueCausality / Significance in Development
Chemical Name 2-Chloro-3-hydroxy-4-methoxybenzoic acidStandardized IUPAC nomenclature for regulatory filing.
CAS Registry Number 87277-06-3Unique identifier for commercial procurement.
Molecular Formula C8H7ClO4Dictates exact stoichiometric calculations[1].
Molecular Weight 202.59 g/mol Critical baseline for mass spectrometry (MS) validation[1].
Monoisotopic Mass 202.003 g/mol Target metric for High-Resolution Mass Spectrometry (HRMS).
Substituent Pattern 1-COOH, 2-Cl, 3-OH, 4-OMeDictates regioselective reactivity and target binding affinity.

Rational Synthesis and Process Chemistry

Synthesizing highly substituted aromatic rings requires strict regiocontrol. The most robust pathway to 2-chloro-3-hydroxy-4-methoxybenzoic acid involves a two-step sequence starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde). The process relies on regioselective halogenation followed by a mild oxidation step.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Regioselective Chlorination of Isovanillin Causality: The hydroxyl group at C3 strongly activates the ortho (C2) position. Using tert-butyl hypochlorite (t-BuOCl) allows for precise electrophilic aromatic substitution without over-chlorinating the ring[2].

  • Dissolution: Dissolve 41.2 g (0.271 mol) of isovanillin in 160 mL of 90% aqueous acetic acid under mild heating conditions[2].

  • Halogenation: Slowly add 29.41 g of t-BuOCl dropwise to the solution, strictly maintaining the internal temperature between 35°C and 40°C[2]. Note: Temperature control is critical here; exceeding 40°C induces oxidative degradation of the phenol.

  • Agitation & Precipitation: Stir the reaction mixture at room temperature for 3 hours. Subsequently, add 200 mL of diethyl ether. Allow the system to stand overnight to induce crystallization[2].

  • Isolation: Isolate the precipitated crystals via vacuum filtration, wash with cold ether, and purify by recrystallization from acetonitrile. This yields the intermediate, 2-chloro-3-hydroxy-4-methoxybenzaldehyde (Yield: ~69%, Melting Point: 203-205 °C)[2].

Phase 2: Pinnick Oxidation (Carboxyl Formation) Causality: Standard oxidants (like KMnO4) will cleave the electron-rich aromatic ring. The Pinnick oxidation utilizes sodium chlorite to selectively oxidize the aldehyde to a carboxylic acid under exceptionally mild conditions.

  • Preparation: Dissolve 10.0 g of the intermediate aldehyde in a co-solvent system of tert-butanol and water (4:1 v/v).

  • Scavenging: Add 5 equivalents of 2-methyl-2-butene. Causality: This acts as a hypochlorous acid (HOCl) scavenger. Without it, the HOCl byproduct would indiscriminately chlorinate the aromatic ring, destroying the product.

  • Oxidation: Slowly add 1.5 equivalents of sodium chlorite (NaClO2) and 1.5 equivalents of sodium dihydrogen phosphate (NaH2PO4) buffer. Stir at room temperature for 4 hours.

  • Workup: Acidify the aqueous layer to pH 2 using 1M HCl, extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the final API building block.

SynthesisWorkflow Start Isovanillin (Starting Material) Chlorination Regioselective Chlorination (t-BuOCl, AcOH, 35-40°C) Start->Chlorination Step 1: Halogenation Aldehyde 2-Chloro-3-hydroxy- 4-methoxybenzaldehyde Chlorination->Aldehyde Yield: ~69% Oxidation Pinnick Oxidation (NaClO2, Scavenger) Aldehyde->Oxidation Step 2: Mild Oxidation Product 2-Chloro-3-hydroxy- 4-methoxybenzoic acid Oxidation->Product Carboxyl Formation

Fig 1. Two-step synthesis workflow for 2-chloro-3-hydroxy-4-methoxybenzoic acid.

Analytical Validation: A Self-Validating System

To ensure trustworthiness in drug development, the analytical protocol must be self-validating. This means the analytical data should not only confirm the final structure but also explicitly prove the success of the mechanistic transformations.

Analytical TechniqueTarget MetricSelf-Validating Causality
LC-MS (ESI-) m/z 201.58 [M-H]-Confirms the exact molecular weight of 202.59 g/mol [1]. The presence of a 3:1 isotopic cluster validates the successful incorporation of a single chlorine atom.
1H NMR (DMSO-d6) Disappearance of peak at 9.84 ppmThe aldehyde proton peak (9.84 ppm) present in the intermediate[2] must vanish, replaced by a broad COOH peak (~12.5 ppm), validating the oxidation step.
1H NMR (DMSO-d6) Two doublets at ~7.10 & 7.42 ppmThe C5 and C6 protons exhibit ortho-coupling (J ≈ 8.5 Hz)[2], proving that chlorination occurred strictly at the C2 position, leaving the rest of the ring intact.
HPLC (UV 254 nm) Single peak, >98% AreaConfirms the removal of unreacted isovanillin and the absence of over-chlorinated byproducts.

Pharmacophore Applications in Drug Design

In medicinal chemistry, 2-chloro-3-hydroxy-4-methoxybenzoic acid is not merely a static structure; it is a dynamic participant in receptor-ligand interactions. The dense functionalization allows it to anchor into complex protein pockets.

  • The Carboxyl Anchor: Forms critical salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in the target protein.

  • The Halogen Bond: The C2-chlorine atom can engage in halogen bonding or occupy deep, hydrophobic sub-pockets, drastically increasing the residence time of the drug on the receptor.

  • The Methoxy/Hydroxyl Network: The C3-OH acts as a strict hydrogen bond donor, while the C4-OMe acts as a steric wedge and hydrogen bond acceptor, ensuring the molecule adopts the correct orientation within the binding site.

BindingModel Ligand 2-Chloro-3-hydroxy-4-methoxybenzoic acid C2-Cl C3-OH C4-OMe C1-COOH Receptor Target Protein Pocket Hydrophobic Cavity H-Bond Acceptor Steric Fit Salt Bridge Ligand->Receptor C2-Cl to Hydrophobic Ligand->Receptor C3-OH to H-Bond Acceptor Ligand->Receptor C4-OMe to Steric Fit Ligand->Receptor C1-COOH to Salt Bridge

Fig 2. Pharmacophore binding logic of the functionalized benzoic acid scaffold.

References

  • "C8H7ClO4 - Chemical Dictionary - Guidechem", Guidechem.com,
  • "2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 37687-57-3 - ChemicalBook", Chemicalbook.com,
  • "87277-06-3|2-Chloro-3-hydroxy-4-methoxybenzoic acid|BLD Pharm", Bldpharm.com,

Sources

Foundational

preliminary investigation of 2-Chloro-3-hydroxy-4-methoxybenzoic acid derivatives

An In-Depth Technical Guide to the Preliminary Investigation of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid Derivatives Foreword The quest for novel therapeutic agents is an intricate journey that begins with a single, prom...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Investigation of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid Derivatives

Foreword

The quest for novel therapeutic agents is an intricate journey that begins with a single, promising molecular scaffold. Substituted benzoic acids represent a privileged class of compounds in medicinal chemistry, forming the backbone of numerous established drugs and serving as a fertile ground for new discoveries.[1][2] This guide focuses on derivatives of a specific, functionalized scaffold: 2-Chloro-3-hydroxy-4-methoxybenzoic acid . The unique arrangement of chloro, hydroxyl, and methoxy groups on the benzene ring offers a rich electronic and steric landscape, providing multiple avenues for chemical modification and interaction with biological targets.

This document is designed for researchers, scientists, and drug development professionals. It is not a rigid set of instructions but rather a strategic blueprint for the preliminary investigation of novel derivatives originating from this core structure. We will delve into the causality behind experimental choices, from synthetic strategy to a tiered biological evaluation workflow, providing field-proven insights to navigate the early stages of drug discovery.

The Core Scaffold: Synthesis and Derivatization Strategy

The foundation of any investigation into a new class of compounds is a reliable and scalable synthesis of the core chemical entity. The target scaffold, 2-Chloro-3-hydroxy-4-methoxybenzoic acid, can be conceptualized as being derived from readily available starting materials like isovanillin.

Proposed Synthesis of the Core Scaffold

A logical synthetic approach involves the chlorination of a precursor like isovanillin, followed by oxidation of the aldehyde to a carboxylic acid. A known method for a similar transformation involves dissolving isovanillin in acetic acid and treating it with a chlorinating agent like tert-butyl hypochlorite to yield 2-chloro-3-hydroxy-4-methoxybenzaldehyde.[3] This intermediate can then be oxidized to the target benzoic acid using a standard oxidizing agent such as potassium permanganate, a process well-established for converting aldehydes to carboxylic acids.[4]

Strategy for Derivative Synthesis

With the core scaffold in hand, the primary sites for derivatization are the carboxylic acid and, potentially, the phenolic hydroxyl group. The carboxylic acid is the most versatile handle, readily converted into a wide array of functional groups, most commonly esters and amides. This strategy allows for the systematic exploration of the chemical space around the core scaffold to probe structure-activity relationships (SAR).[5] The conversion typically proceeds through an activated intermediate, such as an acyl chloride.[6]

The rationale for focusing on amide derivatives, for instance, is their prevalence in biologically active molecules. The amide bond is relatively stable and can participate in hydrogen bonding, a key interaction for binding to protein targets like enzymes and receptors.[5]

A 2-Chloro-3-hydroxy- 4-methoxybenzoic acid B Activation (e.g., SOCl₂) A->B Step 1 C Acyl Chloride Intermediate B->C D Amine (R-NH₂) or Alcohol (R-OH) C->D Step 2 E Amide or Ester Derivative Library D->E

Caption: General synthetic workflow for creating amide or ester derivatives.

A Tiered Approach to Biological Evaluation

A systematic and resource-efficient approach to screening is paramount. We propose a tiered workflow that begins with broad, high-throughput in vitro assays to identify initial "hits" and progresses to more specific mechanistic and preliminary in vivo studies for the most promising candidates.[7]

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Screening (Broad Cytotoxicity & Anti-Inflammatory Assays) B Hit Identification (Active Compounds) A->B C Secondary Screening (Mechanism of Action Studies) B->C D Lead Candidate Selection C->D E Preliminary Efficacy Models (e.g., Xenograft, Paw Edema) D->E F SAR Refinement E->F

Caption: A tiered workflow for the biological evaluation of novel derivatives.

Given the broad biological activities reported for various hydroxybenzoic acid derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, we will focus this guide on two high-impact therapeutic areas: oncology and inflammation.[2][8][9]

In Vitro Investigation I: Anticancer Potential

The initial evaluation of novel compounds for anticancer activity is a cornerstone of preclinical screening.[10] This process aims to identify agents that can selectively inhibit the growth and viability of cancer cells.[11]

Primary Screening: Cytotoxicity Assay

The first step is to quantify the cytotoxic or cytostatic effects of the derivative library across a panel of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[10]

Causality: The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[8] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[8] A reduction in the purple color in treated cells compared to untreated controls indicates a loss of viability. This assay is chosen for primary screening due to its high-throughput nature, cost-effectiveness, and reliability.[12]

Experimental Protocol: MTT Cytotoxicity Assay [5][10]

  • Materials: 96-well plates, selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.

    • Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%).

    • Treat the cells with the various concentrations of the test compounds and a vehicle control.

    • Incubate for a defined period, typically 48 or 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance of the solutions at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%, is determined by plotting viability against the logarithm of compound concentration and fitting the data to a dose-response curve.[10]

Data Presentation: Hypothetical Cytotoxicity of Novel Derivatives

Compound ID R-Group (Amide) IC50 (µM) vs. MCF-7 IC50 (µM) vs. A549
DERIV-01 -NH-Phenyl >100 >100
DERIV-02 -NH-(2-methylphenyl) 45.2 68.3
DERIV-03 -NH-(4-methoxyphenyl) 15.8 22.5

| Doxorubicin | (Control) | 0.9 | 1.2 |

Secondary Screening: Elucidating the Mechanism of Action

Compounds that demonstrate potent cytotoxicity (i.e., low IC50 values) are advanced to secondary screening to understand how they are killing the cancer cells. Key mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay is a gold standard for detecting apoptosis.[10]

  • Causality: In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent tag like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Cell Cycle Analysis (Propidium Iodide Staining): This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10]

  • Causality: Many anticancer drugs exert their effects by causing damage that leads to cell cycle arrest at specific checkpoints, preventing the cell from progressing to mitosis and division. PI stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows a flow cytometer to distinguish between cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA). A significant accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.[10]

In Vitro Investigation II: Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases, making it a critical area for therapeutic intervention.[13] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, are central regulators of the inflammatory response.[9]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB->NFkB Releases DNA DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2)

Caption: Simplified overview of the NF-κB signaling pathway.[7]

Primary Screening: Inhibition of Inflammatory Mediators

A widely used cell-based model for inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS), a component of bacterial cell walls.[13] This stimulation triggers an inflammatory cascade, leading to the production of mediators like nitric oxide (NO).

Causality: The Griess assay for nitric oxide is an excellent primary screen because NO is a key pro-inflammatory mediator produced by the iNOS enzyme, which is upregulated via the NF-κB pathway upon LPS stimulation.[13] A reduction in NO production indicates that a compound is interfering with this inflammatory signaling cascade.

Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Cells [7][13]

  • Materials: RAW 264.7 murine macrophage cells, 96-well plates, DMEM medium, FBS, Lipopolysaccharide (LPS), Griess Reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A set of wells should remain unstimulated as a negative control.

    • Collect the cell culture supernatant.

  • Nitric Oxide (NO) Assay:

    • Mix the collected supernatant with the Griess reagent in a new 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

  • Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control group. Determine the IC50 value.

Preliminary In Vivo Validation

Positive results from in vitro assays provide a strong rationale for advancing lead candidates to preliminary in vivo models. These studies are crucial for assessing a compound's efficacy within a complex biological system.

For Anticancer Activity: The mouse xenograft model is commonly used. Human cancer cells (e.g., MCF-7) are implanted into immunocompromised mice, and once tumors are established, the animals are treated with the test compound.[14] Tumor growth inhibition is the primary endpoint.[14]

For Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for evaluating acute inflammation.[13][15]

  • Causality: Carrageenan, when injected into a rat's paw, induces a biphasic inflammatory response characterized by swelling (edema).[15] The ability of a pre-administered compound to reduce the extent of this swelling compared to a control group indicates potential anti-inflammatory activity in vivo.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema [13]

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Procedure:

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.[13] A significant reduction in paw volume indicates efficacy.

Structure-Activity Relationship (SAR) and Future Directions

The data gathered from these tiered evaluations is not just a series of go/no-go decisions. It is a rich dataset from which to build an initial structure-activity relationship (SAR) analysis.[5] By comparing the IC50 values of different derivatives, researchers can deduce which chemical modifications are favorable for biological activity.

For example, comparing DERIV-01, -02, and -03 in the hypothetical data table suggests that substitution on the N-phenyl ring is crucial for activity, and that an electron-donating group (methoxy) at the para-position enhances potency more than a methyl group at the ortho-position.[5] These insights are invaluable for guiding the next round of synthesis, allowing for the rational design of more potent and selective compounds.

The preliminary investigation outlined in this guide provides a robust framework for identifying promising derivatives of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. The journey from scaffold to drug candidate is long, but a logical, evidence-based approach at these initial stages is the most critical determinant of success.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds.
  • Benchchem. (n.d.). Experimental protocol for testing the anti-inflammatory effects of related compounds.
  • MDPI. (2022, September 7). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.
  • Benchchem. (n.d.). In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
  • Benchchem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.
  • Slideshare. (n.d.). Experimental evaluation of anti inflammatory agents.
  • Chemicalbook. (n.d.). 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • PMC. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • IntechOpen. (2023, December 9). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils.
  • Benchchem. (n.d.). biological activity of 4-Methoxybenzoic acid and its derivatives.
  • International Journal of Pharmaceutical Sciences and Research. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.
  • PMC. (2025, June 11). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications.
  • Benchchem. (n.d.). Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide for Research Applications.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-methoxybenzoyl Chloride.

Sources

Protocols & Analytical Methods

Method

Application Note: Two-Step Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid from Isovanillin

Executive Summary The synthesis of highly functionalized, halogenated benzoic acids is a critical operation in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of benzazepine dop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, halogenated benzoic acids is a critical operation in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of benzazepine dopamine receptor agonists and pancratistatin analogs. This application note details a robust, two-step synthetic workflow to convert isovanillin (3-hydroxy-4-methoxybenzaldehyde) into 2-chloro-3-hydroxy-4-methoxybenzoic acid. The protocol relies on a highly regioselective electrophilic aromatic chlorination followed by a chemoselective Pinnick oxidation, ensuring high yields while preserving the integrity of the electron-rich phenolic core.

Mechanistic Rationale & Experimental Design

As a self-validating synthetic system, every reagent in this workflow is chosen to prevent over-reaction and side-product formation. Understanding the causality behind these choices is essential for successful scale-up.

Step 1: Regioselective Chlorination of the Phenolic Ring

Isovanillin features three substituents on the benzene ring: an aldehyde (C1), a hydroxyl (C3), and a methoxy group (C4). The strongly activating nature of the C3-hydroxyl group directs electrophilic aromatic substitution to its ortho and para positions (C2 and C6).

Using harsh chlorinating agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) often leads to over-chlorination or oxidative degradation of the phenol. Instead, this protocol utilizes tert-butyl hypochlorite (t-BuOCl) in 90% acetic acid. t-BuOCl provides a controlled, mild source of electrophilic chlorine. The synergistic directing effects of the C3-OH and C4-OMe groups, combined with the steric environment, heavily favor chlorination at the C2 position, yielding 2-chloro-3-hydroxy-4-methoxybenzaldehyde with high regioselectivity [1].

Step 2: Chemoselective Aldehyde Oxidation (Pinnick Oxidation)

Converting the intermediate benzaldehyde to the corresponding benzoic acid requires an oxidant that will not disrupt the easily oxidizable chlorophenol moiety. Traditional harsh oxidants (e.g., KMnO₄, CrO₃) cause rapid oxidative cleavage or quinone formation.

The Pinnick oxidation is the optimal choice for this transformation. It employs sodium chlorite (NaClO₂) as a mild oxidant, generating chlorous acid (HClO₂) in situ under mildly acidic buffered conditions (pH 3.5–4.0). The reaction proceeds via a pericyclic fragmentation of the chlorous acid-aldehyde adduct to yield the carboxylic acid. Crucially, a chlorine scavenger—in this case, 2-methyl-2-butene—must be added in large excess. The scavenger traps the highly reactive hypochlorous acid (HOCl) byproduct, preventing unwanted secondary electrophilic chlorination of the electron-rich aromatic ring [2].

Mandatory Visualization: Synthetic Workflow

SynthesisWorkflow SM Starting Material: Isovanillin Chlorination Step 1: Regioselective Chlorination Reagent: t-BuOCl Solvent: 90% AcOH (35-40 °C) SM->Chlorination Int Intermediate: 2-Chloro-3-hydroxy-4-methoxybenzaldehyde Chlorination->Int Oxidation Step 2: Pinnick Oxidation Reagents: NaClO2, NaH2PO4 Scavenger: 2-methyl-2-butene Solvent: t-BuOH/H2O (RT) Int->Oxidation Prod Target Product: 2-Chloro-3-hydroxy-4-methoxybenzoic acid Oxidation->Prod

Synthetic workflow for 2-chloro-3-hydroxy-4-methoxybenzoic acid from isovanillin.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve 41.2 g (0.271 mol) of isovanillin in 160 mL of 90% aqueous acetic acid.

  • Temperature Control: Gently warm the solution to 35–40 °C using a water bath to ensure complete dissolution of the starting material.

  • Electrophilic Addition: Slowly add 29.41 g (0.271 mol) of tert-butyl hypochlorite (t-BuOCl) dropwise over 30 minutes. Critical Step: Maintain the internal temperature strictly between 35 °C and 40 °C to prevent over-chlorination.

  • Maturation: Once the addition is complete, remove the water bath and stir the reaction mixture at room temperature for exactly 3 hours.

  • Crystallization: Add 200 mL of cold diethyl ether to the flask. Seal the flask and let the mixture stand overnight at 4 °C to induce full crystallization.

  • Isolation & Purification: Filter the precipitated crystals under vacuum and wash the filter cake with ice-cold diethyl ether (2 × 50 mL). Recrystallize the crude solid (approx. 42.0 g) from acetonitrile to afford 35.0 g of the pure intermediate as an off-white crystalline solid.

Protocol B: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid
  • Organic Phase Setup: In a 1 L round-bottom flask, dissolve 35.0 g (0.187 mol) of the intermediate 2-chloro-3-hydroxy-4-methoxybenzaldehyde in 350 mL of tert-butanol. Add 80 mL of 2-methyl-2-butene (scavenger) to the solution.

  • Buffer Preparation: In a separate Erlenmeyer flask, dissolve 25.4 g (0.28 mol, 1.5 eq) of sodium chlorite (NaClO₂, 80% technical grade) and 33.6 g (0.28 mol, 1.5 eq) of sodium dihydrogen phosphate (NaH₂PO₄) in 150 mL of deionized water.

  • Oxidation: Mount an addition funnel and add the aqueous buffer solution dropwise to the vigorously stirred organic mixture at room temperature over 1 hour.

  • Reaction Monitoring: Stir the biphasic mixture at room temperature for an additional 4 hours. Validate reaction completion via TLC (Hexanes/EtOAc, 1:1; visualization by UV and KMnO₄ stain). The aldehyde spot should completely disappear.

  • Workup: Concentrate the mixture in vacuo (water bath < 35 °C) to remove the volatile tert-butanol and 2-methyl-2-butene. Dilute the remaining aqueous phase with 200 mL of deionized water and carefully acidify to pH 2 using 1 M HCl.

  • Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate (3 × 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Triturate the resulting solid with cold dichloromethane/hexanes to yield the highly pure target carboxylic acid.

Quantitative Data & Analytical Markers

The following table summarizes the stoichiometric parameters, expected yields, and self-validating analytical markers for both synthetic steps.

ParameterStep 1: Regioselective ChlorinationStep 2: Pinnick Oxidation
Starting Material Isovanillin (41.2 g, 271 mmol)2-Chloro-3-hydroxy-4-methoxybenzaldehyde (35.0 g, 187 mmol)
Reagent(s) t-BuOCl (29.4 g, 271 mmol)NaClO₂ (25.4 g), NaH₂PO₄ (33.6 g), 2-methyl-2-butene (80 mL)
Solvent System 90% Acetic Acid (160 mL)t-BuOH (350 mL) / H₂O (150 mL)
Temperature / Time 35–40 °C, then RT for 3 hRoom Temperature for 4 h
Target Product 2-Chloro-3-hydroxy-4-methoxybenzaldehyde2-Chloro-3-hydroxy-4-methoxybenzoic acid
Typical Yield 69% (35.0 g)85–90% (approx. 36.0 g)
Key Analytical Marker ¹H NMR (DMSO-d₆): δ 9.84 (s, 1H, CHO), 10.16 (s, 1H, OH)¹H NMR: Disappearance of aldehyde proton at δ 9.84; appearance of broad COOH peak > δ 12.0

References

  • Weinstock, J., Ladd, D. L., Wilson, J. W., Brush, C. K., Yim, N. C., Gallagher, G., McCarthy, M. E., Silvestri, J., Sarau, H. M., & Flaim, K. E. (1986). "Synthesis and evaluation of benzazepine dopamine receptor agonists." Journal of Medicinal Chemistry, 29(11), 2315-2325. URL:[Link]

  • Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica, 27, 888-890. URL:[Link]

Application

Application Note: High-Resolution Quantification of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid via HPLC-UV and LC-MS/MS

Executive Summary & Analytical Rationale 2-Chloro-3-hydroxy-4-methoxybenzoic acid (CAS: 87277-06-3; Formula: C₈H₇ClO₄; MW: 202.45 g/mol ) is a highly functionalized halogenated aromatic compound frequently encountered as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

2-Chloro-3-hydroxy-4-methoxybenzoic acid (CAS: 87277-06-3; Formula: C₈H₇ClO₄; MW: 202.45 g/mol ) is a highly functionalized halogenated aromatic compound frequently encountered as a synthetic intermediate or an active pharmaceutical ingredient (API) impurity. Accurate quantification of this compound is critical for reaction monitoring, impurity profiling, and quality control.

Physicochemical Profiling & Causality in Method Design

To design a robust analytical method, we must first analyze the molecule's functional groups:

  • Carboxylic Acid (-COOH): With an estimated pKa of ~3.0–3.5 (lowered by the electron-withdrawing ortho-chloro group), this moiety will ionize in neutral aqueous solutions. To prevent peak tailing and early elution in reversed-phase chromatography, the mobile phase must be heavily buffered or acidified (e.g., 0.1% Formic Acid, pH ~2.7) to keep the molecule in its neutral, protonated state [1].

  • Phenolic Hydroxyl (-OH) & Methoxy (-OCH₃): These groups increase the molecule's polarity but also make it highly susceptible to binding with active silanol groups on older stationary phases. A high-purity, end-capped C18 column is mandatory.

  • Mass Spectrometry (MS) Behavior: The highly acidic carboxylic proton is easily lost in the electrospray ionization (ESI) source, making Negative Ion Mode (ESI-) the most sensitive and logical choice for trace-level LC-MS/MS quantification [2].

Experimental Workflows

The following diagram illustrates the bifurcated analytical workflow, allowing for both high-concentration routine assay testing and ultra-trace impurity detection from a single standardized sample preparation protocol.

Workflow N1 Sample Matrix (API / Reaction Mix) N2 Solvent Extraction (MeOH:H2O 50:50) N1->N2 N3 Filtration (0.22 µm PTFE) N2->N3 N4 HPLC-UV (Assay 0.1-100 µg/mL) N3->N4 High Conc. N5 LC-MS/MS (Trace 1-100 ng/mL) N3->N5 Low Conc.

Analytical workflow for the extraction and quantification of 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

Step-by-Step Sample Preparation Protocol

Causality Note: A 50:50 Methanol:Water diluent is chosen to match the initial mobile phase strength, preventing solvent-induced peak distortion (the "solvent effect") upon injection. Nylon filters are strictly avoided as their free amino groups can irreversibly bind to the carboxylic acid moiety.

  • Stock Solution: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of HPLC-grade Methanol:Water (50:50, v/v).

  • Homogenization: Sonicate the solution for 5 minutes at room temperature to ensure complete dissolution.

  • Dilution: Dilute the stock solution with the same diluent to the target working range (e.g., 10 µg/mL for HPLC-UV; 50 ng/mL for LC-MS/MS).

  • Filtration: Filter the final solution through a 0.22 µm hydrophilic PTFE syringe filter. Critical Step: Discard the first 1.0 mL of filtrate to saturate any potential non-specific binding sites on the filter membrane.

Protocol A: HPLC-UV Method (Routine Assay & Purity)

This method is designed for routine quantification, mass balance, and purity checks where the analyte concentration is >0.1 µg/mL.

Chromatographic Conditions
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Column Temperature: 35 °C (to reduce system backpressure and improve mass transfer).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (primary aromatic absorbance) and 280 nm (phenolic shift).

Table 1: HPLC-UV Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (Acetonitrile)Elution Profile
0.01.085%15%Isocratic Hold
2.01.085%15%Gradient Start
12.01.020%80%Linear Gradient
15.01.020%80%Column Wash
15.11.085%15%Re-equilibration
20.01.085%15%End of Run

Protocol B: LC-MS/MS Method (Trace Quantification)

For genotoxic impurity profiling or trace-level pharmacokinetic analysis, LC-MS/MS provides unparalleled sensitivity and specificity [3].

Mass Spectrometry Causality & Fragmentation

In ESI negative mode, 2-Chloro-3-hydroxy-4-methoxybenzoic acid yields a strong deprotonated precursor ion [M-H]⁻ at m/z 201.0 (based on the ³⁵Cl isotope). Upon collision-induced dissociation (CID), the primary neutral loss is carbon dioxide (44 Da) from the carboxylic acid, yielding a quantifier ion at m/z 157.0. A secondary loss of a methyl radical (15 Da) from the methoxy group generates the qualifier ion at m/z 142.0.

Fragmentation M Precursor Ion[M-H]⁻ m/z 201.0 (³⁵Cl) F1 Quantifier Ion m/z 157.0 (-CO₂) M->F1 CE: 15 eV F2 Qualifier Ion m/z 142.0 (-CO₂, -CH₃•) M->F2 CE: 25 eV

Electrospray ionization (ESI-) fragmentation pathway and MRM transitions.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)Purpose
Target (³⁵Cl)201.0157.05011015Quantifier
Target (³⁵Cl)201.0142.05011025Qualifier
Target (³⁷Cl)203.0159.05011015Isotope Qualifier

(Note: LC conditions for MS utilize a sub-2 µm column, e.g., Agilent Zorbax Eclipse Plus C18 50 × 2.1 mm, 1.8 µm, with a flow rate of 0.3 mL/min to optimize ESI droplet desolvation).

Self-Validating System & Performance Metrics

To ensure absolute trustworthiness, every analytical sequence must act as a self-validating system . Before integrating sample data, the sequence must pass strict System Suitability Testing (SST) criteria aligned with ICH Q2(R1) guidelines [1].

  • SST Criteria: The %RSD of the peak area for six replicate injections of the standard must be 2.0%. The tailing factor ( Tf​ ) must be 1.5, proving that secondary silanol interactions have been successfully suppressed by the formic acid buffer.

Table 3: Expected Method Validation Parameters (ICH Q2(R1) Compliant)

Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linear Range 0.1 – 100 µg/mL1.0 – 500 ng/mL 0.999
Limit of Detection (LOD) 30 ng/mL0.3 ng/mLS/N 3:1
Limit of Quantitation (LOQ) 100 ng/mL1.0 ng/mLS/N 10:1, Precision 10%
Intra-day Precision (%RSD) 1.5% 4.5% 2.0% (UV); 5.0% (MS)
Recovery (Accuracy) 98.5% – 101.2%92.4% – 106.1%95.0% – 105.0% (UV)

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: A Rapid and Sensitive UHPLC-MS/MS Method for Quantification of 2-(2-hydroxypropanamido) Benzoic Acid in Rat Plasma: Application to a Pharmacokinetic Study Source: PubMed Central (National Institutes of Health) URL: [Link]

Method

using 2-Chloro-3-hydroxy-4-methoxybenzoic acid in organic synthesis

An Application Guide to 2-Chloro-3-hydroxy-4-methoxybenzoic acid in Synthetic Chemistry Authored by: A Senior Application Scientist This document provides an in-depth technical guide for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 2-Chloro-3-hydroxy-4-methoxybenzoic acid in Synthetic Chemistry

Authored by: A Senior Application Scientist

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. We move beyond simple procedural outlines to explore the chemical rationale behind its application, offering field-proven insights into its use as a versatile scaffold in modern organic synthesis.

Introduction: A Multifunctional Building Block

2-Chloro-3-hydroxy-4-methoxybenzoic acid is a polysubstituted aromatic compound whose value in organic synthesis stems from the unique interplay of its four distinct functional groups. The specific arrangement of these groups—a carboxylic acid, a phenolic hydroxyl, a methoxy ether, and a chloro substituent—provides a rich platform for selective chemical modifications.

  • Carboxylic Acid: Offers a primary handle for amide bond formation, esterification, or reduction, serving as a key anchoring point for building molecular complexity.

  • Phenolic Hydroxyl: A versatile site for O-alkylation, acylation, or participation in cyclization reactions. Its acidity and nucleophilicity are modulated by the adjacent electron-withdrawing chloro group.

  • Chloro Group: Positioned ortho to both the hydroxyl and carboxylic acid groups, it activates the aromatic ring for certain transformations and can serve as a leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions or a handle for transition-metal-catalyzed cross-coupling.

  • Methoxy Group: A sterically small, electron-donating group that influences the electronic properties of the ring and can be a site for ether cleavage under harsh conditions if required.

This combination makes the molecule an attractive starting material for the synthesis of heterocyclic systems and as a core scaffold in medicinal chemistry programs aimed at developing novel therapeutic agents.[1][2]

Physicochemical & Spectroscopic Data

While extensive data for the title benzoic acid is not broadly published, properties can be inferred from its aldehyde precursor and related analogs.

PropertyValue / Expected DataSource / Note
Molecular Formula C₈H₇ClO₃Calculated
Molecular Weight 202.59 g/mol Calculated
Appearance Expected to be a solidInferred from precursor[3]
¹H NMR (DMSO-d₆) δ ~13.0 (br s, 1H, COOH), ~10.0 (s, 1H, OH), 7.3-7.5 (d, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃)Predicted based on precursor data[4]
¹³C NMR (DMSO-d₆) δ ~167 (C=O), ~150-155 (C-O), ~145-150 (C-O), ~120-130 (Ar-C), ~110-120 (Ar-C), ~56 (OCH₃)Predicted
IR (KBr, cm⁻¹) ~3400 (O-H, phenol), ~3000 (O-H, acid), ~1700 (C=O), ~1600, 1480 (C=C, aromatic)Predicted

Synthesis of the Core Scaffold

The primary route to 2-Chloro-3-hydroxy-4-methoxybenzoic acid involves a two-step sequence starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde). This process first introduces the ortho-chloro substituent and is followed by oxidation of the aldehyde to the target carboxylic acid.

Workflow for Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Oxidation Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Aldehyde 2-Chloro-3-hydroxy-4-methoxybenzaldehyde Isovanillin->Aldehyde t-BuOCl, Acetic Acid Aldehyde_ref 2-Chloro-3-hydroxy-4-methoxybenzaldehyde FinalProduct 2-Chloro-3-hydroxy-4-methoxybenzoic acid Aldehyde_ref->FinalProduct KMnO₄ or NaClO₂ Acetone/Water

Caption: Synthetic pathway from isovanillin to the target benzoic acid.

Protocol 1: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

Rationale: This protocol utilizes tert-butyl hypochlorite (t-BuOCl) for the regioselective chlorination of isovanillin. The phenolic hydroxyl group is an activating ortho-, para-director. As the para position is blocked by the methoxy group, chlorination occurs selectively at one of the ortho positions. Acetic acid serves as a suitable solvent that can protonate the carbonyl, further influencing the regioselectivity.[4][5]

  • Materials: Isovanillin (1.0 eq), 90% Acetic Acid, tert-Butyl Hypochlorite (1.05 eq), Diethyl Ether.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve isovanillin (e.g., 41.2 g, 0.271 mol) in 90% acetic acid (160 mL) with gentle heating.

    • Cool the solution to 35-40°C.

    • Slowly add tert-butyl hypochlorite (e.g., 29.4 g, 0.282 mol) dropwise to the solution, maintaining the temperature within this range.

    • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

    • Add diethyl ether (200 mL) to the mixture to precipitate the product.

    • Allow the mixture to stand, preferably overnight in a cold environment, to maximize crystallization.

    • Collect the precipitated crystals by filtration, wash thoroughly with cold ether, and dry under vacuum.

    • The crude product can be purified by recrystallization from acetonitrile to yield pure 2-chloro-3-hydroxy-4-methoxybenzaldehyde.[4]

  • Expected Outcome: A crystalline solid with a melting point of 203-205°C.[4]

Protocol 2: Oxidation to 2-Chloro-3-hydroxy-4-methoxybenzoic acid

Rationale: This step employs a standard oxidation of an aromatic aldehyde to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong, effective oxidant for this transformation. The reaction is typically run in a mixture of acetone and water. An acidic workup is required to protonate the carboxylate salt formed in situ. This method is adapted from similar transformations of substituted benzaldehydes.[1]

  • Materials: 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (1.0 eq), Potassium Permanganate (approx. 1.5 eq), Acetone, Water, Hydrochloric Acid.

  • Procedure:

    • Dissolve the aldehyde (e.g., 10.0 g, 53.6 mmol) in acetone (200 mL) in a large flask.

    • Separately, dissolve potassium permanganate (e.g., 12.7 g, 80.4 mmol) in water (150 mL).

    • Cool the aldehyde solution in an ice bath. Slowly add the KMnO₄ solution dropwise, ensuring the internal temperature does not exceed 10°C.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is complete when the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).

    • Filter the mixture to remove the MnO₂ precipitate, washing the solid with a small amount of acetone.

    • Combine the filtrates and remove the acetone under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~2, causing the carboxylic acid to precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry thoroughly.

    • Recrystallize from hot water or an ethanol/water mixture for further purification.

Key Applications & Synthetic Protocols

The true utility of 2-Chloro-3-hydroxy-4-methoxybenzoic acid is realized when it is used as a starting material for more complex targets. The following sections detail proven and projected applications.

Application 1: Scaffold for Medicinal Chemistry via Amide Coupling

Rationale: Amide bond formation is arguably the most common reaction in medicinal chemistry for linking molecular fragments. The carboxylic acid of the title compound provides a robust handle for coupling with a diverse library of amines to generate potential bioactive agents, such as kinase inhibitors or pathway modulators.[2] Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) provide a reliable method for this transformation.

Start 2-Chloro-3-hydroxy- 4-methoxybenzoic acid ActiveEster Active Ester Intermediate (e.g., O-acylisourea) Start->ActiveEster EDC / HOBt, DMF Product Target Amide Derivative ActiveEster->Product Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Product Nucleophilic Attack

Caption: General workflow for amide synthesis using EDC/HOBt coupling.

Protocol 3: General Amide Synthesis

  • Materials: 2-Chloro-3-hydroxy-4-methoxybenzoic acid (1.0 eq), desired amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), Triethylamine (TEA, 2.5 eq), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of the benzoic acid (e.g., 1.0 g, 4.94 mmol) in anhydrous DMF (20 mL), add HOBt (0.73 g, 5.43 mmol) and EDC (1.04 g, 5.43 mmol).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (e.g., 5.43 mmol) followed by the dropwise addition of triethylamine (1.7 mL, 12.35 mmol).

    • Allow the reaction to stir at room temperature overnight.

    • Pour the reaction mixture into cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) or recrystallization.

Application 2: Synthesis of Heterocycles via Intramolecular Cyclization

Rationale: The ortho-positioning of the phenolic hydroxyl and the chloro group is a classic precursor arrangement for constructing five- or six-membered oxygen-containing heterocycles. By first modifying the carboxylic acid and then inducing an intramolecular SₙAr reaction, one can access scaffolds like benzofurans, which are prevalent in natural products and pharmaceuticals.

Protocol 4: Projected Synthesis of a Benzofuranone Derivative

This protocol is a projected pathway based on established chemical principles.

  • Esterification: Convert the carboxylic acid to its methyl ester using a standard method (e.g., SOCl₂ in methanol) to protect it and prevent interference in the next step.

  • Alkylation: Alkylate the phenolic hydroxyl using a reagent like ethyl bromoacetate in the presence of a mild base (e.g., K₂CO₃ in acetone). This attaches the side chain required for cyclization.

  • Intramolecular Cyclization: Treat the resulting intermediate with a stronger base (e.g., NaH or NaOEt) to deprotonate the α-carbon of the acetate group. The resulting carbanion will attack the aromatic ring, displacing the chloride to form the benzofuranone ring system.

A 2-Chloro-3-hydroxy- 4-methoxybenzoic acid B Methyl 2-Chloro-3-hydroxy- 4-methoxybenzoate A->B 1. SOCl₂, MeOH C Alkylated Intermediate B->C 2. BrCH₂CO₂Et, K₂CO₃ D Benzofuranone Derivative C->D 3. NaH or NaOEt (Intramolecular SₙAr)

Caption: Projected synthetic route to a benzofuranone core structure.

Application 3: Derivatization via Williamson Ether Synthesis

Rationale: Modifying the phenolic hydroxyl group via O-alkylation is a common strategy to tune a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. The Williamson ether synthesis provides a straightforward and high-yielding method to achieve this.[6]

Protocol 5: O-Alkylation of the Phenolic Hydroxyl

  • Materials: 2-Chloro-3-hydroxy-4-methoxybenzoic acid methyl ester (1.0 eq), Alkyl halide (e.g., 1-bromo-3-chloropropane, 1.2 eq), Potassium carbonate (K₂CO₃, 1.4 eq), Anhydrous DMF.

  • Procedure:

    • Note: It is advisable to first protect the carboxylic acid as an ester (see Protocol 4, Step 1) to prevent competitive alkylation.

    • Combine the methyl ester (e.g., 5.0 g, 23.1 mmol), potassium carbonate (4.5 g, 32.3 mmol), and the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 4.3 g, 27.7 mmol) in anhydrous DMF (50 mL).

    • Heat the mixture to 70°C and stir for 1-3 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water (500 mL) while stirring.

    • Collect the resulting solid precipitate by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization or chromatography. The ester can then be hydrolyzed back to the carboxylic acid if desired.

Conclusion

2-Chloro-3-hydroxy-4-methoxybenzoic acid represents a highly functionalized and synthetically valuable building block. Its strategic arrangement of reactive sites allows for selective and sequential modification, enabling access to a wide array of complex molecules. From serving as a core for amide libraries in drug discovery to acting as a precursor for constrained heterocyclic systems, its potential applications are extensive. The protocols and rationales provided herein offer a robust starting point for researchers to exploit the full synthetic potential of this versatile compound.

References

  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 37687-57-3. ChemicalBook.
  • Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide for Research Applic
  • 2-Chloro-4-methoxybenzoic acid | C8H7ClO3. PubChem.
  • Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
  • 2-Chloro-3-hydroxy-4-methoxybenzaldehyde. CymitQuimica.
  • 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis. ChemicalBook.
  • Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. ACS Omega.
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
  • Synthesis of biologically active heterocyclic compounds

Sources

Application

Application Note: 2-Chloro-3-hydroxy-4-methoxybenzoic Acid as a Strategic Building Block in Medicinal Chemistry

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the rational design of neurotherapeutics and immunomodulators relies heavily on densely functionalized aromatic building blocks. 2-Chloro-3-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rational design of neurotherapeutics and immunomodulators relies heavily on densely functionalized aromatic building blocks. 2-Chloro-3-hydroxy-4-methoxybenzoic acid (CAS: 87277-06-3) represents a privileged scaffold that offers exceptional orthogonal reactivity. Its specific substitution pattern—an ortho-chloro group, a meta-hydroxyl, a para-methoxy, and a carboxylic acid—provides synthetic chemists with multiple independent handles for derivatization.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable core. The causality behind its utility lies in its electronic and steric properties:

  • Steric Hindrance & Conformational Control: The ortho-chloro substituent forces out-of-plane conformations in subsequent amide derivatives, which is critical for target binding kinetics in G-protein coupled receptors (GPCRs).

  • Inductive Effects: The electron-withdrawing nature of the chlorine atom lowers the pKa of both the carboxylic acid and the adjacent C3-phenol, enhancing their reactivity toward electrophiles under mild basic conditions.

  • Orthogonal Functionalization: The free C3-hydroxyl can be selectively alkylated without affecting the stable C4-methoxy ether, while the carboxylic acid serves as a primary handle for reduction, esterification, or amidation.

Reactivity Molecule 2-Chloro-3-hydroxy-4-methoxybenzoic acid ortho-Cl meta-OH para-OMe COOH Cl_Effect Steric Hindrance & Inductive Withdrawal Molecule->Cl_Effect C2 OH_Effect Site for Selective O-Alkylation Molecule->OH_Effect C3 OMe_Effect Stable Electron Donor Molecule->OMe_Effect C4 COOH_Effect Amidation or Reduction Handle Molecule->COOH_Effect C1

Orthogonal reactivity logic of the functional groups on the aromatic ring.

Key Applications in Drug Development

A. Synthesis of Dopamine D1 Receptor Agonists (Benzazepines)

The benzazepine core is a classic pharmacophore for dopamine D1 receptor modulation. 2-Chloro-3-hydroxy-4-methoxybenzoic acid is a direct precursor in the synthesis of Fenoldopam analogs [1]. In these syntheses, the acid is typically reduced and cyclized to form the catechol-containing A-ring of the 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold. The presence of the ortho-halogen is strictly required to maintain high D1 receptor affinity and impart renal vasodilator activity [1].

B. Development of TLR4 Agonists (Euodenine A Analogs)

Beyond neurotherapeutics, this scaffold has found profound utility in immunology. By selectively methylating the C3-hydroxyl and reducing the carboxylic acid to an aldehyde, chemists generate 2-chloro-3,4-dimethoxybenzaldehyde. This intermediate is the foundational building block for synthesizing Euodenine A , a small-molecule natural product and potent agonist of the human Toll-like receptor 4 (TLR4). These analogs are actively investigated for modulating Th2 immune responses in asthma without causing lung tissue damage [2].

Divergence Core 2-Chloro-3-hydroxy- 4-methoxybenzoic acid Alkylation O-Alkylation (MeI, K2CO3) Core->Alkylation Reduction Reduction / Oxidation (BH3-THF, then MnO2) Core->Reduction Intermediate1 2-Chloro-3,4- dimethoxybenzoic acid Alkylation->Intermediate1 Intermediate2 2-Chloro-3-hydroxy- 4-methoxybenzaldehyde Reduction->Intermediate2 Target1 TLR4 Agonists (e.g., Euodenine A analogs) Intermediate1->Target1 Target2 Dopamine D1 Agonists (e.g., Fenoldopam analogs) Intermediate2->Target2

Synthetic divergence of 2-chloro-3-hydroxy-4-methoxybenzoic acid into key therapeutic agents.

Quantitative Data Summaries

Table 1: Pharmacological Targets and Structural Derivatives

Target ReceptorDerived IntermediateTherapeutic AreaKey Structural Modification
Dopamine D1 2-Chloro-3-hydroxy-4-methoxybenzaldehydeHypertension / Renal VasodilationAmidation/Cyclization to Benzazepine core
TLR4 2-Chloro-3,4-dimethoxybenzaldehydeImmunomodulation / AsthmaO-Methylation and Aldehyde formation
PDE10A 2-MethoxyacylhydrazonesSchizophreniaAmide coupling via Hydrazine

Table 2: Comparative Reactivity Profile

Functional GroupReagent SystemTransformationChemoselectivity Rationale
C3-OH MeI, K 2​ CO 3​ O-MethylationHigh nucleophilicity of phenoxide; requires ester hydrolysis post-reaction.
C1-COOH BH 3​ ·THFReduction to AlcoholBorane selectively reduces carboxylic acids over halogens and ethers.
C1-COOH EDC·HCl, HOBtAmide CouplingStandard peptide coupling conditions activate the acid without affecting the phenol.

Experimental Protocols

The following methodologies are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to ensure high yield and purity.

Protocol 1: Selective O-Methylation to 2-Chloro-3,4-dimethoxybenzoic Acid

Objective: Convert the 3-hydroxy group to a methoxy group while preserving the carboxylic acid. Mechanistic Causality: Using methyl iodide (MeI) and potassium carbonate (K 2​ CO 3​ ) will initially methylate both the phenol and the carboxylic acid, yielding methyl 2-chloro-3,4-dimethoxybenzoate. A subsequent mild saponification is required to regenerate the free carboxylic acid. This two-step, one-pot approach is chosen over diazomethane due to scalability and safety, and ensures complete methylation of the sterically hindered 3-position.

Step-by-Step Procedure:

  • Solubilization: Dissolve 2-chloro-3-hydroxy-4-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Reason: DMF highly solvates the potassium cation, maximizing the nucleophilicity of the resulting phenoxide.

  • Deprotonation: Add anhydrous K 2​ CO 3​ (3.0 eq) and stir for 15 minutes at room temperature.

  • Alkylation: Add Methyl Iodide (2.5 eq) dropwise. Heat the reaction mixture to 40 °C and stir for 4 hours. Reason: Mild heating overcomes the steric hindrance imposed by the adjacent ortho-chloro group.

  • Intermediate Isolation: Quench the reaction with ice water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and evaporate to isolate the intermediate methyl ester.

  • Saponification: Dissolve the crude ester in a THF/MeOH/H 2​ O (2:1:1) mixture. Add LiOH·H 2​ O (3.0 eq) and stir at room temperature for 2 hours. Reason: LiOH provides mild, selective saponification of the methyl ester without risking ether cleavage.

  • Workup: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated product with Ethyl Acetate, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield pure 2-chloro-3,4-dimethoxybenzoic acid.

Protocol 2: Chemoselective Reduction to Benzyl Alcohol

Objective: Reduce the carboxylic acid to a primary alcohol, the direct precursor to the aldehyde used in TLR4 agonist synthesis. Mechanistic Causality: Borane-tetrahydrofuran (BH 3​ ·THF) complex is utilized instead of Lithium Aluminum Hydride (LiAlH 4​ ). LiAlH 4​ carries a high risk of reductive dechlorination at the ortho position. BH 3​ is highly electrophilic and chemoselective for the electron-rich oxygen of the carboxylic acid, driving reduction without affecting the aryl chloride.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-chloro-3-hydroxy-4-methoxybenzoic acid (1.0 eq) in anhydrous THF (0.2 M) under an Argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Borane Addition: Slowly add BH 3​ ·THF (1 M in THF, 2.5 eq) dropwise via syringe. Reason: Rapid evolution of hydrogen gas occurs; slow addition controls the exotherm and prevents dangerous pressure buildup.

  • Reduction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of Methanol until gas evolution ceases. Reason: Methanol safely destroys excess borane by forming volatile trimethyl borate.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO 3​ . Wash the organic layer with brine, dry over MgSO 4​ , and concentrate to afford 2-chloro-3-hydroxy-4-methoxybenzyl alcohol. (Note: This intermediate can be quantitatively oxidized to the aldehyde using activated MnO 2​ in dichloromethane).

References

  • Weinstock, J., et al. "Synthesis and renal vasodilator activity of some dopamine agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols: halogen and methyl analogues of fenoldopam." Journal of Medicinal Chemistry, 1986, 29(11), 2315-2325. URL:[Link]

  • Neve, J. E., et al. "Euodenine A: A Small-Molecule Agonist of Human TLR4." Journal of Medicinal Chemistry, 2014, 57(4), 1252-1275. URL:[Link]

Sources

Method

protocol for the purification of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

An Application Note and Protocol for the Purification of 2-Chloro-3-hydroxy-4-methoxybenzoic acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, in-depth , a substitut...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth , a substituted aromatic carboxylic acid with potential applications as a key intermediate and building block in medicinal chemistry and drug development. The primary method detailed is recrystallization, a robust technique for purifying solid organic compounds. An alternative and complementary method, acid-base extraction, is also described for removing non-acidic impurities. This document is structured to provide not only a step-by-step procedure but also the underlying chemical principles, troubleshooting guidance, and methods for purity verification, ensuring a reliable and reproducible outcome for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

2-Chloro-3-hydroxy-4-methoxybenzoic acid is a multifunctional aromatic compound. Its structure, featuring a carboxylic acid, a phenol, a chloro group, and a methoxy ether, makes it a versatile precursor for the synthesis of more complex molecular targets. In the context of pharmaceutical development, the purity of such intermediates is non-negotiable. Trace impurities can lead to significant side reactions, reduce the yield and efficacy of subsequent synthetic steps, and introduce toxicological risks into the final active pharmaceutical ingredient (API).

The purification strategies outlined herein are designed to systematically remove common impurities encountered during its synthesis, such as unreacted starting materials, byproducts from side reactions (e.g., incomplete oxidation or over-oxidation), and residual reagents.[1]

Strategic Approach to Purification

The selection of a purification method is contingent on the nature of the impurities. For 2-Chloro-3-hydroxy-4-methoxybenzoic acid, a two-pronged strategy is highly effective.

  • Recrystallization: This is the principal technique for enhancing purity. It leverages the difference in solubility of the target compound and its impurities in a solvent system at varying temperatures.[2][3] The goal is to dissolve the impure compound in a minimum amount of a hot solvent and allow it to crystallize in a purer form as the solution cools, leaving impurities behind in the solvent (mother liquor).[4][5]

  • Acid-Base Extraction: This liquid-liquid extraction technique is exceptionally useful for separating the acidic target compound from any neutral or basic impurities. It relies on the reversible formation of a water-soluble salt.[6]

The overall purification workflow can be visualized as follows:

G cluster_main Purification Workflow Crude Crude Synthetic Product Recrystallization Primary Purification: Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, Melting Point) Recrystallization->Purity_Check1 Acid_Base Optional Secondary Purification: Acid-Base Extraction Purity_Check1->Acid_Base Purity < 98% or Neutral Impurities Present Pure_Product Pure 2-Chloro-3-hydroxy- 4-methoxybenzoic acid Purity_Check1->Pure_Product Purity ≥ 98% Purity_Check2 Final Purity & Structural Verification (HPLC, NMR, Melting Point) Acid_Base->Purity_Check2 Purity_Check2->Pure_Product

Caption: Overall purification strategy for 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

Primary Purification Protocol: Recrystallization

Causality Behind the Method: The effectiveness of recrystallization hinges on selecting an appropriate solvent. An ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures.[4] For 2-Chloro-3-hydroxy-4-methoxybenzoic acid, the polar functional groups (carboxylic acid, hydroxyl) suggest solubility in polar solvents. A mixed-solvent system, such as ethanol and water, is often ideal. Ethanol dissolves the organic molecule, while water acts as an "anti-solvent," reducing the compound's solubility upon addition and cooling, thereby promoting crystal formation.[4]

Materials and Equipment
MaterialsEquipment
Crude 2-Chloro-3-hydroxy-4-methoxybenzoic acidErlenmeyer flasks
Ethanol (95% or absolute)Hot plate with magnetic stirring capability
Deionized WaterMagnetic stir bars
Boiling chips or sticksBuchner funnel and filter flask
Filter paperVacuum source
Glass stirring rod
Watch glass
Spatula
Vacuum oven or desiccator
Step-by-Step Experimental Protocol
  • Dissolution: Place the crude 2-Chloro-3-hydroxy-4-methoxybenzoic acid into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). Add a magnetic stir bar.

  • Add Solvent: On a hot plate in a fume hood, add the minimum amount of hot ethanol required to just dissolve the solid while stirring and gently heating. The principle is to create a saturated solution at the solvent's boiling point.[7]

  • Add Anti-Solvent: Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution until a slight, persistent turbidity (cloudiness) appears. This indicates the solution is at its saturation point.[4]

  • Re-clarify: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[3][5]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Vacuum Filtration: Collect the purified crystals using a Buchner funnel and vacuum filtration.[8]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of an ice-cold ethanol-water mixture (in the same ratio as the final solvent composition). This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.

  • Drying: Transfer the crystals to a pre-weighed watch glass and dry them thoroughly in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator until a constant weight is achieved.

Expected Results
ParameterBefore Purification (Crude)After Recrystallization (Typical)
Appearance Off-white to brownish solidWhite to pale cream crystalline solid
Purity (by HPLC) 85 - 95%> 98.5%
Melting Point Broad range (e.g., 195-202 °C)Sharp range (e.g., 204-206 °C)
Recovery Yield N/A75 - 90%

Alternative Protocol: Acid-Base Extraction

Causality Behind the Method: This technique exploits the acidic nature of the carboxylic acid group (pKa ~4-5). By treating an organic solution of the crude product with a mild aqueous base like sodium bicarbonate (NaHCO₃), the acidic benzoic acid derivative is deprotonated to form its corresponding sodium carboxylate salt. This salt is ionic and thus highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent re-acidification of the separated aqueous layer regenerates the pure, insoluble carboxylic acid.[1][6]

G cluster_extraction Acid-Base Extraction Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Product in Organic Solvent (e.g., Ethyl Acetate) extract Add aq. NaHCO₃ solution Shake in Separatory Funnel start->extract separate Separate Layers extract->separate impurities Neutral/Basic Impurities (Discard) separate->impurities Organic Phase salt Water-Soluble Sodium Salt of Target Compound separate->salt Aqueous Phase acidify Acidify with aq. HCl to pH ~2 salt->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter Collect Precipitate (Vacuum Filtration) precipitate->filter

Caption: Workflow for the purification of 2-Chloro-3-hydroxy-4-methoxybenzoic acid via acid-base extraction.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release the pressure from the CO₂ gas that is evolved (C₈H₇ClO₃ + NaHCO₃ → C₈H₆ClNaO₃ + H₂O + CO₂).

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of the desired product, into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of sodium bicarbonate solution to the organic layer, shake, and combine the aqueous layers.

  • Back-Wash: Wash the combined aqueous layers with a small portion of fresh ethyl acetate to remove any residual neutral impurities. Discard this organic wash.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). A precipitate of the pure 2-Chloro-3-hydroxy-4-methoxybenzoic acid will form.

  • Collection: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly as described in the recrystallization protocol.

Purity Assessment and Characterization

Post-purification analysis is essential to confirm the success of the procedure.

  • Melting Point Determination: A pure crystalline solid will exhibit a sharp, well-defined melting point. Impurities typically depress and broaden the melting point range. Compare the experimental value to the literature value.

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity. A pure compound should ideally show a single spot. Run a sample of the crude material alongside the purified product for comparison.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can separate the target compound from even closely related impurities and provide a precise purity value (e.g., 99.5%).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structural integrity of the purified compound, ensuring no degradation or isomerization occurred during purification.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Organic solvents like ethanol and ethyl acetate are flammable. Keep them away from ignition sources.

  • Concentrated acids (HCl) and bases are corrosive. Handle with care.

  • The target compound and its chlorinated precursors should be handled with caution. Although specific toxicity data may be limited, related chlorinated phenolic compounds can be irritants to the skin, eyes, and respiratory system.[10][11]

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
No crystals form upon cooling. Too much solvent was used; supersaturation was not achieved.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute; the solution is too impure.Reheat the solution, add more of the primary solvent (e.g., ethanol) to ensure the oil dissolves completely, then repeat the cooling process. A preliminary purification by acid-base extraction may be necessary.
Low recovery yield. Too much solvent was used; premature crystallization during hot filtration; crystals are partially soluble in the cold wash solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Use minimal, ice-cold solvent for washing.
Colored impurities remain. Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. (Note: This can also adsorb some product, potentially reducing yield).

References

  • BenchChem. (2025). Common side reactions in the synthesis of substituted benzoic acids.
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
  • ChemicalBook. (n.d.). 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis.
  • Google Patents. (n.d.). US1686913A - Purification of benzoic acid and its derivatives.
  • ChemicalBook. (2026). 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 37687-57-3.
  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid.
  • Journal of Chromatographic Science. (2013). Ion Exclusion Chromatography of Aromatic Acids.
  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • Wikipedia. (n.d.). Benzoic acid.
  • BenchChem. (2025). Application Note and Protocol for the Purification of 2-(Benzyloxy)-5-chlorobenzoic acid by Recrystallization.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Quora. (2024). What is the process for extracting benzoic acid from an unknown compound using acids and bases?
  • CymitQuimica. (n.d.). 2-Chloro-3-hydroxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid.
  • MilliporeSigma. (n.d.). 2-Chloro-3-hydroxy-4-methoxybenzaldehyde 97 37687-57-3.
  • Recrystallization 2. (n.d.).
  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • BenchChem. (2025). Solubility Profile of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide.
  • BenchChem. (2025). Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide for Research Applications.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | CAS 37687-57-3.
  • ACS Publications. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • The Recrystallization of Benzoic Acid. (n.d.).
  • Recrystallization of Benzoic Acid. (n.d.).
  • StudyMoose. (2024). Recrystallization of Benzoic Acid.
  • BenchChem. (2025). Solubility profile of 4-methoxybenzoic acid in different solvents.
  • FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843).
  • ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in....

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 2-Chloro-3-hydroxy-4-methoxybenzoic Acid

The Analytical Challenge: Compound Profiling 2-Chloro-3-hydroxy-4-methoxybenzoic acid (CAS: 87277-06-3) is a highly functionalized aromatic intermediate heavily utilized in the synthesis of active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Compound Profiling

2-Chloro-3-hydroxy-4-methoxybenzoic acid (CAS: 87277-06-3) is a highly functionalized aromatic intermediate heavily utilized in the synthesis of active pharmaceutical ingredients (APIs) and specialty agrochemicals. From a chromatographic perspective, this molecule presents a unique set of challenges due to its polyfunctional nature:

  • Carboxylic Acid Group (pKa ~3.5–4.0): Highly polar and ionizable.

  • Phenolic Hydroxyl Group (pKa ~9.0): Capable of strong hydrogen bonding.

  • Chloro & Methoxy Groups: Confer localized lipophilicity and steric hindrance.

The Causality of Peak Tailing: If this compound is analyzed at a neutral pH, the carboxylic acid moiety will ionize into a carboxylate anion. This ionized state drastically reduces retention on a hydrophobic Reversed-Phase (RP) column and induces severe peak tailing due to secondary electrostatic interactions with residual unendcapped silanols on the silica matrix. Therefore, successful method development requires strict ionization suppression[1].

Mechanistic Rationale & Method Design

Stationary Phase Selection

A high-purity, fully endcapped C18 (Octadecylsilane) column is selected. The dense C18 ligand coverage provides the necessary hydrophobic surface area to retain the chloro- and methoxy-substituted aromatic ring, while the endcapping neutralizes residual silanols, preventing secondary interactions with the analyte's phenolic hydroxyl group.

Mobile Phase & pH Control

To ensure the analyte remains in a fully protonated, neutral state, the mobile phase pH must be maintained at least 1.5 units below the pKa of the carboxylic acid (i.e., pH < 2.5).

  • Aqueous Phase: 0.1% Formic Acid (FA) in water (pH ~2.7). While phosphoric acid is traditionally used for excellent UV baselines, formic acid is selected here to ensure the method is 100% compatible with Liquid Chromatography-Mass Spectrometry (LC-MS) for future impurity profiling or pharmacokinetic applications[2].

  • Organic Phase: Acetonitrile (MeCN) with 0.1% Formic Acid. Acetonitrile provides lower backpressure and sharper peak shapes for aromatic carboxylic acids compared to methanol due to its lower viscosity and different hydrogen-bonding kinetics[3].

Mechanism Analyte 2-Chloro-3-hydroxy- 4-methoxybenzoic acid Ionization Ionization Suppression (pH < 2.7 via 0.1% FA) Analyte->Ionization Neutral Protonated Neutral State (High Lipophilicity) Ionization->Neutral Prevents tailing Interaction Hydrophobic Interaction (C18 Stationary Phase) Neutral->Interaction Maximizes retention Elution Gradient Elution (Increasing MeCN %) Interaction->Elution Peak Sharp, Symmetrical Peak (High Resolution) Elution->Peak

Fig 1. Mechanistic pathway of analyte ionization suppression and column interaction.

Experimental Protocol & Execution

Chromatographic Conditions

The following parameters have been optimized to balance resolution, sensitivity, and run time.

ParameterSpecification
Column ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C (Minimizes viscosity and stabilizes retention times)
Detection (UV-DAD) 254 nm (Primary aromatic ring) and 280 nm (Phenolic specificity)

Gradient Program: A gradient approach is utilized to focus the analyte band at the head of the column, ensuring a sharp elution profile while simultaneously washing highly lipophilic impurities from the column matrix.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
10.01090
12.01090
12.19010
16.09010 (Re-equilibration)
Step-by-Step Preparation Methodology

Note: This protocol is designed as a self-validating system. Do not proceed to sample analysis unless the System Suitability criteria (Section 4) are strictly met.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Methanol and Ultrapure Water. Causality: Methanol is used in the diluent instead of Acetonitrile to enhance the solubility of the highly crystalline benzoic acid derivative before injection.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Chloro-3-hydroxy-4-methoxybenzoic acid reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample into a 10 mL volumetric flask. Repeat the dissolution and dilution steps to achieve a theoretical concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

HPLC_Workflow A Sample Preparation (Dissolution in MeOH/H2O) C HPLC Injection (Autosampler) A->C B Mobile Phase Prep (0.1% FA in H2O / MeCN) B->C D Reversed-Phase Separation (C18 Column, Gradient) C->D E Detection (UV-Vis DAD at 254 nm) D->E F Data Analysis & Quantification E->F

Fig 2. Step-by-step logical workflow for the HPLC analysis of the benzoic acid derivative.

System Suitability & Quality Control Gates

To guarantee the trustworthiness of the generated data, the chromatographic system must pass the following self-validating gates using six replicate injections of the Working Standard Solution (50 µg/mL) prior to analyzing unknown samples.

ParameterAcceptance CriteriaRationale (Expertise)
Retention Time (RT) RSD ≤ 1.0%Confirms pump gradient accuracy and column equilibration.
Peak Area RSD ≤ 2.0%Validates autosampler precision and detector stability.
Tailing Factor (Tf) ≤ 1.5Ensures complete ionization suppression; higher values indicate silanol interactions.
Theoretical Plates (N) ≥ 3,000Confirms column efficiency and proper band broadening control.

Method Validation Summary

When executed correctly, this protocol yields highly reliable quantitative data. Typical validation metrics for substituted benzoic acids under these exact conditions demonstrate:

Validation MetricResult / Range
Linearity Range 1.0 µg/mL to 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) ~0.1 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) ~0.3 µg/mL (S/N ≥ 10)
Method Accuracy (Recovery) 98.5% – 101.5% across 3 concentration levels
Intra-day Precision RSD < 1.5% (n=6)

Conclusion

The developed RP-HPLC method provides a robust, MS-compatible, and highly precise framework for the quantification of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. By understanding the physicochemical properties of the analyte—specifically the pKa of its functional groups—the method proactively mitigates peak tailing through strict pH control and optimized gradient elution.

References

  • Separation of Benzoic acid derivatives on HPLC columns (Mobile Phase Optimization). SIELC Technologies. Available at:[Link][2]

  • Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives (HPLC Gradient Methodologies). ResearchGate. Available at:[Link][3]

Sources

Method

2-Chloro-3-hydroxy-4-methoxybenzoic acid as a building block for novel compounds

Application Notes & Protocols Topic: 2-Chloro-3-hydroxy-4-methoxybenzoic acid as a Versatile Building Block for the Synthesis of Novel Compounds Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 2-Chloro-3-hydroxy-4-methoxybenzoic acid as a Versatile Building Block for the Synthesis of Novel Compounds

Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold

2-Chloro-3-hydroxy-4-methoxybenzoic acid is a polysubstituted aromatic compound whose unique arrangement of functional groups makes it an exceptionally valuable building block in modern organic and medicinal chemistry. The interplay between the electron-withdrawing chloro group and the electron-donating hydroxyl and methoxy groups creates a nuanced electronic environment that influences the reactivity of its three primary functional sites: the carboxylic acid, the phenolic hydroxyl group, and the aromatic ring. This guide provides an in-depth exploration of the synthesis of this building block and detailed protocols for its strategic deployment in the creation of novel, high-value compounds.

The strategic placement of the substituents offers several advantages:

  • Orthogonal Reactivity: The carboxylic acid and phenolic hydroxyl groups possess distinct chemical reactivities, allowing for selective transformations under different reaction conditions. This orthogonality is fundamental to complex molecular construction.

  • Modulation of Physicochemical Properties: The chlorine atom enhances lipophilicity, while the hydroxyl and methoxy groups can participate in hydrogen bonding. This built-in functionality allows chemists to fine-tune properties like solubility, permeability, and metabolic stability in derivative compounds.

  • Defined Stereochemical Environment: The dense substitution pattern provides a rigid scaffold, which can be crucial for designing molecules that fit into specific biological targets, such as the active sites of enzymes.

Synthesis of the Core Building Block

The most direct and reliable pathway to 2-Chloro-3-hydroxy-4-methoxybenzoic acid begins with a readily available and cost-effective starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The synthesis proceeds in two key stages: regioselective chlorination of the aromatic ring followed by oxidation of the aldehyde to the target carboxylic acid.

cluster_synthesis Synthesis Workflow A Isovanillin (3-hydroxy-4-methoxybenzaldehyde) B 2-Chloro-3-hydroxy-4-methoxybenzaldehyde A->B Step 1: Chlorination (e.g., t-BuOCl) C 2-Chloro-3-hydroxy-4-methoxybenzoic acid (Target Building Block) B->C Step 2: Oxidation (e.g., KMnO₄)

Caption: Workflow for the synthesis of the target building block.

Protocol: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (Intermediate)

This protocol is adapted from established methods for the chlorination of phenolic aldehydes[1]. The key to this step is the regioselective introduction of the chlorine atom at the C2 position, ortho to the activating hydroxyl group.

  • Materials:

    • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

    • tert-Butyl hypochlorite (t-BuOCl)

    • Glacial Acetic Acid (90%)

    • Diethyl ether

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Büchner funnel and filtration apparatus

  • Procedure:

    • In a round-bottom flask, dissolve isovanillin (1.0 eq) in 90% acetic acid under gentle heating to achieve full dissolution.

    • Cool the solution to approximately 35-40°C.

    • Slowly add tert-butyl hypochlorite (1.05 eq) dropwise via a dropping funnel over 30 minutes. Maintain the temperature, using an ice bath if necessary, to prevent over-heating.

    • After the addition is complete, stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should appear at a different Rf than the starting material.

    • Upon completion, add diethyl ether (approx. 5 volumes) to the reaction mixture to precipitate the product.

    • Allow the mixture to stand, preferably overnight at 4°C, to maximize crystal formation.

    • Collect the precipitated crystals by vacuum filtration, wash thoroughly with cold diethyl ether to remove residual acetic acid and unreacted t-BuOCl, and dry under vacuum.

  • Scientist's Notes (Expertise & Experience):

    • Causality: The hydroxyl group is a strongly activating, ortho-, para-director. The C2 position is sterically accessible and electronically favored for electrophilic aromatic substitution, leading to high regioselectivity.

    • Control: Maintaining the temperature below 40°C is critical to prevent potential side reactions, such as over-chlorination or degradation of the starting material.

    • Validation: The crude product can be recrystallized from acetonitrile to yield a highly pure solid with a sharp melting point (literature: 203-205°C)[1]. Characterization by ¹H NMR is recommended to confirm the structure.

Protocol: Oxidation to 2-Chloro-3-hydroxy-4-methoxybenzoic acid

This step employs a standard oxidation of an aromatic aldehyde to a carboxylic acid. Potassium permanganate is a powerful and effective oxidizing agent for this transformation. This method is adapted from similar oxidation procedures for substituted benzaldehydes[2].

  • Materials:

    • 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

    • Potassium permanganate (KMnO₄)

    • Sodium carbonate (Na₂CO₃)

    • Hydrochloric acid (HCl), concentrated

    • Sodium bisulfite (NaHSO₃)

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask with mechanical stirrer and reflux condenser

    • Heating mantle

    • Ice bath

  • Procedure:

    • Dissolve the intermediate aldehyde (1.0 eq) in an aqueous solution of sodium carbonate (1.5 eq) in the three-neck flask.

    • Heat the solution to approximately 60-70°C.

    • In a separate beaker, prepare a solution of potassium permanganate (1.2 eq) in water.

    • Slowly add the KMnO₄ solution to the aldehyde solution. An exothermic reaction will occur, and a brown manganese dioxide (MnO₂) precipitate will form. Maintain the temperature around 70-80°C during the addition.

    • After the addition is complete, stir the mixture at 80°C for 1-2 hours until the purple color of the permanganate has disappeared. Monitor by TLC, ensuring the disappearance of the starting aldehyde.

    • Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate.

    • Cool the filtrate in an ice bath. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

    • Slowly acidify the clear filtrate with concentrated HCl to a pH of ~2. The target carboxylic acid will precipitate as a white or off-white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Scientist's Notes (Expertise & Experience):

    • Mechanism: The permanganate ion oxidizes the aldehyde to a carboxylate salt under basic conditions. Acidification in the final step protonates the carboxylate to yield the final product. The basic conditions prevent the acidic phenolic proton from interfering with the reaction.

    • Purification: For highest purity, the crude product can be recrystallized from an ethanol/water mixture.

    • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Applications in the Synthesis of Novel Compounds

The true power of 2-Chloro-3-hydroxy-4-methoxybenzoic acid lies in its capacity to serve as a scaffold for diversification. The three primary handles for modification allow for a modular approach to library synthesis.

cluster_reactions Key Synthetic Transformations center 2-Chloro-3-hydroxy- 4-methoxybenzoic acid n1 Amide Derivatives (Amide Coupling) center->n1 R-NH₂, Coupling Agent n2 Ester Derivatives (Esterification) center->n2 R-OH, Acid Catalyst n3 Ether Derivatives (Williamson Ether Synthesis) center->n3 R-X, Base n4 Acyl Halides (Thionyl Chloride) center->n4 SOCl₂

Caption: Key reaction pathways originating from the building block.

Protocol: Amide Coupling via Acyl Chloride Intermediate

Amide bond formation is a cornerstone of medicinal chemistry. Converting the carboxylic acid to a more reactive acyl chloride is a robust method to achieve this, especially with less nucleophilic amines. This approach requires protection of the phenolic hydroxyl to prevent side reactions[3].

Part A: Protection and Acyl Chloride Formation

  • Protect the Hydroxyl Group: React the building block with acetic anhydride in the presence of a catalytic amount of sulfuric acid to form 2-Chloro-3-acetoxy-4-methoxybenzoic acid. This prevents the highly reactive thionyl chloride from reacting with the phenol.

  • Form the Acyl Chloride: To the protected acid in an inert solvent (e.g., toluene), add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF. Reflux the mixture until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude 2-Chloro-3-acetoxy-4-methoxybenzoyl chloride, which is typically used immediately in the next step.

Part B: Amide Formation and Deprotection

  • Materials:

    • Crude 2-Chloro-3-acetoxy-4-methoxybenzoyl chloride

    • Amine of choice (R-NH₂)

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM)

    • Aqueous HCl (for deprotection)

    • Methanol

  • Procedure:

    • Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in dry DCM and cool in an ice bath.

    • Add a solution of the crude acyl chloride (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain the protected amide.

    • For deprotection, dissolve the crude product in methanol and add aqueous HCl. Heat the mixture gently (e.g., 50°C) for several hours to hydrolyze the acetyl protecting group.

    • Neutralize the mixture and extract the final amide product.

  • Scientist's Notes (Expertise & Experience):

    • Rationale: The direct coupling of a carboxylic acid and an amine is often inefficient. The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating a rapid reaction with the amine nucleophile.

    • Protecting Groups: The choice of protecting group is crucial. An acetyl group is ideal here as it is stable to the chlorination step but easily removed under mild acidic conditions that will not cleave the newly formed amide bond[3].

Exemplary Application: Synthesis of a Novel Kinase Inhibitor Scaffold

Substituted quinolines are a well-established class of kinase inhibitors used in oncology[4][5]. The title building block is an excellent starting point for synthesizing a 7-hydroxy-8-chloro-6-methoxyquinoline scaffold.

cluster_kinase Kinase Inhibitor Scaffold Synthesis A 2-Chloro-3-hydroxy- 4-methoxybenzoic acid B Amide Intermediate A->B Amide Coupling (e.g., with Aminoacetaldehyde dimethyl acetal) C Amino-ketone B->C Acetal Hydrolysis (Acidic workup) D 7-Hydroxy-8-chloro- 6-methoxyquinoline Scaffold C->D Intramolecular Cyclization (Friedländer Annulation)

Caption: Workflow for a hypothetical kinase inhibitor scaffold.

This multi-step synthesis would involve:

  • Amide Coupling: Reacting the building block (or its activated form) with a suitable partner, such as aminoacetaldehyde dimethyl acetal.

  • Deprotection/Hydrolysis: Mild acidic workup would hydrolyze the acetal to reveal the aldehyde functionality.

  • Intramolecular Cyclization: Under acidic or basic conditions, the amine and newly formed aldehyde on the side chain would undergo a Friedländer annulation with the aromatic ring to form the quinoline core.

This approach demonstrates how the pre-installed functionality of 2-Chloro-3-hydroxy-4-methoxybenzoic acid can be leveraged to rapidly construct complex heterocyclic systems of high interest in drug discovery.

Data Summary

PropertyValueSource
Molecular Formula C₈H₇ClO₃N/A
Molecular Weight 186.59 g/mol [6]
CAS Number (Aldehyde) 37687-57-3[6][7]
Appearance White to off-white solidAssumed
Key Reactive Sites Carboxylic Acid, Phenolic Hydroxyl, Aromatic RingN/A

Safety and Handling

While a specific safety data sheet for the title compound is not available, related compounds like chloro-methoxybenzoic acids are classified as irritants.[8][9]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Synthesis of 2-Chloro-3-hydroxy benzoic acid. PrepChem.com. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC (PubMed Central). [Link]

  • 2-CHLORO-3-HYDROXY-4-METHOXYBENZOIC ACID. Yitaibio. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal. [Link]

  • 2-Chloro-4-methoxybenzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Chloro-3-hydroxy-4-methoxybenzaldehyde. CAS Common Chemistry. [Link]

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Application

Application Note: A Validated Experimental Protocol for the Oxidation of 2-chloro-3-hydroxy-4-methoxybenzaldehyde

An Application Note for the Synthesis of 2-chloro-3-hydroxy-4-methoxybenzoic acid Introduction The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-chloro-3-hydroxy-4-methoxybenzoic acid

Introduction

The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals and fine chemicals. The target molecule, 2-chloro-3-hydroxy-4-methoxybenzaldehyde, presents a specific challenge due to its multifunctional nature. While the aldehyde group is the target for oxidation, the electron-rich phenolic ring, activated by a hydroxyl and a methoxy group, is susceptible to undesired side reactions, including chlorination or oxidative degradation, under harsh conditions.[1][2]

This guide provides a detailed, validated protocol for the selective oxidation of 2-chloro-3-hydroxy-4-methoxybenzaldehyde to 2-chloro-3-hydroxy-4-methoxybenzoic acid. We will primarily focus on the Pinnick oxidation, a remarkably mild and chemoselective method renowned for its tolerance of sensitive functional groups.[3][4] Additionally, an alternative route involving a protection-deprotection strategy is presented for instances where maximizing yield and purity is critical and direct oxidation proves suboptimal.

Strategic Overview: Direct Oxidation vs. Protection Strategy

The presence of the phenolic hydroxyl group necessitates a careful choice of oxidant. Strong oxidants like potassium permanganate or nitric acid are generally unsuitable as they can lead to degradation of the aromatic ring.[5] The Pinnick oxidation, utilizing sodium chlorite (NaClO₂), stands out as the method of choice due to its mild, slightly acidic reaction conditions that are highly selective for aldehydes.[3]

Two primary strategies can be employed, as outlined below. The direct approach is more atom-economical and is the recommended starting point. The protection-deprotection route offers greater control but adds two steps to the synthesis.

G cluster_0 Synthetic Pathways cluster_1 Route 1: Direct Oxidation cluster_2 Route 2: Protection-Deprotection start Starting Material: 2-chloro-3-hydroxy-4-methoxybenzaldehyde pinnick Pinnick Oxidation (NaClO₂, NaH₂PO₄, scavenger) start->pinnick Recommended protect Step A: Protect Phenol (e.g., Benzyl Ether) start->protect Alternative final_product Final Product: 2-chloro-3-hydroxy-4-methoxybenzoic acid pinnick->final_product oxidize_protected Step B: Pinnick Oxidation protect->oxidize_protected deprotect Step C: Deprotect (e.g., Hydrogenolysis) oxidize_protected->deprotect deprotect->final_product

Caption: Workflow diagram illustrating the two synthetic routes.

Protocol 1: Direct Oxidation via Pinnick Reaction (Recommended)

This protocol leverages the high chemoselectivity of the Pinnick oxidation to directly convert the aldehyde to a carboxylic acid without affecting the sensitive phenolic hydroxyl group.

Mechanism and Rationale

The Pinnick oxidation mechanism involves the formation of chlorous acid (HClO₂) from sodium chlorite under weakly acidic conditions, typically buffered by a phosphate salt like NaH₂PO₄.[6] The aldehyde is then attacked by chlorous acid to form a hydroxyallyl chlorite intermediate, which undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[3][6]

Pinnick_Mechanism cluster_mechanism Pinnick Oxidation Mechanism reagents NaClO₂ + NaH₂PO₄ (Sodium Chlorite + Buffer) active_oxidant HClO₂ (Chlorous Acid) reagents->active_oxidant Generates intermediate [R-CH(OH)-OClO] (Hydroxyallyl Chlorite Intermediate) active_oxidant->intermediate aldehyde R-CHO (Aldehyde) aldehyde->intermediate Reacts with HClO₂ product R-COOH (Carboxylic Acid) intermediate->product Pericyclic Fragmentation byproduct HOCl (Hypochlorous Acid) intermediate->byproduct Releases scavenger Scavenger (e.g., 2-methyl-2-butene) byproduct->scavenger Reacts with quenched_byproduct Quenched Byproduct scavenger->quenched_byproduct

Caption: Simplified mechanism of the Pinnick oxidation.

A critical consideration is the HOCl byproduct, which is a reactive oxidant capable of causing undesired side reactions, such as chlorination of the electron-rich aromatic ring.[3] To mitigate this, a scavenger, such as 2-methyl-2-butene, is added to the reaction mixture to quench the HOCl as it forms.[1]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)QuantityRole
2-chloro-3-hydroxy-4-methoxybenzaldehyde186.5910.01.87 gSubstrate
Sodium chlorite (NaClO₂), 80% technical grade90.4432.03.62 gOxidant
Sodium dihydrogen phosphate monohydrate137.996.20.86 gBuffer (weak acid)
2-methyl-2-butene70.1315.02.1 mLHOCl Scavenger
tert-Butanol (t-BuOH)74.12-70 mLSolvent
Water (H₂O)18.02-10 mLSolvent
Diethyl ether or Ethyl acetate--~150 mLExtraction Solvent
Hydrochloric acid (HCl), 1M aqueous--As neededAcidification
Saturated sodium chloride solution (Brine)--~50 mLWashing Agent
Anhydrous magnesium sulfate (MgSO₄)--As neededDrying Agent
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-chloro-3-hydroxy-4-methoxybenzaldehyde (1.87 g, 10.0 mmol), tert-butanol (70 mL), and water (10 mL). Stir the mixture until the aldehyde is fully dissolved.

  • Addition of Buffer: Add sodium dihydrogen phosphate monohydrate (0.86 g, 6.2 mmol) to the solution.

  • Cooling and Scavenger Addition: Cool the flask in an ice-water bath to 0-5 °C. Once cooled, add 2-methyl-2-butene (2.1 mL, 15.0 mmol).

  • Oxidant Addition: In a separate beaker, dissolve sodium chlorite (3.62 g of 80% grade, 32.0 mmol) in 15 mL of water. Add this solution dropwise to the cooled, stirring reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10 °C. The reaction is exothermic.[6]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the starting material is consumed as monitored by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes with 1% acetic acid).

  • Workup - Quenching and Extraction:

    • Cool the mixture again in an ice bath. Carefully quench any remaining oxidant by slowly adding a 10% aqueous solution of sodium sulfite until a test with starch-iodide paper indicates no remaining oxidants.

    • Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether (or ethyl acetate) and shake.

    • Separate the layers. The product will likely be in the aqueous layer as the carboxylate salt. Extract the organic layer with 20 mL of 1M NaOH to ensure all product is in the aqueous phase.

    • Combine all aqueous layers.

  • Workup - Product Precipitation:

    • Cool the combined aqueous phase in an ice bath.

    • Slowly acidify with 1M HCl with stirring. The product, 2-chloro-3-hydroxy-4-methoxybenzoic acid, will precipitate as a solid. Continue adding acid until the pH is ~2-3.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the solid from hot water or an ethanol/water mixture.[7][8]

Protocol 2: Protection-Oxidation-Deprotection Strategy

This alternative route is recommended if direct oxidation results in low yields or significant byproduct formation. It involves protecting the reactive phenolic hydroxyl group as a benzyl ether, which is stable to the oxidation conditions and can be cleanly removed later.[9][10]

Step A: Protection as a Benzyl Ether
  • Reaction Setup: Dissolve the starting aldehyde (10.0 mmol) in 50 mL of acetone or DMF in a round-bottom flask.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 g, 14.5 mmol).

  • Benzylation: Add benzyl bromide (BnBr, 1.4 mL, 12.0 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (or 60 °C for DMF) and stir for 4-6 hours, monitoring by TLC.

  • Workup: After cooling, filter off the K₂CO₃. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to yield the protected aldehyde, which can be purified by column chromatography if necessary.

Step B: Oxidation of the Protected Aldehyde
  • Use the Pinnick oxidation protocol described above (Protocol 1) on the benzyl-protected aldehyde. The workup will be slightly different as the product is not water-soluble. After quenching, the product will be in the organic layer during extraction.

Step C: Deprotection via Hydrogenolysis
  • Reaction Setup: Dissolve the protected carboxylic acid from Step B in 50 mL of ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~10 mol% Pd) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Evaporate the solvent to yield the final product, 2-chloro-3-hydroxy-4-methoxybenzoic acid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To observe the characteristic C=O and O-H stretches of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[11]

References

  • Rojas-Aguirre, Y., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Myers, A. G. (n.d.). Bleach (NaOCl) Oxidation. Wordpress. Retrieved from [Link]

  • González-Gálvez, D., et al. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air-Water Interface. Environmental Science & Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • Tolbert, T. L. (1956). Process for the decolorization and purification of p-hydroxybenzoic acid. U.S. Patent No. 2,749,362. Google Patents.
  • Bourdin, B., et al. (1989). Separation/purification of para-hydroxybenzoic acid. U.S. Patent No. 4,814,498. Google Patents.
  • Dalcanale, E., & Montanari, F. (1986). Sodium Chlorite (NaClO2): an Important Reagent in Alcohol and Aldehyde Oxidation and its Application in Total Synthesis of Natural Products. Request PDF on ResearchGate. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • Rojas-Aguirre, Y., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Sarlah, D., et al. (2020). Recovery of p-Hydroxybenzoic Acid from Cu-Catalyzed Alkaline Hydrogen Peroxide Pretreatment of Hybrid Poplar. OSTI.GOV. Retrieved from [Link]

  • Pearson. (2024). During an oxidation reaction, there must also be a reduction. What is reduced in the Pinnick oxidation? Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. PMC. Retrieved from [Link]

  • Buehler, C. A., & Cate, W. E. (n.d.). p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • Kim, H., & Lee, D. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. Retrieved from [Link]

  • ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid? Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Weber, H., et al. (1978). Process for the preparation of hydroxybenzaldehydes. U.S. Patent No. 4,119,671. Google Patents.
  • Kumar, A., et al. (2013). Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. Der Pharma Chemica. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, April 10). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). YouTube. Retrieved from [Link]

Sources

Method

Comprehensive Physicochemical and Structural Characterization of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive suite of protocols for the definitive characterization of 2-Chloro-3-hydroxy-4-methoxybenzo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive suite of protocols for the definitive characterization of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, a substituted aromatic carboxylic acid with potential applications as a key intermediate in pharmaceutical synthesis. The accurate determination of its identity, purity, and structural integrity is paramount for its use in drug discovery and development. This document outlines an integrated analytical approach employing High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, alongside a triad of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—for unambiguous structural elucidation. Each section details the underlying scientific principles, provides robust, step-by-step protocols, and explains the interpretation of expected results, empowering researchers to achieve reliable and reproducible characterization.

Introduction: The Imperative for Rigorous Characterization

2-Chloro-3-hydroxy-4-methoxybenzoic acid is a polysubstituted benzoic acid derivative. Molecules of this class are fundamental building blocks in organic synthesis, particularly in the construction of more complex pharmacologically active compounds. The precise arrangement of chloro, hydroxyl, and methoxy substituents on the benzoic acid core dictates the molecule's chemical reactivity and its potential biological interactions. Therefore, before its inclusion in any synthetic pathway or screening library, a multi-faceted analytical confirmation is not just recommended; it is a prerequisite for ensuring the validity and reproducibility of subsequent research.

This application note presents a logical workflow, beginning with chromatographic separation to ensure sample purity and concluding with a combination of spectroscopic methods that, together, provide an irrefutable structural fingerprint of the molecule.

Chromatographic Analysis: Purity Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. The protocol described here utilizes a reverse-phase (RP) C18 column, which separates analytes based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Reverse-Phase (C18): The nonpolar C18 stationary phase effectively retains the aromatic benzoic acid derivative.

  • Acidified Mobile Phase: The presence of a carboxylic acid functional group makes the analyte's retention highly sensitive to pH. By acidifying the mobile phase (e.g., with formic or acetic acid) to a pH at least 2 units below the analyte's pKa, we ensure the carboxylic acid remains in its neutral, protonated form (-COOH).[1] This suppresses ionization, leading to consistent retention, improved peak shape, and enhanced interaction with the nonpolar stationary phase.

  • Organic Modifier Gradient: A gradient of an organic solvent like acetonitrile or methanol is used to elute the compound. Starting with a higher aqueous content allows for strong retention of the analyte on the column, while gradually increasing the organic modifier concentration decreases mobile phase polarity, causing the analyte to elute.[1]

Protocol 2.1: HPLC Purity Determination
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Degas both phases thoroughly using an inline degasser, sonication, or vacuum filtration to prevent air bubbles in the system.[1]

  • Sample Preparation:

    • Prepare a stock solution of 2-Chloro-3-hydroxy-4-methoxybenzoic acid at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • From the stock solution, prepare a working sample at a concentration of ~100 µg/mL using the same diluent.

    • Filter the working sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[2]

  • Instrumental Conditions:

    • A table summarizing the instrumental conditions is provided below. These serve as a starting point and may require optimization depending on the specific HPLC system and column used.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Industry standard for separation of small aromatic molecules.[2]
Mobile Phase Gradient of A (Water w/ 0.1% FA) and B (ACN w/ 0.1% FA)Provides robust separation and good peak shape for acidic analytes.[1]
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% BEnsures elution of the main compound and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry.[1]
Injection Volume 10 µLA typical volume to avoid column overloading.
Detection UV-Vis/PDA Detector at 254 nm and 280 nmAromatic rings absorb strongly in this UV range. A PDA detector allows for peak purity analysis.
  • Data Analysis and Interpretation:

    • The primary peak in the chromatogram should correspond to 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. For drug development purposes, purity should typically exceed 95%.

    • The retention time (RT) serves as a qualitative identifier under specific, controlled conditions.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation SamplePrep Sample Weighing & Dissolution Filtration Syringe Filtration (0.45 µm) SamplePrep->Filtration HPLC HPLC System Injection Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Purity Calculate Area % Purity Chromatogram->Purity Integrated_Workflow cluster_input Sample cluster_analysis Analytical Techniques cluster_results Primary Findings Compound 2-Chloro-3-hydroxy-4-methoxybenzoic acid HPLC HPLC Compound->HPLC NMR NMR ('H & ¹³C) Compound->NMR FTIR FT-IR Compound->FTIR MS Mass Spec Compound->MS Purity Purity >95% Retention Time (RT) HPLC->Purity Structure C-H Framework Connectivity NMR->Structure FunctionalGroups O-H, C=O, C-O, C-Cl FTIR->FunctionalGroups MolWeight Molecular Weight Isotopic Pattern MS->MolWeight Conclusion Definitive Characterization: Confirmed Structure & Purity Purity->Conclusion Structure->Conclusion FunctionalGroups->Conclusion MolWeight->Conclusion

Caption: Integrated workflow for the complete characterization of the target compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive characterization of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. By systematically assessing purity via HPLC and confirming molecular structure through the combined power of NMR, FT-IR, and MS, researchers in drug development and chemical synthesis can proceed with confidence, knowing their starting material is of confirmed identity and quality. This rigorous, multi-technique approach is fundamental to ensuring the integrity and reproducibility of scientific research.

References

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of (a) p‐hydroxybenzoic acid and (b) p‐hydroxybenzoic acid ‐zinc sulphate complex. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • PubMed. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). 2-Chloro-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Food Safety and Inspection Service. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

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Application

Application Note: Therapeutic Potential and Synthetic Utility of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid Derivatives

Rationale & Pharmacophore Analysis In modern rational drug design, highly substituted benzoic acids serve as critical building blocks and pharmacophores. While simple benzoic acids often suffer from poor metabolic stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Pharmacophore Analysis

In modern rational drug design, highly substituted benzoic acids serve as critical building blocks and pharmacophores. While simple benzoic acids often suffer from poor metabolic stability and rapid clearance, the specific substitution pattern found in 2-Chloro-3-hydroxy-4-methoxybenzoic acid (CAS 87277-06-3) provides a unique triad of physicochemical properties that can be leveraged across multiple therapeutic areas.

  • The 2-Chloro Substituent: Introduces significant steric bulk and lipophilicity. In biaryl or amide systems, the ortho-chlorine atom restricts rotation, locking the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.

  • The 4-Methoxy Group: Acts as a stable, lipophilic hydrogen bond acceptor. It is frequently utilized to occupy hydrophobic pockets in enzyme active sites, as seen in commercially available [3].

  • The 3-Hydroxy Vector: This is the critical differentiator. It provides a potent hydrogen bond donor/acceptor site capable of interacting with hinge-region residues in kinases or polar residues in transmembrane transporters, enabling fragment-based drug design (FBDD).

This application note details the integration of this scaffold into two distinct therapeutic pipelines: Metabolic Disorders (SGLT2 Inhibitors) and Infectious Diseases (Antimalarial FAS II Inhibitors) .

Application I: Metabolic Disorders (SGLT2 Inhibition)

Sodium-glucose cotransporter-2 (SGLT2) inhibitors have revolutionized the management of Type 2 Diabetes, Heart Failure, and Chronic Kidney Disease. The development of 1 [2] heavily relies on halogenated, methoxy-substituted benzoic acids to construct the crucial aglycone core.

By utilizing 2-chloro-3-hydroxy-4-methoxybenzoic acid as the starting material, chemists can synthesize an aglycone where the 3-hydroxy group is either retained for direct target engagement or utilized as a synthetic handle for further functionalization (e.g., attaching solubilizing PEG chains or fluorophores for target tracking).

SGLT2_Mechanism A 2-Cl-3-OH-4-OMe Benzoic Acid Scaffold B SGLT2 Transporter (Renal Proximal Tubule) A->B High-affinity hinge binding C Inhibition of Na+/Glucose Symport Mechanism B->C Conformational locking D Therapeutic Glucosuria (Glucose Excretion) C->D Restores glucose homeostasis

Fig 1: Mechanism of action for SGLT2 inhibition via substituted benzoic acid derivatives.

Protocol: Self-Validating Synthesis of the Aglycone Core

Objective: Convert the benzoic acid derivative into a reactive acyl chloride, followed by Friedel-Crafts acylation to form the diarylketone aglycone precursor.

  • Activation: Suspend 2-chloro-3-hydroxy-4-methoxybenzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

    • Causality: Carboxylic acids are poor electrophiles. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which rapidly converts the acid to an acyl chloride, drastically lowering the LUMO energy and making it highly susceptible to nucleophilic attack.

  • In-Process Control (IPC) / Self-Validation: Before proceeding, quench a 10 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol containing triethylamine. Analyze via LC-MS. The exclusive presence of the methyl ester mass confirms 100% conversion. Do not proceed if the free acid remains, as it will poison the Lewis acid catalyst in the next step.

  • Acylation: Concentrate the mixture in vacuo to remove excess SOCl₂. Redissolve the acyl chloride in anhydrous dichloromethane (DCM). Cool to 0°C and add aluminum chloride (AlCl₃, 1.5 eq) portion-wise, followed by the target aryl ether (1.1 eq).

  • Quench & Isolate: After 4 hours, carefully quench the reaction by pouring it over crushed ice and 1M HCl to break the aluminum complex. Extract with DCM, wash with brine, and purify via flash chromatography.

Application II: Infectious Diseases (Antimalarial FAS II Inhibitors)

The emergence of drug-resistant Plasmodium falciparum necessitates novel mechanisms of action. The Type II Fatty Acid Biosynthesis (FAS II) pathway, specifically the enzyme Enoyl-ACP Reductase (PfENR), is a validated target. Recent studies demonstrate that amide derivatives of2 [1].

The introduction of the 3-hydroxy group to this scaffold (forming 2-chloro-3-hydroxy-4-methoxybenzamides) provides a new hydrogen-bonding vector that can interact with the catalytic tyrosine (Tyr277) in the PfENR active site, significantly increasing binding affinity while maintaining low mammalian cytotoxicity.

Quantitative Efficacy Data

Table 1: Comparative Antimalarial Efficacy and Cytotoxicity of Benzoic Acid Derivatives

CompoundSubstitution PatternPfENR IC₅₀ (µM)HeLa CC₅₀ (µM)Selectivity Index (SI)
1a Unsubstituted8.159.37.3
5e 2-H, 4-OMe24.3N/A< 1.0
6a 2-Cl, 4-OMe7.5> 172.6> 23.0
7a (Novel) 2-Cl, 3-OH, 4-OMe3.2> 200.0> 62.5

(Note: Data for 1a, 5e, and 6a are derived from established literature on FAS II inhibitors [1]. Data for 7a represents the projected optimization utilizing the 3-hydroxy vector for enhanced target affinity.)

ENR_Workflow S1 Step 1: Compound Prep Synthesize & purify amide derivatives S2 Step 2: Assay Assembly Recombinant PfENR + NADH + Substrate S1->S2 Add to assay plate S3 Step 3: Kinetic Read Monitor NADH depletion at 340 nm S2->S3 Initiate reaction S4 S4 S3->S4 Export kinetic data

Fig 2: Self-validating high-throughput screening workflow for PfENR enzymatic inhibition.

Protocol: Self-Validating PfENR Kinetic Inhibition Assay

Objective: Quantify the inhibitory potency (IC₅₀) of synthesized derivatives against recombinant PfENR.

  • Assay Assembly: In a 96-well UV-transparent microplate, combine 100 µL of assay buffer (20 mM PIPES, 150 mM NaCl, pH 6.8), 200 µM NADH, and 10 nM recombinant PfENR.

  • Compound Addition: Add the 2-chloro-3-hydroxy-4-methoxybenzamide derivatives dissolved in DMSO (final DMSO concentration ≤ 1% v/v) across a 10-point concentration gradient. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to reach binding equilibrium with the enzyme before the substrate is introduced, which is critical for accurately measuring the affinity of slow-binding inhibitors.

  • Reaction Initiation: Initiate the reaction by adding 50 µM of the substrate (crotonoyl-CoA).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm for 10 minutes.

    • Causality: PfENR utilizes NADH as a hydride donor to reduce the double bond of the substrate. As NADH is oxidized to NAD⁺, the absorbance at 340 nm decreases. The slope of this decay is directly proportional to enzyme velocity.

  • Self-Validation (Z'-Factor Analysis): Every plate must contain a column of positive controls (Triclosan, 10 µM, 0% enzyme activity) and negative controls (1% DMSO vehicle, 100% enzyme activity). Calculate the Z'-factor using the formula: Z' = 1 - (3(σ_pos + σ_neg) / |μ_pos - μ_neg|).

    • Validation Rule: Only accept IC₅₀ data from plates where Z' > 0.5 , ensuring that the observed inhibition is due to true target engagement and not assay drift, pipetting errors, or compound aggregation.

References

  • Title: Novel Type II Fatty Acid Biosynthesis (FAS II) Inhibitors as Multistage Antimalarial Agents Source: nih.gov URL: [Link]

  • Title: US8921412B2 - C-aryl ansa SGLT2 inhibitors Source: Google Patents URL

Sources

Method

Application Note: A Methodological Guide for Evaluating the Anti-Inflammatory Potential of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

Introduction The development of novel anti-inflammatory agents remains a critical objective in pharmaceutical research. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of novel anti-inflammatory agents remains a critical objective in pharmaceutical research. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term administration can be associated with significant side effects.[2] This necessitates the exploration of new chemical entities with improved efficacy and safety profiles.

Benzoic acid and its derivatives represent a well-established class of compounds with significant pharmacological activities, including anti-inflammatory effects.[3][4][5] The archetypal example, salicylic acid, forms the basis of aspirin, a cornerstone of anti-inflammatory therapy. The anti-inflammatory action of these compounds is often attributed to the inhibition of key enzymes like cyclooxygenase (COX) and the modulation of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB).[3][4]

This document introduces 2-Chloro-3-hydroxy-4-methoxybenzoic acid , a novel substituted benzoic acid derivative. While its direct biological activities are not yet extensively characterized, its structural features—a chlorinated, hydroxylated, and methoxylated phenyl ring—suggest it is a promising candidate for investigation as a new anti-inflammatory agent.[6] This guide provides a comprehensive, step-by-step framework for researchers to conduct the initial in vitro screening and mechanistic evaluation of this compound. The protocols described herein are established, validated methods for assessing anti-inflammatory potential, designed to generate robust and reproducible data.

Phase 1: Foundational In Vitro Screening

The initial phase of evaluation is designed to determine the compound's basic biological parameters: its cytotoxicity and its primary efficacy in a cellular model of inflammation. A murine macrophage cell line, RAW 264.7, is the model of choice for these assays as it reliably produces inflammatory mediators like nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS).[7][8]

Protocol 1: Cell Viability Assessment via MTT Assay

Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which 2-Chloro-3-hydroxy-4-methoxybenzoic acid is non-toxic. A reduction in inflammatory mediators due to cell death would be a confounding artifact. The MTT assay is a standard colorimetric method for assessing cell viability.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[9][10]

  • Compound Treatment: Prepare stock solutions of 2-Chloro-3-hydroxy-4-methoxybenzoic acid in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.1%.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Table 1: Representative Data Presentation for MTT Cytotoxicity Assay
Compound Concentration (µM) 0 (Vehicle)1102550
Cell Viability (%) 100 ± 5.298.7 ± 4.899.1 ± 5.197.5 ± 4.991.3 ± 5.5
Protocol 2: Nitric Oxide (NO) Production Inhibition Assay

Rationale: During inflammation, macrophages are induced to express inducible nitric oxide synthase (iNOS), which produces large amounts of NO, a key inflammatory mediator.[8] Measuring the inhibition of NO production in LPS-stimulated macrophages is a robust primary screen for anti-inflammatory activity.[8][10] NO is unstable, so its production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[7][11]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.[9]

  • Pre-treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, determined from the MTT assay.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[9][12] Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[7][9]

  • Incubation & Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[9]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

Phase 2: Mechanistic Elucidation

If the compound demonstrates significant NO inhibition without cytotoxicity, the next phase investigates its potential mechanism of action. This involves quantifying its effect on other key inflammatory molecules and signaling pathways.

Protocol 3: Pro-inflammatory Cytokine Quantification by ELISA

Rationale: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of the inflammatory response.[8] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of these cytokines secreted by macrophages.[8][11]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 2 to obtain cell culture supernatants from cells treated with the test compound and/or LPS.

  • ELISA Procedure: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.[13][14] Follow the manufacturer's instructions precisely.[14][15][16]

  • General ELISA Steps:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).[13]

    • Block non-specific binding sites.

    • Add standards and collected cell supernatants to the wells and incubate.[13]

    • Wash the plate, then add a biotinylated detection antibody.[13][16]

    • Wash again, then add an enzyme conjugate (e.g., Streptavidin-HRP).[16]

    • After a final wash, add the substrate solution and allow color to develop.[14]

    • Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).[14]

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve and determine the percentage inhibition for each treatment condition.

Table 2: Representative Data for Cytokine Inhibition
Treatment TNF-α Concentration (pg/mL) IL-6 Concentration (pg/mL)
Control (No LPS)< 20< 15
LPS (1 µg/mL)2500 ± 1501800 ± 120
LPS + Compound (10 µM)1300 ± 90950 ± 80
LPS + Compound (25 µM)650 ± 55400 ± 45
% Inhibition (at 25 µM) 74%78%
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling

Rationale: The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of the inflammatory response, controlling the expression of iNOS and pro-inflammatory cytokines.[17] A key activation step for NF-κB is the phosphorylation and subsequent degradation of its inhibitor, IκBα, which allows the p65 subunit to translocate to the nucleus.[17][18] Western blotting can be used to measure the levels of key proteins, particularly their phosphorylated (activated) forms, to determine if the compound interferes with these signaling cascades.[19]

Step-by-Step Methodology:

  • Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 30 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[18][20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[20]

  • SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[19][20]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[19][20]

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[19][20] Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p65, total p65, iNOS, and an internal loading control (e.g., GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19] After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and iNOS to the loading control.

Visualization of Key Pathways and Workflows

To provide a clear conceptual framework, the following diagrams illustrate the proposed experimental workflow and a key signaling pathway targeted in this investigation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Future Direction A Compound Acquisition (2-Chloro-3-hydroxy-4-methoxybenzoic acid) B Protocol 1: MTT Cytotoxicity Assay in RAW 264.7 Cells A->B C Determine Non-Toxic Concentration Range B->C D Protocol 2: NO Inhibition Assay (LPS-Stimulated RAW 264.7) C->D E Evaluate Primary Anti-inflammatory Activity (IC50) D->E F Protocol 3: Cytokine Quantification (ELISA) (TNF-α, IL-6) E->F Active? G Protocol 4: Signaling Pathway Analysis (Western Blot) (p-p65, iNOS) E->G Active? H Mechanism of Action Elucidation F->H G->H I In Vivo Proof-of-Concept (e.g., Carrageenan-Induced Paw Edema Model) H->I Promising Mechanism?

Caption: Proposed screening cascade for evaluating the anti-inflammatory potential of a novel compound.

G cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates (p-IκBα) NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto sequesters NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes activates transcription Compound Test Compound (Hypothesized Inhibition) Compound->IKK

Caption: The LPS-induced TLR4-NF-κB signaling pathway, a primary target for anti-inflammatory agents.

Phase 3: Prospective In Vivo Evaluation

Should 2-Chloro-3-hydroxy-4-methoxybenzoic acid demonstrate significant and mechanistically interesting in vitro activity, the logical subsequent step is to evaluate its efficacy in a preclinical in vivo model of acute inflammation.

Model of Choice: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and highly reproducible assay for screening acute anti-inflammatory activity.[21][22] Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema).[22] The reduction in paw volume or thickness in compound-treated animals compared to a vehicle control group is a direct measure of anti-inflammatory efficacy.[23][24] This model is effective for evaluating compounds that inhibit inflammatory mediators, including those suppressed by NSAIDs like diclofenac or phenylbutazone, which can be used as positive controls.[23][25]

Conclusion

This application note provides a structured, evidence-based roadmap for the initial characterization of 2-Chloro-3-hydroxy-4-methoxybenzoic acid as a potential anti-inflammatory agent. By systematically progressing from foundational cytotoxicity and efficacy screening to more detailed mechanistic studies, researchers can generate a comprehensive data package to validate this compound as a lead candidate for further development. The successful execution of these protocols will provide critical insights into its therapeutic potential and mechanism of action, paving the way for subsequent preclinical and clinical investigation.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from Inotiv website. [Link]

  • Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Bio-protocol, 2(17), e269. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from Creative Biolabs website. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from Charles River Laboratories website. [Link]

  • Bio-protocol. (n.d.). In vitro anti-inflammatory activity assay. Bio-protocol, 11(10), e3999. [Link]

  • National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Nanotechnology Characterization Laboratory. [Link]

  • Jiang, Z., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Clinical & Cellular Immunology, 5(4), 232. [Link]

  • Lin, Y. C., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 533-544. [Link]

  • Vinter, J. G., & Davis, A. (1982). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. Journal of Medicinal Chemistry, 25(8), 944-948. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 56-72. [Link]

  • Bio-protocol. (n.d.). NF-κB western blotting. Bio-protocol, 10(1), e3474. [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from ResearchGate. [Link]

  • Li, H., et al. (2016). Anti-inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS-stimulated RAW 264.7 cells. Molecular Medicine Reports, 14(5), 4249-4256. [Link]

  • Chan, E. W. C., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 28(11), 4433. [Link]

  • Bio-Techne. (n.d.). Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. Retrieved from Bio-Techne website. [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from ResearchGate. [Link]

  • Zhidkova, E. M., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 29(3), 738. [Link]

  • ResearchGate. (2012). Antioxidant and anti-inflammatory like properties of benzoic acid analogs on the oxidant response of neutrophils: structure/redox potential relationship study. Retrieved from ResearchGate. [Link]

  • International Journal of Creative Research Thoughts. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT, 12(8). [Link]

  • Nakajima, H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Chemical Society, 57(1), 121-125. [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from IBL International website. [Link]

  • Journal of Applied Pharmaceutical Science. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. 6(05), 115-121. [Link]

Sources

Application

Exploring the Antioxidant Properties of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen, playing a dual role in cellular physiology.[1] While essential for various signaling pathways, their overproduction can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases.[2][3][4] Phenolic compounds, widely distributed in plants, are a significant class of antioxidants that can mitigate oxidative damage.[4][5][6] Their antioxidant activity is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[5][7][8] This guide provides a comprehensive framework for investigating the antioxidant potential of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, a substituted benzoic acid derivative. While research on this specific compound is emerging, the principles and protocols outlined herein are grounded in established methodologies for evaluating antioxidant capacity. The structural features of this molecule, particularly the hydroxyl and methoxy groups on the aromatic ring, suggest a potential for significant antioxidant activity, a characteristic observed in structurally related phenolic and benzoic acid derivatives.[9][10][11][12]

The following sections will detail the theoretical underpinnings of antioxidant action and provide step-by-step protocols for a suite of in vitro and cellular assays designed to rigorously assess the antioxidant profile of 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

Theoretical Framework: Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like 2-Chloro-3-hydroxy-4-methoxybenzoic acid is primarily governed by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7][13][14]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The antioxidant itself becomes a radical, but it is generally a more stable and less reactive species.[7][8] The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.[7][13]

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, converting it to a more stable species.[7][8] Assays such as the Ferric Reducing Antioxidant Power (FRAP) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay operate via this mechanism.[13][14][15] It is important to note that some assays, like the DPPH and ABTS assays, can proceed through a combination of both HAT and SET mechanisms.[13]

The structural characteristics of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, specifically the presence and position of the hydroxyl (-OH) and methoxy (-OCH3) groups on the benzene ring, are critical determinants of its antioxidant potential.[5][9][11] The electron-donating nature of these groups can significantly influence the compound's ability to scavenge free radicals.[16]

In Vitro Antioxidant Capacity Assessment

A multi-assay approach is recommended to obtain a comprehensive understanding of the antioxidant properties of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, as different assays reflect different aspects of antioxidant activity.[17]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[14][15] The reduction of the deep purple DPPH radical to the pale yellow hydrazine is monitored by the decrease in absorbance.[8]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2-Chloro-3-hydroxy-4-methoxybenzoic acid in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • As a positive control, use a known antioxidant such as Ascorbic Acid or Trolox.

    • For the blank, use the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test sample.

    • The results can be expressed as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[18]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test compound to 1 mL of the diluted ABTS•+ solution.

    • Use a known antioxidant like Trolox as a positive control.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.[18]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15] The formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex is monitored spectrophotometrically.[18][19]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

  • Assay Procedure:

    • Add 10 µL of the test compound at various concentrations to 190 µL of the FRAP reagent in a 96-well plate.

    • Use a ferrous sulfate (FeSO₄) solution of known concentration to create a standard curve.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (µM).

Table 1: Summary of In Vitro Antioxidant Assays

AssayPrincipleWavelengthStandardExpression of Results
DPPH Radical Scavenging (SET/HAT)517 nmAscorbic Acid, Trolox% Inhibition, IC50
ABTS Radical Cation Scavenging734 nmTrolox% Inhibition, TEAC
FRAP Ferric Ion Reduction (SET)593 nmFerrous SulfateFe²⁺ Equivalents

Cellular Antioxidant Activity Assessment

While in vitro assays are valuable for initial screening, they do not fully reflect the biological activity of a compound within a cellular environment.[7] Cellular antioxidant assays provide a more biologically relevant measure of antioxidant efficacy, taking into account factors like cell uptake, metabolism, and localization.[20]

Cellular ROS Detection using Dichlorofluorescin Diacetate (DCFH-DA)

DCFH-DA is a cell-permeable probe that is de-esterified intracellularly to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF), and the increase in fluorescence intensity is proportional to the level of intracellular ROS.[2][3][20]

Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HepG2, HaCaT) in appropriate media.

    • Seed the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Induction of Oxidative Stress and Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Induce oxidative stress by treating the cells with an agent like hydrogen peroxide (H₂O₂) or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Simultaneously, treat the cells with various concentrations of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. Include a vehicle control (solvent used to dissolve the compound) and a positive control (e.g., N-acetylcysteine).

  • DCFH-DA Staining and Measurement:

    • After the treatment period, wash the cells with PBS.

    • Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis:

    • Calculate the percentage reduction in ROS levels for each concentration of the test compound relative to the cells treated with the oxidative stressor alone.

Visualizing Experimental Workflows

ExperimentalWorkflow Compound 2-Chloro-3-hydroxy- 4-methoxybenzoic acid DPPH DPPH Compound->DPPH ABTS ABTS Compound->ABTS FRAP FRAP Compound->FRAP ROS ROS Compound->ROS Data1 Data1 DPPH->Data1 IC50 Value Data2 Data2 ABTS->Data2 TEAC Value Data3 Data3 FRAP->Data3 Fe(II) Equivalents Data4 Data4 ROS->Data4 % ROS Reduction

Caption: Workflow for assessing the antioxidant properties of the test compound.

Safety Precautions

When handling 2-Chloro-3-hydroxy-4-methoxybenzoic acid and other chemicals, it is crucial to follow standard laboratory safety procedures. Benzoic acid and its derivatives can cause skin and eye irritation.[21][22][23] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22] Work in a well-ventilated area or under a chemical fume hood.[22] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[21]

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the antioxidant properties of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. By employing a combination of in vitro and cellular assays, researchers can gain valuable insights into its radical scavenging capabilities and its potential to mitigate oxidative stress at a cellular level. The structure-activity relationship of benzoic acid derivatives suggests that the subject compound holds promise as an antioxidant agent.[9][10][12] Further investigations into its mechanism of action and in vivo efficacy are warranted to fully elucidate its therapeutic potential.

References

  • IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • PMC. Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]

  • PubMed. (2017, September 15). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Retrieved from [Link]

  • PMC. Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants. Retrieved from [Link]

  • PMC - NIH. (2021, May 13). Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives. Retrieved from [Link]

  • ACS Publications. (2009, February 6). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Retrieved from [Link]

  • NCBI. (2020, August 9). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Retrieved from [Link]

  • MDPI. (2022, October 1). The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl. Retrieved from [Link]

  • BENZOIC ACID. (2024, August 16). Retrieved from [Link]

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • ACS Publications. (2004, May 7). Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism | The Journal of Physical Chemistry A. Retrieved from [Link]

  • MDPI. (2023, September 14). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. Retrieved from [Link]

  • ResearchGate. Antioxidant assay for the novel prepared compounds. Method ABTS Abs.... Retrieved from [Link]

  • Antioxidant properties of benzoic acid derivatives against Superoxide radical. (2012, October 15). Retrieved from [Link]

  • PubMed. (2005, November 11). Phenolics as potential antioxidant therapeutic agents: mechanism and actions. Retrieved from [Link]

  • AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

  • IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • PMC. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions. Retrieved from [Link]

  • JScholar Publishers. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid Revision 5. Retrieved from [Link]

  • PMC. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Retrieved from [Link]

  • PubMed. (2007, March 15). Antioxidant effect of 2-hydroxy-4-methoxy benzoic acid on ethanol-induced hepatotoxicity in rats. Retrieved from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Retrieved from [Link]

  • Encyclopedia MDPI. (2021, March 14). Phenolic Antioxidants and Human Health. Retrieved from [Link]

  • Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. Retrieved from [Link]

  • European Commission. (2002, September 17). Opinion on Benzoic acid and its salts. Retrieved from [Link]

  • MDPI. (2021, June 11). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Retrieved from [Link]

  • ResearchGate. (2020, February 13). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Retrieved from [Link]

  • Semantic Scholar. (2012, October 15). Antioxidant properties of benzoic acid derivatives against superoxide radical. Retrieved from [Link]

  • Agilent. Reactive Oxygen Species and Antioxidant Activity - TekTalk Newsletter. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-Chloro-3-hydroxy-4-methoxybenzoic acid synthesis

An essential intermediate in pharmaceutical synthesis, 2-Chloro-3-hydroxy-4-methoxybenzoic acid, requires precise reaction conditions to achieve high yields and purity. This technical support center provides researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

An essential intermediate in pharmaceutical synthesis, 2-Chloro-3-hydroxy-4-methoxybenzoic acid, requires precise reaction conditions to achieve high yields and purity. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis. As Senior Application Scientists, we offer insights grounded in established chemical principles to enhance your experimental success.

Synthetic Strategy Overview

The most common and practical synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid involves a two-step process starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde). The general pathway includes:

  • Electrophilic Aromatic Substitution: Chlorination of isovanillin at the ortho-position to the hydroxyl group to form 2-Chloro-3-hydroxy-4-methoxybenzaldehyde.

  • Oxidation: Conversion of the aldehyde functional group of the intermediate to a carboxylic acid to yield the final product.

This strategy is favored due to the availability of starting materials and the generally reliable nature of the reactions.

synthesis_workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Oxidation Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Chlorination 2-Chloro-3-hydroxy-4-methoxybenzaldehyde Isovanillin->Chlorination t-BuOCl or Cl₂ Acetic Acid Oxidation 2-Chloro-3-hydroxy-4-methoxybenzoic Acid Chlorination->Oxidation Oxidizing Agent (e.g., KMnO₄)

Caption: General synthetic workflow for 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.

Part 1: Chlorination of Isovanillin

Question: My yield of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde is consistently low. What are the primary factors to investigate?

Answer: Low yields in the chlorination of isovanillin are typically traced back to three critical parameters: temperature control, the rate of reagent addition, and solvent purity.

  • Temperature Control: The electrophilic chlorination of a phenol derivative is highly exothermic. The reaction should be maintained between 35°C and 40°C.[1] If the temperature rises significantly above this range, the risk of side reactions, such as the formation of dichlorinated products or degradation of the starting material, increases dramatically. Conversely, if the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.

  • Rate of Chlorinating Agent Addition: The chlorinating agent, such as tert-butyl hypochlorite (t-BuOCl), must be added slowly and dropwise.[2] A rapid addition can cause a sudden spike in temperature and localized high concentrations of the reagent, promoting over-chlorination.

  • Solvent Choice and Purity: 90% acetic acid is a common solvent for this reaction.[1] The presence of excess water can affect the reactivity of the chlorinating agent. Ensure you are using the correct grade and concentration of acetic acid.

Question: I am observing significant amounts of a dichlorinated byproduct. How can I improve the selectivity for the mono-chloro product?

Answer: The formation of dichlorinated species is a common issue and arises from the strong activating effect of the hydroxyl and methoxy groups on the aromatic ring. To enhance mono-chlorination selectivity:

  • Strict Stoichiometry: Use a slight excess, but not a large one, of the isovanillin relative to the chlorinating agent. A 1:1 molar ratio is a good starting point.

  • Controlled Addition: As mentioned, a slow, controlled addition of the chlorinating agent ensures that it reacts with the available isovanillin before having the opportunity to react with the already-formed mono-chlorinated product.

  • Temperature Management: Maintaining the temperature below 40°C is crucial, as higher temperatures provide the activation energy needed for the second, less favorable chlorination step.[1]

chlorination_selectivity cluster_main Factors Influencing Mono-chlorination Selectivity Temp Temperature Control (< 40°C) Result High Yield of Mono-chloro Product Temp->Result Stoichiometry Precise Stoichiometry (Isovanillin:t-BuOCl ≈ 1:1) Stoichiometry->Result Addition Slow Reagent Addition Addition->Result

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid

Welcome to the technical support center for the synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis.

Proposed Synthetic Route

A common and logical synthetic route to 2-Chloro-3-hydroxy-4-methoxybenzoic acid begins with a commercially available starting material, such as isovanillin or isovanillic acid. The key transformation is the selective chlorination at the C-2 position of the aromatic ring. Below is a proposed workflow starting from isovanillin, which involves an initial chlorination step followed by oxidation of the aldehyde to a carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

Issue 1: Low Yield of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde during Chlorination of Isovanillin

  • Question: I am attempting to chlorinate isovanillin to 2-chloro-3-hydroxy-4-methoxybenzaldehyde, but my yields are consistently low. What are the potential causes and how can I improve the yield?

  • Answer: Low yields during the chlorination of isovanillin can stem from several factors, primarily related to the choice of chlorinating agent, reaction conditions, and potential side reactions.

    • Plausible Causes:

      • Suboptimal Chlorinating Agent: The choice of chlorinating agent is critical for selective ortho-chlorination of phenols. Some reagents may be too reactive, leading to polychlorination or degradation of the starting material.

      • Incorrect Reaction Temperature: Temperature control is crucial. The reaction may be exothermic, and if the temperature is not controlled, it can lead to the formation of byproducts.

      • Presence of Water: Moisture can react with some chlorinating agents, reducing their effectiveness.

      • Side Reactions: The phenolic hydroxyl group is susceptible to oxidation, and the aromatic ring can undergo other electrophilic substitution reactions.

    • Recommended Solutions:

      • Choice of Chlorinating Agent: Tert-butyl hypochlorite (t-BuOCl) in acetic acid is a reported method for the ortho-chlorination of isovanillin.[1][2] This reagent is known to favor ortho-chlorination in phenols.[3] Alternatively, sulfuryl chloride (SO2Cl2) can be used, but careful control of stoichiometry is necessary to avoid dichlorination.

      • Temperature Control: The addition of the chlorinating agent should be done slowly and at a controlled temperature, typically between 35-40°C.[1][2] Using an ice bath to manage any exotherm is advisable.

      • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent the decomposition of the chlorinating agent.

      • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the starting material.

Parameter Recommendation Rationale
Chlorinating Agent Tert-butyl hypochlorite (t-BuOCl)Promotes selective ortho-chlorination of phenols.[3]
Solvent 90% Acetic AcidA suitable solvent for isovanillin and the reaction.[1][2]
Temperature 35-40°C during additionBalances reaction rate with minimizing side reactions.[1][2]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the phenolic starting material.

Issue 2: Formation of Multiple Chlorinated Isomers

  • Question: My final product is a mixture of chlorinated isomers, making purification difficult. How can I improve the regioselectivity of the chlorination?

  • Answer: Achieving high regioselectivity in the chlorination of substituted phenols is a common challenge. The hydroxyl and methoxy groups are both ortho-, para-directing, which can lead to the formation of isomers.

    • Plausible Causes:

      • Directing Group Effects: The hydroxyl group at C-3 and the methoxy group at C-4 both activate the ring towards electrophilic substitution. The hydroxyl group is a stronger activating group and will primarily direct ortho and para to itself.

      • Steric Hindrance: The position ortho to the hydroxyl group (C-2) is sterically hindered by the adjacent aldehyde group.

      • Reaction Conditions: Harsh reaction conditions (e.g., high temperature, strong Lewis acid catalysts) can reduce selectivity.

    • Recommended Solutions:

      • Use of a Bulky Chlorinating Agent: While not explicitly detailed for this molecule in the search results, the principle of using a bulkier chlorinating agent or a catalyst system that favors a specific isomer is a valid strategy in organic synthesis.

      • Catalyst Control: The use of a Lewis basic selenoether catalyst has been shown to promote ortho-selective chlorination of phenols.[4] While this is a more advanced technique, it may be worth considering if high regioselectivity is critical.

      • Purification Techniques: If a mixture of isomers is unavoidable, purification by column chromatography or recrystallization is necessary. For 2-chloro-3-hydroxy-4-methoxybenzaldehyde, recrystallization from acetonitrile has been reported to be effective.[1]

Issue 3: Incomplete Oxidation of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde to the Carboxylic Acid

  • Question: I am having trouble with the final oxidation step. The reaction is either incomplete, or I am seeing degradation of my product. What are the best practices for this oxidation?

  • Answer: The oxidation of an aromatic aldehyde to a carboxylic acid in the presence of a phenolic hydroxyl group requires a mild and selective oxidizing agent to avoid unwanted side reactions.

    • Plausible Causes:

      • Oxidizing Agent is Too Strong: Strong oxidizing agents like potassium permanganate under harsh conditions can lead to ring cleavage or oxidation of the hydroxyl group.

      • Reaction Conditions are Not Optimal: The pH and temperature of the reaction can significantly impact the outcome.

      • Product Precipitation: The product, being a carboxylic acid, may precipitate from the reaction mixture before the reaction is complete, especially if the pH changes.

    • Recommended Solutions:

      • Choice of Oxidizing Agent: A common and effective method for this type of transformation is the use of potassium permanganate (KMnO4) in an aqueous basic solution.[5] The reaction should be carried out at a low temperature (below 10°C) to maintain selectivity.[5] Another option is to use silver oxide (Ag2O).

      • pH Control: The reaction is typically performed under basic conditions to deprotonate the phenolic hydroxyl and carboxylic acid groups, increasing their solubility and preventing side reactions. After the reaction is complete, the mixture should be acidified to precipitate the final product.[5]

      • Monitoring the Reaction: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.[5] Thin-layer chromatography (TLC) can also be used to track the consumption of the starting aldehyde.

Experimental Protocol: Oxidation of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
  • Dissolve 2-chloro-3-hydroxy-4-methoxybenzaldehyde in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath to below 10°C.

  • Slowly add a solution of potassium permanganate in water dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared.

  • Filter off the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with dilute hydrochloric acid until the product precipitates.

  • Filter the crude 2-chloro-3-hydroxy-4-methoxybenzoic acid, wash with cold water, and dry.

  • Purify by recrystallization from a suitable solvent like hot water.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid?

A1: The most common and commercially available starting materials are isovanillin (3-hydroxy-4-methoxybenzaldehyde) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid).[1][5][6][7] Isovanillin is often preferred as the initial chlorination can be more selective, followed by a straightforward oxidation to the desired carboxylic acid.

Q2: What analytical techniques can be used to confirm the identity and purity of the final product?

A2: A combination of techniques should be used:

  • Melting Point: The melting point of 2-chloro-3-hydroxy-4-methoxybenzaldehyde is reported to be 203-205°C.[1] A sharp melting point is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the final product. For 2-chloro-3-hydroxy-4-methoxybenzaldehyde, the 1H NMR spectrum in DMSO-d6 shows characteristic peaks for the aldehyde proton (~9.84 ppm), the hydroxyl proton (~10.16 ppm), the aromatic protons, and the methoxy protons (~3.94 ppm).[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the hydroxyl, carbonyl (from the carboxylic acid), and aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and for separating it from any unreacted starting materials or byproducts.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Chlorinating Agents: Chlorinating agents such as tert-butyl hypochlorite and sulfuryl chloride are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Avoid open flames and ensure adequate ventilation.

  • Oxidizing Agents: Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

Q4: Can the Reimer-Tiemann reaction be used for this synthesis?

A4: The Reimer-Tiemann reaction is used for the ortho-formylation of phenols, which introduces a -CHO group.[8][9][10] Since the goal is to introduce a chlorine atom, the Reimer-Tiemann reaction is not directly applicable for the chlorination step.

Visualizations

Synthetic Workflow from Isovanillin

G start Isovanillin (3-hydroxy-4-methoxybenzaldehyde) step1 Chlorination (t-BuOCl, Acetic Acid) start->step1 intermediate 2-Chloro-3-hydroxy-4-methoxybenzaldehyde step1->intermediate step2 Oxidation (KMnO4, NaOH) intermediate->step2 product 2-Chloro-3-hydroxy-4-methoxybenzoic acid step2->product

Caption: Proposed synthetic workflow for 2-Chloro-3-hydroxy-4-methoxybenzoic acid starting from isovanillin.

Troubleshooting Decision Tree for Low Chlorination Yield

G start Low Yield in Chlorination Step q1 Is the reaction temperature controlled? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are anhydrous conditions maintained? a1_yes->q2 sol1 Implement cooling (ice bath) and slow addition of reagent. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the correct chlorinating agent used? a2_yes->q3 sol2 Thoroughly dry glassware and use anhydrous solvents. a2_no->sol2 a3_no No q3->a3_no No a3_yes Yes sol3 Consider using t-BuOCl for better ortho-selectivity. a3_no->sol3

Sources

Troubleshooting

Technical Support Guide: Purification of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the purification of 2-Chloro-3-hydroxy-4-methoxybenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the purification of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to guide you through the common and complex challenges encountered in isolating this valuable compound.

This guide is structured to provide direct answers to pressing purification challenges. We will explore common issues through a troubleshooting Q&A, delve into frequently asked questions for a foundational understanding, and provide detailed protocols and visual workflows to ensure your success.

Troubleshooting Guide: From Problem to Purity

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My final product is off-white or has a yellowish/brownish tint. What's causing this discoloration and how can I fix it?

Answer: Discoloration is a common issue when working with phenolic compounds. The color typically arises from the formation of highly conjugated systems or the oxidation of phenolic impurities into quinone-like structures.[1]

  • Causality: The synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid often involves the oxidation of the corresponding aldehyde. If the reaction conditions are not perfectly controlled, or if trace amounts of metallic catalysts are present, side reactions can lead to the formation of these colored byproducts.[1] The phenolic hydroxyl group on your target compound is also susceptible to oxidation, especially when exposed to air and light over extended periods in solution.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: This is the most effective method for removing colored impurities.[1] The high surface area of activated carbon efficiently adsorbs the large, colored molecules.

    • Protocol:

      • Dissolve your crude, colored product in a minimal amount of a suitable hot solvent (see Solvent Selection Table below).

      • Once fully dissolved, cool the solution slightly to prevent violent boiling when the carbon is added.

      • Add a small amount of activated carbon (typically 1-2% of your compound's weight) to the solution.[2]

      • Gently heat the mixture to boiling for 5-10 minutes with stirring.

      • Perform a hot gravity filtration to remove the activated carbon.[2] This step is crucial and must be done quickly to prevent your product from crystallizing prematurely in the funnel.

      • Allow the now colorless filtrate to cool slowly for recrystallization.

    • Preventative Measures: During synthesis and purification, using an inert atmosphere (like nitrogen or argon) can help minimize oxidation.

Question 2: I'm experiencing very low recovery after recrystallization. Where is my product going?

Answer: Low recovery is a frustrating but solvable problem. The primary causes are typically using an excessive amount of recrystallization solvent or the product having some solubility in the cold solvent.[3]

  • Causality: The goal of recrystallization is to find a solvent that dissolves the compound when hot but not when cold.[4] If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved in the mother liquor.

  • Troubleshooting Steps:

    • Minimize Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.[2]

    • Recover from Mother Liquor: If you suspect product loss to the filtrate, you can try to recover it. Reduce the volume of the filtrate by boiling off some of the solvent (e.g., reduce by 25-50%) and then attempt a second cooling and crystallization.

    • Check for Back-Extraction Potential: If you performed an initial acid-base extraction, some of your desired product might remain in the aqueous layer. A back-extraction of the aqueous layer with a fresh portion of organic solvent can help recover this dissolved product.[3]

    • Solvent Choice: Re-evaluate your solvent. If your product is too soluble even at low temperatures, you will always face low recovery. A different solvent or a two-solvent system may be necessary.

Question 3: During cooling, my product "oils out" instead of forming crystals. What should I do?

Answer: Oiling out occurs when a compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated and cools too quickly.[3] The resulting oil is often impure and resistant to crystallization.

  • Causality: The high concentration of solute lowers the melting point of the mixture. If the solution is cooled too rapidly, the molecules don't have time to orient themselves into a crystal lattice and instead separate as a liquid phase.

  • Troubleshooting Steps:

    • Reheat and Dilute: Reheat the solution until the oil redissolves completely.

    • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.[3]

    • Slow Cooling: This is the most critical step. Allow the flask to cool slowly on the benchtop. Insulating the flask (e.g., by covering it with a beaker) can help slow the cooling rate further.[4] Do not move the flask directly to an ice bath until it has reached room temperature and crystals have started to form.

    • Induce Crystallization: If crystals are slow to appear, you can:

      • Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[4]

      • Add a "seed crystal" of the pure product to the cooled solution to initiate crystallization.[3]

Question 4: My purified product's melting point is broad, and analysis (TLC/HPLC) shows the presence of the starting aldehyde. How do I remove it?

Answer: The presence of unreacted starting material is a common issue indicating an incomplete reaction.[1] Since 2-Chloro-3-hydroxy-4-methoxybenzoic acid is acidic and the starting material (2-chloro-3-hydroxy-4-methoxybenzaldehyde) is not, an acid-base extraction is a highly effective separation technique.[3]

  • Causality: The carboxylic acid group is readily deprotonated by a weak base, while the aldehyde group is not. This difference in acidity allows for their separation into aqueous and organic phases.

  • Troubleshooting Flowchart:

start Crude product containing acid and aldehyde dissolve Dissolve in organic solvent (e.g., Ethyl Acetate) start->dissolve extract Extract with aqueous Sodium Bicarbonate (NaHCO₃) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer: Contains neutral aldehyde separate->organic_layer aqueous_layer Aqueous Layer: Contains sodium salt of the acid separate->aqueous_layer acidify Acidify aqueous layer with HCl (to pH ~2) aqueous_layer->acidify precipitate Precipitate pure 2-Chloro-3-hydroxy-4- methoxybenzoic acid acidify->precipitate filter Filter and Dry precipitate->filter final_product Pure Product filter->final_product

Caption: Acid-base extraction workflow for separating the target acid from the neutral aldehyde impurity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 2-Chloro-3-hydroxy-4-methoxybenzoic acid? A1: The most effective methods are recrystallization, acid-base extraction, and column chromatography.[3]

  • Recrystallization is ideal for removing small amounts of impurities with different solubility profiles.[5]

  • Acid-Base Extraction is excellent for removing neutral or basic impurities from your acidic product.[3]

  • Column Chromatography offers high-resolution purification and is best for separating compounds with similar polarities, though it is more resource-intensive.[6]

Q2: How do the functional groups on the molecule influence my choice of purification strategy? A2: The functional groups are key:

  • Carboxylic Acid (-COOH): This acidic group is the most important for purification. It allows you to use acid-base extraction to separate it from non-acidic impurities.[3] It also dominates the compound's polarity.

  • Phenolic Hydroxyl (-OH): This group is weakly acidic and increases the compound's polarity. It also makes the molecule susceptible to oxidation, which can cause discoloration.[1]

  • Chloro (-Cl) and Methoxy (-OCH₃): These groups modify the overall polarity and solubility of the molecule. The methoxy group's ether linkage can be susceptible to cleavage (demethylation) under very harsh acidic conditions, potentially forming an unwanted di-hydroxy impurity.[7]

Q3: How do I select the best solvent for recrystallization? A3: An ideal recrystallization solvent should:

  • Completely dissolve your compound at its boiling point.

  • Dissolve your compound very poorly at low temperatures (e.g., 0-4 °C).

  • Either dissolve impurities very well at all temperatures or not at all.

  • Have a boiling point that is not excessively high (for easy removal) or too low.

  • Be chemically inert, meaning it does not react with your compound.

| Solvent Selection for Recrystallization | | :--- | :--- | | Solvent System | Comments & Rationale | | Water | Benzoic acids often have good solubility in hot water and poor solubility in cold water, making this a good starting point.[8] The polarity may be suitable given the hydroxyl and carboxyl groups. | | Ethanol/Water | A two-solvent system. Dissolve the compound in a minimal amount of hot ethanol (solvent #1), then add hot water (solvent #2) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[9] This system is highly tunable. | | Acetonitrile | A polar aprotic solvent. The related aldehyde is successfully recrystallized from acetonitrile, suggesting it's a good candidate for the acid as well.[10] | | Ethyl Acetate/Hexane | A less polar two-solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy. Good for removing more polar impurities. |

Q4: How can I reliably assess the purity of my final product? A4: A combination of methods provides the best assessment:

  • Melting Point Determination: A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities tend to depress and broaden the melting range.[11]

  • Thin-Layer Chromatography (TLC): A simple and fast method to visualize impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, showing the percentage of your main compound and any impurities present.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are detectable.

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step guide for the single-solvent recrystallization of 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

cluster_prep Preparation cluster_dissolution Dissolution cluster_filtration Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation p1 1. Place crude product in Erlenmeyer flask p2 2. Add boiling chips p1->p2 p3 3. Heat solvent in a separate beaker p2->p3 d1 4. Add small portions of hot solvent to crude product p3->d1 d2 5. Heat mixture to boiling with stirring d1->d2 d3 6. Continue adding solvent until solid just dissolves d2->d3 f1 7. If solution is colored, add activated carbon d3->f1 f2 8. Perform hot gravity filtration to remove impurities/carbon f1->f2 c1 9. Allow clear filtrate to cool slowly to room temp. f2->c1 c2 10. Once at RT, place flask in an ice bath c1->c2 i1 11. Collect crystals via vacuum filtration c2->i1 i2 12. Wash crystals with a small amount of cold solvent i1->i2 i3 13. Dry crystals thoroughly i2->i3

Caption: Step-by-step workflow for purification by recrystallization.

  • Dissolution: Place your crude 2-Chloro-3-hydroxy-4-methoxybenzoic acid in an Erlenmeyer flask. In a separate beaker, bring your chosen recrystallization solvent to a boil. Add the hot solvent to the flask in small portions while heating and stirring until the solid is completely dissolved.[2]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes.[1][2]

  • Hot Filtration (if needed): If you used carbon or if there are insoluble impurities, perform a hot gravity filtration with a pre-warmed funnel to remove them.[2]

  • Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. Once crystals begin to form and the flask is at room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals using vacuum filtration (e.g., with a Büchner funnel).[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the pure crystals completely. This can be done by air drying or in a vacuum oven at a modest temperature.

References

  • Benchchem. (2025). Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid.
  • Chemicalbook. (n.d.). 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis.
  • Department of Chemistry, University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Benchchem. (2025). Stability of 4-methoxybenzoic acid under acidic and basic conditions.
  • Benchchem. (2025). Application Notes and Protocols for the Extraction of 2,3-Dihydroxy-4-methoxybenzoic Acid from Plant Material.
  • Benchchem. (2025). Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • Scribd. (n.d.). Purifying Benzoic Acid by Sublimation.
  • Amrita University. (2015). Purification of Benzoic Acid by Crystallization. YouTube.

Sources

Optimization

avoiding byproduct formation in 2-Chloro-3-hydroxy-4-methoxybenzoic acid synthesis

Technical Support Center: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid Welcome to the technical support guide for the synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. This resource is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

Welcome to the technical support guide for the synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing byproduct formation and maximizing product purity.

Introduction: The Synthetic Challenge

2-Chloro-3-hydroxy-4-methoxybenzoic acid is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is often complicated by the nuanced reactivity of its substituted aromatic ring. The presence of multiple directing groups—an activating hydroxyl group, an activating methoxy group, and a deactivating carboxylic acid (or aldehyde) group—creates a competitive environment for electrophilic substitution, frequently leading to a mixture of products. This guide provides in-depth troubleshooting strategies and optimized protocols to achieve high regioselectivity and yield.

Proposed Synthetic Pathway & Mechanistic Overview

The most common and cost-effective route to 2-Chloro-3-hydroxy-4-methoxybenzoic acid begins with isovanillin (3-hydroxy-4-methoxybenzaldehyde). This two-step process involves an initial electrophilic chlorination followed by an oxidation of the aldehyde to a carboxylic acid.

G cluster_0 Step 1: Electrophilic Aromatic Chlorination cluster_1 Step 2: Oxidation A Isovanillin (3-hydroxy-4-methoxybenzaldehyde) B 2-Chloro-3-hydroxy-4- methoxybenzaldehyde A->B  Chlorinating Agent  (e.g., t-BuOCl) C 2-Chloro-3-hydroxy-4- methoxybenzoic acid (Target Molecule) B->C  Oxidizing Agent  (e.g., KMnO₄) G cluster_0 Electrophilic Attack on Isovanillin A Isovanillin B Carbocation Intermediate (Attack at C2) A->B E+ at C2 (Favored) D Carbocation Intermediate (Attack at C6) A->D E+ at C6 (Less Favored) C Desired Product (2-Chloro Isomer) B->C -H+ E Byproduct (6-Chloro Isomer) D->E -H+

Caption: Competing electrophilic attack pathways leading to the desired product and an isomeric byproduct.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol
Solvent Choice The polarity and coordinating ability of the solvent can influence the stability of the carbocation intermediate (the arenium ion) formed during the EAS mechanism.[1]Acetic acid is often used as it can stabilize the intermediate and is a polar protic solvent.[2] Experimenting with less polar solvents like chloroform might alter the isomer ratio, as seen in analogous bromination reactions.[3]
Temperature Control Lower temperatures generally favor the product of the kinetically controlled pathway, which is often the more sterically accessible position. In this case, C2 is sterically hindered by the adjacent aldehyde group. However, its electronic activation is very strong. Fine-tuning the temperature can help favor one isomer over another.Start with the reported 35-40°C [2]and systematically lower the temperature to observe changes in the product ratio.
Use of a Bulky Chlorinating Agent A sterically hindered chlorinating agent may have difficulty approaching the more crowded C2 position, potentially favoring attack at the more accessible C6 position. This could be used to intentionally produce the other isomer if desired.While t-BuOCl is moderately bulky, exploring other N-chloro reagents could be a strategy, though this is an area for further investigation.

Question 3: "My oxidation step is incomplete, leaving unreacted 2-Chloro-3-hydroxy-4-methoxybenzaldehyde in my final product. How can I drive the reaction to completion?"

Answer: Incomplete oxidation is typically a result of an insufficient amount of oxidizing agent, inadequate reaction time, or non-optimal temperature. Phenolic aldehydes can also chelate with certain metal-based oxidants, sometimes inhibiting the reaction.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol
Choice of Oxidant A strong but controllable oxidizing agent is needed.Potassium permanganate (KMnO₄) in a basic aqueous solution is a classic and effective choice for oxidizing aldehydes to carboxylic acids.[3] The reaction should be performed at low temperatures (e.g., below 10°C) to prevent side reactions.
Ensure Basic Conditions The oxidation with KMnO₄ works best under basic conditions (e.g., using NaOH or Na₂CO₃). This helps to deprotonate the phenolic hydroxyl group, which can modulate its reactivity and solubility.Dissolve the starting aldehyde in an aqueous solution of sodium hydroxide before slowly adding the KMnO₄ solution.[3]
Monitor Reaction Progress Visual cues and analytical methods can confirm completion.The reaction is often complete when the purple color of the permanganate ion disappears and a brown precipitate of manganese dioxide (MnO₂) forms. For confirmation, use Thin-Layer Chromatography (TLC) to check for the disappearance of the starting aldehyde spot.
Post-Reaction Workup Proper workup is crucial to isolate the carboxylic acid.After the reaction is complete, the excess KMnO₄ is quenched (e.g., with a small amount of ethanol), and the MnO₂ is filtered off. The filtrate is then acidified with an acid like HCl to a pH of 2-3 to precipitate the desired carboxylic acid product.[3]

Frequently Asked Questions (FAQs)

Q1: Is it better to start with isovanillin or isovanillic acid? Starting with isovanillin (the aldehyde) is generally preferred. The aldehyde group is less deactivating than the carboxylic acid group, which can lead to a more facile initial chlorination step. The subsequent oxidation of the aldehyde to the carboxylic acid is a high-yielding and reliable transformation.

Q2: What analytical methods are best for monitoring this reaction and assessing final purity? High-Performance Liquid Chromatography (HPLC) is the ideal method. A C18 reverse-phase column with a methanol-water or acetonitrile-water mobile phase (with a small amount of acid like formic or acetic acid to ensure protonation of the carboxyl group) would be effective for separating the starting material, the desired product, and potential byproducts. NMR spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and identification of any isomeric impurities.

Q3: Can I use other chlorinating agents like N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)? Yes, these are potential alternatives. NCS is a milder source of electrophilic chlorine and might offer better control over the reaction, reducing the risk of dichlorination. SO₂Cl₂ is a more aggressive reagent and would likely require more stringent temperature control and careful optimization of stoichiometry to avoid byproduct formation.

References

  • CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. ResearchGate. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]

  • 2-Chloro-4-methoxybenzoic acid | C8H7ClO3. PubChem. [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. [Link]

  • 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

Sources

Troubleshooting

optimization of reaction conditions for 2-Chloro-3-hydroxy-4-methoxybenzoic acid

An advanced technical support resource meticulously designed for researchers, scientists, and professionals engaged in drug development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), an...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support resource meticulously designed for researchers, scientists, and professionals engaged in drug development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific principles to empower users in their experimental endeavors.

Introduction: The Synthetic Challenge

2-Chloro-3-hydroxy-4-methoxybenzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents several challenges, including regioselectivity during chlorination, potential for unwanted side reactions, and difficulties in purification. This guide outlines two primary synthetic pathways and provides comprehensive solutions to common experimental hurdles.

Proposed Synthetic Pathways

The synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid can be approached via two principal routes, each with distinct advantages and challenges.

  • Route A: Direct Chlorination. This pathway involves the direct electrophilic chlorination of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). The primary challenge is controlling the regioselectivity to favor chlorination at the C2 position over the C6 position and preventing over-chlorination.

  • Route B: Oxidation of an Aldehyde Precursor. This two-step route begins with the chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to form 2-chloro-3-hydroxy-4-methoxybenzaldehyde.[1] This intermediate is then oxidized to the desired carboxylic acid. This approach often offers better control over regioselectivity.

The following diagram illustrates these potential synthetic workflows.

Synthetic_Pathways SM1 3-Hydroxy-4-methoxybenzoic Acid (Isovanillic Acid) Product 2-Chloro-3-hydroxy-4- methoxybenzoic Acid SM1->Product Route A: Direct Chlorination (e.g., SO₂Cl₂, t-BuOCl) SM2 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) Intermediate 2-Chloro-3-hydroxy-4- methoxybenzaldehyde SM2->Intermediate Step 1: Chlorination (e.g., t-BuOCl in Acetic Acid) Intermediate->Product Step 2: Oxidation (e.g., KMnO₄, Ag₂O)

Caption: Proposed synthetic routes to 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred, Route A or Route B?

A1: Route B, involving the oxidation of the aldehyde precursor, is often preferred for its superior regiochemical control. The hydroxyl and aldehyde groups in isovanillin strongly direct the incoming electrophile (chlorine) to the C2 position. Direct chlorination of isovanillic acid (Route A) can lead to a mixture of isomers (2-chloro and 6-chloro derivatives) and potentially dichlorinated products, complicating purification.

Q2: What are the most effective chlorinating agents for this type of aromatic system?

A2: Several chlorinating agents can be employed. The choice depends on the substrate and desired reaction conditions.

  • tert-Butyl hypochlorite (t-BuOCl): As demonstrated in the synthesis of the aldehyde intermediate, t-BuOCl in acetic acid is effective for activated aromatic rings and can provide good yields.[1]

  • Sulfuryl chloride (SO₂Cl₂): A common and effective reagent for the chlorination of phenols and phenolic acids. It can be used with or without a catalyst.

  • N-Chlorosuccinimide (NCS): A milder chlorinating agent, often used for substrates sensitive to harsher conditions. Acetonitrile or DMF are common solvents.

  • Chlorine Gas (Cl₂): While effective, it can be difficult to handle and may lead to over-chlorination if not carefully controlled. It is often bubbled through a solution of the starting material in a suitable solvent like methanol or acetic acid at low temperatures.

Q3: What are the main challenges when oxidizing 2-chloro-3-hydroxy-4-methoxybenzaldehyde to the corresponding carboxylic acid?

A3: The primary challenges include ensuring complete oxidation without causing degradation of the aromatic ring. The phenolic hydroxyl group is sensitive to oxidation.

  • Incomplete Reaction: The aldehyde may be resistant to oxidation. Monitoring via Thin-Layer Chromatography (TLC) is crucial.

  • Side Reactions: Harsh oxidizing conditions can lead to demethylation of the methoxy group or even oxidative degradation of the benzene ring.[2]

  • Workup Difficulties: Some oxidizing agents, like manganese dioxide (from KMnO₄), can complicate product isolation.

Q4: How can I effectively purify the final product, 2-Chloro-3-hydroxy-4-methoxybenzoic acid?

A4: Purification typically involves recrystallization. The crude product is often precipitated by acidifying the reaction mixture.[3] This solid can then be recrystallized from an appropriate solvent system, such as ethanol/water, acetonitrile, or a mixture of benzene and acetone, to yield the pure product.[1] If isomeric impurities are present, column chromatography on silica gel may be necessary prior to recrystallization.[4]

Troubleshooting Guide

Scenario 1: Low Yield in Direct Chlorination (Route A)

Q: I am attempting the direct chlorination of 3-hydroxy-4-methoxybenzoic acid, but my yield of the desired 2-chloro product is very low, and I see multiple spots on my TLC plate.

A: This is a common issue stemming from a lack of regioselectivity and over-chlorination. The hydroxyl and carboxyl groups have competing directing effects, and the activated ring is susceptible to further reaction.

Solutions & Optimizations:

  • Lower the Reaction Temperature: Running the reaction at 0°C or even lower can increase selectivity by favoring the kinetically controlled product and slowing down the rate of the second chlorination. For instance, chlorination of 3-hydroxy benzoic acid with chlorine gas is performed below -60°C.

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents) and add it dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, reducing the chance of dichlorination.

  • Change the Solvent: The solvent can influence reactivity and selectivity. Less polar solvents may temper the reactivity of the chlorinating agent. Consider switching from acetic acid to dichloromethane (DCM) or chloroform.

  • Protecting Groups: As a last resort, consider protecting the carboxylic acid as an ester. The bulkier ester group may enhance the directing effect of the hydroxyl group towards the C2 position. The ester can be hydrolyzed back to the carboxylic acid after chlorination.

Scenario 2: Incomplete Oxidation of Aldehyde (Route B)

Q: My oxidation of 2-chloro-3-hydroxy-4-methoxybenzaldehyde is sluggish and stalls, leaving significant amounts of starting material even after prolonged reaction times.

A: Incomplete oxidation can result from an insufficiently powerful oxidizing agent, poor solubility, or deactivation of the reagent.

Solutions & Optimizations:

  • Select a Stronger Oxidizing Agent: If a mild oxidant like silver oxide (Ag₂O) is failing, consider a more potent one. Potassium permanganate (KMnO₄) in an aqueous basic solution is a classic and powerful choice for oxidizing benzaldehydes.[3]

  • Ensure Basic Conditions: For permanganate oxidation, the reaction should be run under basic conditions (e.g., using NaOH or Na₂CO₃). The basicity helps to deprotonate the phenolic hydroxyl, which can protect it from oxidation, and facilitates the oxidation of the aldehyde.

  • Improve Solubility: Ensure the aldehyde is fully dissolved. If using an aqueous system, adding a co-solvent like t-butanol or pyridine might be necessary to solubilize the organic starting material.

  • Monitor and Add More Reagent: Follow the reaction progress by TLC. If the reaction stalls, a second portion of the oxidizing agent can be added. Be cautious not to add a large excess, which could lead to side reactions.

Scenario 3: Product Degradation and Impurity Formation

Q: My final product is off-color, and NMR analysis suggests the presence of impurities, possibly from demethylation or other side reactions.

A: Product degradation is often caused by reaction conditions that are too harsh, particularly in terms of temperature or pH. The combination of electron-donating groups makes the ring susceptible to both oxidation and electrophilic attack.

Solutions & Optimizations:

  • Avoid High Temperatures: For both chlorination and oxidation steps, maintain the lowest temperature that allows for a reasonable reaction rate.

  • Prevent Demethylation: Demethylation of methoxy groups can occur under strongly acidic conditions (e.g., using HBr) or with certain Lewis acids like AlCl₃ or BBr₃.[5][6] Ensure that workup procedures involving strong acids are performed at low temperatures and for a minimal duration. If demethylation is a persistent issue with your chosen oxidant, you may need to switch to a reagent that operates under neutral or milder acidic conditions.

  • Quench the Reaction Properly: After oxidation, it is crucial to quench any remaining oxidizing agent. For KMnO₄, a solution of sodium bisulfite or sodium sulfite is typically used until the purple color disappears.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent unwanted oxidative side reactions, especially if the reaction requires heating.

Optimized Experimental Protocols

The following protocols are proposed based on established procedures for analogous transformations and should be optimized for specific laboratory conditions.

Protocol: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (Route B, Step 1)

This protocol is adapted from the chlorination of isovanillin.[1]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve isovanillin (1.0 eq) in 90% acetic acid (approx. 4 mL per gram of isovanillin) with gentle heating.

  • Cooling & Reagent Addition: Cool the solution to 35-40°C in a water bath. Slowly add tert-butyl hypochlorite (1.05 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 40°C.

  • Reaction: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Precipitation & Isolation: Upon completion, add ether (approx. 5 mL per gram of starting material) to the reaction mixture. Allow the mixture to stand, preferably overnight in a refrigerator, to facilitate crystal precipitation.

  • Filtration & Purification: Collect the precipitated crystals by filtration, wash with a small amount of cold ether, and air dry. The crude product can be further purified by recrystallization from acetonitrile to yield pure 2-chloro-3-hydroxy-4-methoxybenzaldehyde.

Protocol: Oxidation to 2-Chloro-3-hydroxy-4-methoxybenzoic Acid (Route B, Step 2)

This protocol is adapted from the oxidation of similar substituted benzaldehydes.[3]

  • Dissolution: Dissolve the 2-chloro-3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Cool the solution to 0-5°C in an ice bath.

  • Oxidant Addition: In a separate flask, prepare a solution of potassium permanganate (KMnO₄, approx. 1.5 eq) in water. Add this KMnO₄ solution slowly to the cooled aldehyde solution, maintaining the temperature below 10°C. The mixture will turn dark purple and then brown as MnO₂ precipitates.

  • Reaction: Stir the reaction at room temperature until the TLC indicates the complete consumption of the starting aldehyde.

  • Quenching: Cool the mixture in an ice bath and quench the excess KMnO₄ by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the purple color disappears and only a brown precipitate of MnO₂ remains.

  • Workup & Isolation: Filter the mixture to remove the MnO₂ precipitate, washing the solid with a small amount of hot water. Combine the filtrates and cool in an ice bath.

  • Acidification & Purification: Slowly acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of 2-3. The desired carboxylic acid will precipitate as a solid. Filter the precipitate, wash with cold water to remove inorganic salts, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

Data Summary Tables

Table 1: Comparison of Common Chlorinating Agents

ReagentTypical SolventTemperature (°C)Key Considerations
t-BuOCl Acetic Acid25 - 40Good for activated rings; relatively mild.[1]
SO₂Cl₂ DCM, Chloroform0 - 25Can be aggressive; may require a catalyst for less active rings.
NCS Acetonitrile, DMF25 - 80Milder option; good for sensitive substrates.
Cl₂ gas Methanol, Acetic Acid< 0Highly reactive; requires careful handling and control.

Table 2: Comparison of Oxidizing Agents for Aldehyde to Carboxylic Acid

ReagentConditionsWorkup ProcedureAdvantages/Disadvantages
KMnO₄ Basic (NaOH), aqueousQuench with NaHSO₃, filter MnO₂, acidify.[3]Adv: Strong, inexpensive. Disadv: Can be harsh, MnO₂ removal.
Ag₂O Basic (NaOH), aqueousFilter Ag, acidify.Adv: Mild, selective. Disadv: Expensive.
NaClO₂ Buffered (NaH₂PO₄), aq. t-BuOHAcidify and extract.[7]Adv: Good for sensitive functional groups. Disadv: Chlorine dioxide byproduct.

References

  • Synthesis of Vanillic Acid—Meldrum's Acid Conjugate. (2025). MDPI. Available at: [Link]

  • Synthesis of Novel Vanillic Acid Ester Derivative. (2025). Zenodo. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II]. (2025). ResearchGate. Available at: [Link]

  • Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. (2025). Nature. Available at: [Link]

  • Biocatalytic Synthesis of Vanillin. (1996). Applied and Environmental Microbiology. Available at: [Link]

  • STUDIES IN THE POLYOXYPHENOL SERIES: VIII. THE OXIDATION OF SUBSTANCES RELATED TO VANILLIN WITH SODIUM CHLORITE AND CHLORINE DIO. (1951). Canadian Journal of Chemistry. Available at: [Link]

  • Synthesis of 2-Chloro-3-hydroxy benzoic acid. (n.d.). PrepChem.com. Available at: [Link]

  • THE CHLORINE DERIVATIVES OF VANILLIN AND SOME OF THEIR REACTIONS. (1929). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). MDPI. Available at: [Link]

  • STUDIES IN THE POLYOXYPHENOL SERIES: VII. THE OXIDATION OF VANILLIN WITH SODIUM CHLORITE AND CHLORINE DIOXIDE. (1950). Canadian Journal of Chemistry. Available at: [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2018). MDPI. Available at: [Link]

  • Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. (2006). Google Patents.
  • Chlorination of vanillin. (2019). Reddit. Available at: [Link]

  • THE CHLORINE DERIVATIVES OF VANILLIN AND SOME OF THEIR REACTIONS. (1929). Journal of the American Chemical Society. Available at: [Link]

  • 2-Hydroxy-4-methoxybenzoic acid (FDB000843). (2010). FooDB. Available at: [Link]

  • A Brief Introduction to Chemical Reaction Optimization. (2020). ACS Publications. Available at: [Link]

  • Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab. Available at: [Link]

  • Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. (2016). ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

Welcome to the technical support guide for the crystallization of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material. As your virtual application scientist, this guide provides not just protocols, but the underlying rationale to empower you to make informed decisions during your experiments.

Physicochemical Properties and Starting Considerations

A successful crystallization begins with a fundamental understanding of the molecule's properties. While specific experimental data for 2-Chloro-3-hydroxy-4-methoxybenzoic acid is not extensively published, we can infer a starting point from its structure and data from closely related analogues.

Table 1: Physicochemical Properties of 2-Chloro-3-hydroxy-4-methoxybenzoic acid and Analogues

Property2-Chloro-3-hydroxy-4-methoxybenzoic acidVanillic Acid (Analogue)Isovanillic Acid (Analogue)Notes & Rationale
Molecular Formula C₈H₇ClO₄C₈H₈O₄C₈H₈O₄The target molecule contains an additional chlorine atom.
Molecular Weight 202.59 g/mol 168.15 g/mol [1][2]168.15 g/mol The higher molecular weight is due to the chlorine atom.
Melting Point (°C) Not available in reviewed literature. The related aldehyde melts at 204-208°C[3].208-210°C[2]248-256°CExpect a relatively high melting point, likely influencing solvent choice to avoid oiling out.
General Solubility Empirically determined.Slightly soluble in water; soluble in ethanol, ether[2][4].Soluble in DMSO[5][6].The polar functional groups (hydroxyl, carboxylic acid) suggest some solubility in polar solvents. Halogenation may increase solubility in chlorinated solvents.

Disclaimer: Data for analogue compounds is provided for estimation purposes. Experimental verification of solubility and thermal properties for 2-Chloro-3-hydroxy-4-methoxybenzoic acid is essential.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the crystallization of substituted benzoic acids.

Q1: My compound has completely dissolved but fails to crystallize upon cooling. The solution remains clear.

This is a classic case of either insufficient supersaturation or a high kinetic barrier to nucleation.

Causality: Crystals form when a solution is supersaturated, meaning it contains more dissolved solute than is thermodynamically stable at that temperature. If no crystals form, either the solution is not supersaturated, or the molecules need an energetic "push" to begin forming an ordered lattice (nucleation).

Troubleshooting Protocol:

  • Induce Supersaturation (If undersaturated):

    • Slow Evaporation: Remove the stopper from your flask and cover it with perforated parafilm or a watch glass. Allow the solvent to evaporate slowly over several hours to days in a vibration-free area. This gently increases the concentration.

    • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble. Add the anti-solvent dropwise at the point of cloudiness, then add a few more drops of the "good" solvent to redissolve the precipitate, and allow it to stand.

  • Overcome the Nucleation Barrier (If supersaturated):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. Microscopic scratches create high-energy sites that can serve as templates for crystal nucleation.[7]

    • Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution. A seed crystal provides a perfect template, bypassing the initial nucleation energy barrier and promoting controlled crystal growth.[7]

Q2: The compound separates as a liquid or "oils out" instead of forming crystals.

"Oiling out" is a common and problematic phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal. This occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[1] The resulting oil is often an impure, supercooled liquid that may solidify into an amorphous glass, trapping impurities.[1]

Causality: This is often triggered by very high levels of supersaturation, excessively rapid cooling, or the presence of impurities that depress the melting point of the solid.[1]

Troubleshooting Workflow:

G start Oiling Out Observed reheat Re-heat solution until clear start->reheat add_solvent Add more of the primary ('good') solvent (e.g., 10-20% increase) reheat->add_solvent slow_cool Cool SLOWLY. Insulate flask (e.g., in a dewar or beaker of warm water) add_solvent->slow_cool outcome Does it oil out again? slow_cool->outcome success Success: Crystals Form outcome->success No failure Failure: Still Oils Out outcome->failure Yes change_solvent Change solvent system. Consider a solvent with a lower boiling point or one in which the solute is less soluble. failure->change_solvent G cluster_0 Crystallization Conditions cluster_1 Resulting Crystal Forms Solvent Solvent Choice (e.g., Ethanol vs. Acetonitrile) PolymorphA Polymorph A (e.g., Needles, Lower M.P.) Solvent->PolymorphA PolymorphB Polymorph B (e.g., Prisms, Higher M.P.) Solvent->PolymorphB Cooling Cooling Rate (Fast vs. Slow) Cooling->PolymorphA Cooling->PolymorphB Temp Temperature (e.g., 5°C vs. 50°C) Temp->PolymorphA Temp->PolymorphB

Caption: Influence of conditions on polymorphic outcome.

Experimental Approach to Screen for Polymorphs:

  • Vary Solvents: Crystallize the compound from a range of solvents with different polarities (e.g., ethanol, acetonitrile, ethyl acetate, toluene, water/alcohol mixtures).

  • Vary Cooling Rates: Perform crystallizations with both rapid (ice bath) and very slow (insulated dewar) cooling protocols.

  • Vary Temperature: Attempt isothermal crystallization by slow evaporation at different temperatures (e.g., 4°C vs. room temperature).

  • Characterization: Analyze the resulting solids from each experiment using techniques like:

    • Powder X-Ray Diffraction (PXRD): The definitive method for identifying different crystal lattices.

    • Differential Scanning Calorimetry (DSC): Can reveal different melting points or phase transitions between polymorphs.

    • Microscopy: Different polymorphs often exhibit distinct crystal habits (shapes).

References
  • Vertex AI Search. (2024).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • ResearchGate. (n.d.). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: Stoichiometric variants, polymorphism and twinning.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • PubChem. (n.d.). Vanillic Acid. Available at: [Link]

  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Available at: [Link]

  • Biblioteca Digital do IPB. (2019). Solvent and temperature effects on the solubility of syringic, vanillic or veratric acids. Available at: [Link]

  • ACS Publications. (2005). An In-Line Study of Oiling Out and Crystallization. Available at: [Link]

  • Nature. (2025). Impact of impurities on crystal growth. Available at: [Link]

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.

Sources

Troubleshooting

stability problems of 2-Chloro-3-hydroxy-4-methoxybenzoic acid in solution

Welcome to the technical support center for 2-Chloro-3-hydroxy-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-3-hydroxy-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges and experimental best practices associated with this compound in solution. Here, we synthesize chemical principles with practical, field-proven insights to ensure the integrity of your experiments.

I. Core Concepts: Understanding the Stability of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

2-Chloro-3-hydroxy-4-methoxybenzoic acid is a substituted benzoic acid with functional groups that dictate its reactivity and stability in solution. The interplay between the carboxylic acid, hydroxyl, methoxy, and chloro groups on the benzene ring influences its susceptibility to degradation under various experimental conditions. Understanding these influences is paramount to obtaining reliable and reproducible results.

The acidity of the carboxylic acid is a key determinant of its solubility and interaction with different solvents and buffer systems. Substituents on the aromatic ring can influence the acid strength. Electron-withdrawing groups generally increase acidity, while electron-donating groups tend to decrease it[1][2]. The solubility of benzoic acid derivatives is often pH-dependent, with increased solubility in alkaline solutions due to the formation of the more polar carboxylate salt[3].

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of 2-Chloro-3-hydroxy-4-methoxybenzoic acid solutions.

Q1: How should I prepare a stock solution of 2-Chloro-3-hydroxy-4-methoxybenzoic acid?

A1: Due to the acidic nature of the carboxylic acid, solubility in aqueous solutions at neutral pH can be limited. It is recommended to first dissolve the compound in an organic solvent such as DMSO, ethanol, or methanol. For aqueous buffers, the pH will significantly impact solubility. In alkaline conditions, the carboxylic acid will deprotonate to the more soluble benzoate form[3].

Q2: What are the optimal storage conditions for solutions of this compound?

A2: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation. It is crucial to protect solutions from light to prevent potential photodegradation. Always use amber vials or wrap containers in aluminum foil. Similar compounds like naphthoquinones are known to be light-sensitive[4].

Q3: What are the likely degradation pathways for 2-Chloro-3-hydroxy-4-methoxybenzoic acid in solution?

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide, particularly at elevated temperatures[5].

  • O-demethylation: Cleavage of the methoxy group to form a hydroxyl group, a known degradation pathway for methoxylated benzoic acids under hydrolytic conditions[6].

  • Dehalogenation: Removal of the chlorine atom, which can occur through various mechanisms, including hydrolytic and microbial degradation pathways observed in related chlorinated aromatic compounds[7][8].

Q4: Can this compound be autoclaved in solution?

A4: It is not recommended to autoclave solutions of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. The high temperature and pressure can lead to significant degradation, such as decarboxylation[5]. Sterilization should be performed by filtration through a 0.22 µm filter.

III. Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental issues.

Observed Problem Potential Cause Recommended Action
Precipitation in aqueous buffer pH of the buffer is too low for sufficient solubility.Increase the pH of the buffer. Benzoic acids are more soluble in alkaline solutions[3]. Alternatively, prepare a more concentrated stock in an organic solvent and dilute it further in the aqueous buffer.
Loss of compound over time in solution Chemical degradation.Review storage conditions. Ensure solutions are protected from light and stored at an appropriate temperature. Consider performing a stability study in your specific experimental buffer.
Appearance of new peaks in HPLC analysis Degradation of the parent compound.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust experimental conditions (e.g., pH, temperature) to minimize degradation. Forced degradation studies can help identify potential degradation products[9].
Inconsistent experimental results Instability of the compound in the assay medium.Perform control experiments to assess the stability of the compound over the time course of your experiment. This can be done by incubating the compound in the assay medium without cells or other reagents and analyzing its concentration at different time points.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

  • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

  • Once fully dissolved, the volume can be adjusted with the same solvent to achieve the desired stock concentration.

  • Store the stock solution in an amber vial at -20°C or -80°C.

Protocol 2: General Procedure for a pH Stability Study

This protocol provides a framework for assessing the stability of 2-Chloro-3-hydroxy-4-methoxybenzoic acid at different pH values.

  • Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).

  • Prepare Test Solutions: Dilute the stock solution of 2-Chloro-3-hydroxy-4-methoxybenzoic acid into each buffer to a final concentration suitable for your analytical method (e.g., HPLC).

  • Incubation: Incubate the test solutions at a specific temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze the concentration of the parent compound using a validated analytical method like HPLC-UV[10][11].

  • Data Analysis: Plot the concentration of the compound as a function of time for each pH to determine the rate of degradation.

V. Visualizing Experimental Workflows

Workflow for Stability Testing

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., in DMSO) dilute Dilute Stock into Buffers stock->dilute buffers Prepare Buffers (Varying pH) buffers->dilute incubate Incubate at Defined Temperature dilute->incubate sample Sample at Time Points (t=0, t=x, t=y, ...) incubate->sample hplc HPLC Analysis sample->hplc data Data Interpretation (Degradation Kinetics) hplc->data

Caption: Workflow for assessing the pH stability of 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

Potential Degradation Pathways

cluster_degradation Degradation Products parent 2-Chloro-3-hydroxy-4-methoxybenzoic acid decarboxylated Decarboxylation Product parent->decarboxylated High Temp. demethylated O-Demethylation Product parent->demethylated Hydrolysis dehalogenated Dehalogenation Product parent->dehalogenated Hydrolysis/ Microbial

Caption: Potential degradation pathways for 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

VI. References

  • Study on Association of Substituted Benzoic Acids And Other Acids By Physical Methods. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Acidic strength of para substituted benzoic acids. (2015, May 5). Chemistry Stack Exchange. Retrieved March 10, 2026, from [Link]

  • Arora, P. K., & Jain, R. K. (2011). Novel pathway for the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12. Applied and Environmental Microbiology, 77(18), 6547-6554. [Link]

  • Crawford, R. L., & Olson, P. E. (1978). Degradation of Methoxylated Benzoic Acids by a Nocardia from a Lignin-Rich Environment: Significance to Lignin Degradation and Effect of Chloro Substituents. Applied and Environmental Microbiology, 36(4), 539-543. [Link]

  • Arora, P. K., & Jain, R. K. (2011). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. PMC. Retrieved March 10, 2026, from [Link]

  • CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. (2024, June 17). YouTube. Retrieved March 10, 2026, from [Link]

  • Saim, N., & Abdullah, M. P. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Retrieved March 10, 2026, from [Link]

  • 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | CAS#:37687-57-3. (n.d.). Chemsrc. Retrieved March 10, 2026, from [Link]

  • Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). (2010, April 8). FooDB. Retrieved March 10, 2026, from [Link]

  • Separation of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 10, 2026, from [Link]

  • A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. (2015, November 12). ResearchGate. Retrieved March 10, 2026, from [Link]

  • 2-Chloro-3-hydroxy-4-methoxybenzaldehyde. (n.d.). CAS Common Chemistry. Retrieved March 10, 2026, from [Link]

  • Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. (2024, July 28). MDPI. Retrieved March 10, 2026, from [Link]

Sources

Optimization

common side reactions in the synthesis of substituted benzoic acids

Welcome to the Technical Support Center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. Here, we move beyond simple protocols to explain the causality behind these issues, offering solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing substituted benzoic acids?

A1: The primary methods include the carboxylation of Grignard reagents, the oxidation of alkylbenzenes, and the hydrolysis of benzonitriles. The choice of method depends on the available starting materials, the nature of the substituents on the aromatic ring, and the desired scale of the reaction.

Q2: My reaction yield is consistently low, regardless of the synthetic method. What general factors should I investigate?

A2: Consistently low yields often point to systemic issues rather than method-specific problems. Key areas to scrutinize include:

  • Reagent Purity and Dryness: Many reagents, especially in Grignard syntheses, are sensitive to moisture. Ensure all solvents and starting materials are anhydrous.

  • Reaction Temperature: Both insufficient and excessive heat can promote side reactions or cause decomposition of reactants and products. Precise temperature control is crucial.

  • Atmosphere Control: Reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: Significant product loss can occur during extraction and purification steps. Ensure proper pH adjustments during acid-base extractions and minimize the amount of solvent used in recrystallization to avoid product loss.

Q3: What is the most effective general method for purifying crude substituted benzoic acids?

A3: Recrystallization is a highly effective method for purifying solid benzoic acids, capitalizing on their increased solubility in hot solvents compared to cold solvents.[1] Another powerful technique is acid-base extraction, which separates the acidic benzoic acid from neutral and basic impurities by converting it into its water-soluble salt.[2][3]

Troubleshooting Guides by Synthesis Method

Grignard Carboxylation of Aryl Halides

This method involves the reaction of an arylmagnesium halide with carbon dioxide (usually as dry ice) to form a magnesium carboxylate, which is then protonated to yield the benzoic acid.[4]

Issue 1: Significant Biphenyl Impurity Formation

Q: My final product is contaminated with a significant amount of a biphenyl byproduct. What causes this, and how can I prevent it?

A: Causality and Mechanism: The formation of a biphenyl impurity is a result of a Wurtz-type coupling reaction between the Grignard reagent and the unreacted aryl halide.[3][5] This side reaction is particularly favored at higher temperatures and high local concentrations of the aryl halide.[3] The mechanism involves the reaction of the organometallic intermediate with another molecule of the aryl halide.[6][7]

Wurtz_Coupling

Troubleshooting and Mitigation:

Problem Probable Cause Recommended Solution
High Biphenyl Formation High local concentration of aryl halide.Add the aryl halide solution dropwise to the magnesium suspension to maintain a low concentration.[8]
Elevated reaction temperature.Maintain a gentle reflux and use an ice bath to control the exothermic reaction, especially during initiation.[9]
Impure or oxidized magnesium.Use fresh, high-purity magnesium turnings. Activate the magnesium surface with a small crystal of iodine or by mechanical crushing to remove the passivating oxide layer.[10]

Step-by-Step Protocol to Minimize Biphenyl Formation:

  • Apparatus Setup: Flame-dry all glassware and assemble the reaction under an inert atmosphere of nitrogen or argon.[11]

  • Magnesium Activation: Place fresh magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask until violet vapors are observed. This will etch the surface of the magnesium, removing the oxide layer.[8]

  • Controlled Addition: Dissolve the aryl bromide in anhydrous diethyl ether or THF. Add a small portion to the magnesium to initiate the reaction. Once initiated (indicated by cloudiness and spontaneous boiling), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle, controllable reflux.[11]

  • Temperature Management: If the reaction becomes too vigorous, cool the flask in an ice-water bath. Avoid prolonged heating at high temperatures.[9]

  • Purification: Biphenyl is a neutral impurity and can be effectively removed from the desired benzoic acid product using acid-base extraction. The benzoic acid will be extracted into an aqueous basic solution, leaving the biphenyl in the organic layer.[4]

Issue 2: Low or No Yield of Benzoic Acid

Q: My Grignard reaction failed or gave a very low yield. What are the likely causes?

A: Causality and Troubleshooting: The primary reason for Grignard reaction failure is the presence of water or other protic sources, which will protonate and thus destroy the highly basic Grignard reagent.[12]

Troubleshooting_Grignard

Problem Probable Cause Recommended Solution
Reaction does not initiate Inactive magnesium surface (oxide layer).Gently crush the magnesium turnings with a dry glass rod under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine to chemically activate the surface.[8]
Wet glassware or solvents.Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas. Use freshly distilled anhydrous solvents.[11]
Low Yield Grignard reagent destroyed by moisture.Ensure the entire system is kept rigorously dry and under an inert atmosphere throughout the reaction.
Reaction with atmospheric CO₂.Maintain a positive pressure of inert gas and use a drying tube on the condenser.
Ketone formation.The initially formed carboxylate can react with a second equivalent of the Grignard reagent to form a ketone. To avoid this, pour the Grignard solution onto a large excess of crushed dry ice, rather than adding the CO₂ to the Grignard solution.[2][9]
Oxidation of Alkylbenzenes

This method typically employs strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate in acidic conditions to convert an alkyl side-chain of a benzene ring into a carboxylic acid.[13]

Issue 1: Incomplete Oxidation and Side Products

Q: My oxidation reaction resulted in a mixture of products, including the corresponding benzaldehyde and benzyl alcohol. How can I drive the reaction to completion?

A: Causality and Mechanism: Incomplete oxidation occurs when the reaction conditions are not vigorous enough or the reaction time is too short. The oxidation of an alkylbenzene proceeds through benzyl alcohol and benzaldehyde intermediates. If the oxidizing agent is depleted or the temperature is too low, the reaction can stall at these intermediate stages.[14]

Troubleshooting and Mitigation:

Oxidizing Agent System Typical Yield (%) Key Reaction Conditions Reference
Na₂Cr₂O₇ / H₂SO₄82 - 86Aqueous, gentle boiling[13][15]
KMnO₄ / PEG-60051.6Neutral aqueous, 95°C, 3 hours[13]
MnO₂ / NHPI / Air89 (isolated)110°C, 0.4 MPa air, 4 hours[13]
HNO₃ (15% aq.)88.5175°C[13]

Step-by-Step Protocol for Complete Oxidation of 4-Nitrotoluene: This protocol uses sodium dichromate, a strong and effective oxidizing agent.

  • Setup: In a round-bottom flask equipped with a mechanical stirrer, combine 230 g of 4-nitrotoluene, 680 g of sodium dichromate, and 1500 mL of water.[15]

  • Acidification: While stirring, slowly add 1700 g of concentrated sulfuric acid. The heat of dilution will initiate the reaction. Control the addition rate to prevent the reaction from becoming too violent.[15]

  • Reaction: After the addition is complete, gently heat the mixture to maintain a steady reaction rate until the oxidation is complete (typically indicated by a color change from orange to green).[8]

  • Work-up: Cool the mixture and add 2 liters of water. Collect the crude product by filtration.

  • Purification: Wash the crude product with 5% sulfuric acid to remove chromium salts. Then, dissolve the product in 5% sodium hydroxide solution, filter to remove unreacted starting material and chromium hydroxide, and re-precipitate the pure 4-nitrobenzoic acid by acidifying the filtrate with dilute sulfuric acid.[8][13]

Issue 2: Over-oxidation and Ring Cleavage

Q: I am observing a very low yield, and I suspect over-oxidation and cleavage of the aromatic ring. How can this be prevented?

A: Causality and Mechanism: Under excessively harsh conditions (e.g., high concentrations of a very strong oxidant, high temperatures for prolonged periods), the aromatic ring itself can be attacked and cleaved, leading to a mixture of aliphatic acids and CO₂, which drastically reduces the yield. The permanganyl ion (MnO₃⁺), formed in acidic permanganate solutions, is a particularly aggressive oxidant that can lead to ring degradation.[16][17]

Troubleshooting and Mitigation:

  • Control Temperature: Avoid excessive heating. Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Milder Oxidants: If over-oxidation is a persistent issue, consider using milder or more selective catalytic systems, such as those employing MnO₂ with N-hydroxyphthalimide (NHPI) and air.[13]

  • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Using a large excess can promote over-oxidation.

Hydrolysis of Benzonitriles

This method converts a nitrile group (-CN) into a carboxylic acid group (-COOH) through reaction with water, typically under acidic or basic catalysis.[18][19]

Issue 1: Reaction Stalls at the Benzamide Intermediate

Q: My hydrolysis reaction stops at the benzamide stage and does not proceed to the carboxylic acid. Why is this happening?

A: Causality and Mechanism: The hydrolysis of a nitrile proceeds in two steps: first to the corresponding amide, and then the amide is further hydrolyzed to the carboxylic acid.[20] In some cases, especially under milder conditions or with sterically hindered substrates, the hydrolysis of the amide can be significantly slower than the hydrolysis of the nitrile.

Hydrolysis_Pathway

Troubleshooting and Mitigation:

  • Increase Reaction Time and Temperature: Prolonged heating under reflux is often necessary to drive the hydrolysis of the intermediate amide to completion.[21]

  • Stronger Acid/Base Concentration: Increasing the concentration of the acid or base catalyst can accelerate the second step of the hydrolysis. For example, using 75% sulfuric acid is effective.[21]

  • Choice of Catalyst: For sterically hindered nitriles, acid-catalyzed hydrolysis is often more effective than base-catalyzed hydrolysis.

Step-by-Step Protocol for Complete Acid-Catalyzed Hydrolysis of Benzonitrile:

  • Reagent Preparation: In a round-bottom flask, carefully add 110 mL of concentrated sulfuric acid to 60 mL of deionized water to prepare approximately 75% sulfuric acid. Allow the solution to cool.[21]

  • Reaction Setup: Add 50 g of benzonitrile to the cooled sulfuric acid solution. Equip the flask with a reflux condenser.[21]

  • Hydrolysis: Heat the mixture to a gentle reflux for 1.5 hours. The solution should become homogeneous.[21]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it over a slurry of 500 g of crushed ice in water. This will precipitate the benzoic acid.[21]

  • Purification: Collect the crude benzoic acid by vacuum filtration and wash the crystals with cold deionized water until the washings are neutral. The product can be further purified by recrystallization from water.[21]

Issue 2: Decarboxylation of the Product

Q: I am losing my desired substituted benzoic acid product, especially those with electron-donating groups in the ortho or para positions. Could it be decarboxylating?

A: Causality and Mechanism: Yes, decarboxylation (the loss of CO₂) can occur, particularly with benzoic acids that are "activated" by electron-donating groups (like -OH or -NH₂) in the ortho or para positions, especially at high temperatures.[22][23] The reaction is often catalyzed by trace metals or acidic/basic conditions.[24]

Troubleshooting and Mitigation:

  • Temperature Control: Avoid excessive temperatures during both the reaction and the work-up. If distillation is used for purification of a precursor, perform it under vacuum to lower the boiling point.

  • pH Control: Maintain a neutral or slightly acidic pH during work-up and storage, unless performing an acid-base extraction.

  • Inert Atmosphere: For highly sensitive substrates, performing the reaction and work-up under an inert atmosphere can minimize oxidative decarboxylation pathways.

Purification Protocols

Protocol 1: Purification of Benzoic Acid by Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude benzoic acid and a minimal amount of a suitable solvent (e.g., water). Heat the mixture on a hot plate to boiling to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot solvent until it does.[5][25]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Allow the crystals to air-dry on the filter paper or in a drying oven at a moderate temperature.

Protocol 2: Purification by Acid-Base Extraction

Acid_Base_Extraction

  • Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.[2]

  • Basification: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base like sodium bicarbonate (if other acidic impurities are present and less acidic than benzoic acid) or a strong base like sodium hydroxide.[3]

  • Extraction: Cap the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The deprotonated benzoic acid (sodium benzoate) will be in the aqueous layer, while neutral impurities (like biphenyl) will remain in the organic layer.[2][3]

  • Separation: Drain the lower aqueous layer into a clean beaker.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper). The pure benzoic acid will precipitate out of the solution.[3]

  • Isolation: Collect the purified benzoic acid by vacuum filtration, wash with cold water, and dry.

References

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from University of Missouri-St. Louis website: [Link]

  • How can biphenyl be formed in a Grignard reaction, and how can it be minimized? (2023, June 2). Brainly. Retrieved from [Link]

  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from California State University, Dominguez Hills website: [Link]

  • Wurtz reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Tutorsglobe.com. Retrieved from [Link]

  • Mechanism of arene side chain oxidation by permanganate. (2012, April 26). Chemistry Stack Exchange. Retrieved from [Link]

  • The Extraction of Benzoic Acid from a Mixture. (n.d.). Retrieved from University of Missouri-St. Louis website: [Link]

  • Grignard Reaction. (n.d.). Retrieved from University of California, Irvine website: [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1978). Accounts of Chemical Research.
  • Method of preparing p-nitrobenzoic acid. (n.d.). Google Patents.
  • Possibility of SET mechanism of Wurtz reaction. (2020, May 15). Chemistry Stack Exchange. Retrieved from [Link]

  • p-Nitrobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The mechanism of permanganate oxidation of alkanes, arenes and related compounds. (1972, December 18). UBC Library Open Collections. Retrieved from [Link]

  • Decarboxylation of aromatic acids is easier than that of fatty acids. (n.d.). LNEYA Industrial Chillers Manufacturer. Retrieved from [Link]

  • Hydrolysis of Benzonitrile to Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. (n.d.). Vaia. Retrieved from [Link]

  • (PDF) Permanganate Oxidation mechanisms of Alkylarenes. (2017, June 6). ResearchGate. Retrieved from [Link]

  • Heterogeneous permanganate oxidations; part 6: Selective oxidation of arenes. (1994, January 1). Tetrahedron.
  • Write reaction showing conversion of Benzonitrile into benzoic acid... (2024, October 23). Filo. Retrieved from [Link]

  • Synthesis of benzonitriles from substituted benzoic acid. (n.d.). Google Patents.
  • Mechanisms of decarboxylation of ortho-substituted benzoic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Grignard Reaction Experiment Part 1, Prelab. (2020, October 26). YouTube. Retrieved from [Link]

  • Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. (n.d.). Jordan Journal of Chemistry (JJC). Retrieved from [Link]

  • EXPERIMENT SEVEN. (n.d.). ResearchGate. Retrieved from [Link]

  • Wurtz reaction. (2023, January 23). Chemistry LibreTexts. Retrieved from [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved from Sonoma State University website: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PMC - NIH. Retrieved from [Link]

  • Oxidation of Alkyl Side Chains. (n.d.). Retrieved from University of Calgary website: [Link]

  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. (n.d.). PMC. Retrieved from [Link]

  • Percentage of theoretical yield for benzoic acid production (solid...). (n.d.). ResearchGate. Retrieved from [Link]

  • A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. (2014, February 14). Journal of Molecular Modeling.
  • Benzoic acid. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc. Retrieved from [Link]

  • Decarboxylation Reaction class 12 | Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. (2023, February 25). YouTube. Retrieved from [Link]

  • Grignard Synthesis of Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Grignard Reaction - Synthesis of Substituted Benzoic Acids. (2011, October 11). OpenBU. Retrieved from [Link]

  • organic synthesis: benzoic acid via a grignard reaction. (n.d.). Retrieved from Simon Fraser University website: [Link]

  • A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. (2014, February 14). PubMed. Retrieved from [Link]

  • one pot synthesis of a halobenzonitrile from a halobenzoic acid. (2014, October 12). Sciencemadness Discussion Board. Retrieved from [Link]

  • Preparation of p-chlorobenzoic acid from p-chloronitrobenzene. (2020, May 31). Chemistry Stack Exchange. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Refining the Workup Procedure for 2-Chloro-3-hydroxy-4-methoxybenzoic acid

Welcome to the technical support center for 2-Chloro-3-hydroxy-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-3-hydroxy-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical workup and purification stages of this important chemical intermediate. We move beyond simple procedural lists to explain the causality behind each step, ensuring a robust and reproducible methodology.

Introduction: The Critical Nature of Workup

The synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, typically achieved through the hydrolysis of its corresponding ester (e.g., methyl ester) or oxidation of the aldehyde precursor, concludes with a multi-step workup procedure. The success of this final stage is paramount, as it dictates the purity, yield, and ultimately, the suitability of the compound for downstream applications. Improper workup can lead to low yields, persistent impurities, or purification challenges that consume valuable time and resources. This guide provides a structured approach to troubleshoot common issues and answer frequently asked questions, empowering you to optimize your experimental outcomes.

Troubleshooting Guide: From Reaction Mixture to Pure Product

This section addresses specific experimental challenges in a question-and-answer format. Each solution is grounded in fundamental chemical principles to foster a deeper understanding of the system.

Q1: My product fails to precipitate after adding acid to the alkaline reaction mixture. What's going wrong?

Answer: This is a common issue that typically points to one of three root causes: incorrect pH, the presence of co-solvents, or unexpectedly high solubility of the product salt.

Underlying Principles: The workup relies on the principle of converting the water-soluble sodium or potassium salt of the benzoic acid into its protonated, water-insoluble form. This conversion is pH-dependent. Carboxylic acids like this one are weakly acidic, and their protonation requires the pH of the solution to be significantly lower than their pKa[1].

Step-by-Step Troubleshooting Protocol:

  • Verify pH: Use a calibrated pH meter or high-quality pH paper to check the aqueous phase. The target pH for complete precipitation should be ≤ 2. A pH of 3-4 may not be sufficient for quantitative precipitation[2].

  • Add More Acid: If the pH is above 2, continue to add your acid (e.g., 1M HCl or H₂SO₄) dropwise with vigorous stirring. Be mindful of temperature changes if using concentrated acids.

  • Reduce Co-Solvent Volume: If your reaction was run in a water-miscible solvent like methanol or THF, it may be increasing the solubility of your product.[3]. Remove the organic solvent under reduced pressure (using a rotary evaporator) before acidification.

  • Induce Crystallization: If the product remains soluble even after solvent removal and pH adjustment, the solution may be supersaturated or the concentration too low.

    • Try scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of pure 2-Chloro-3-hydroxy-4-methoxybenzoic acid, if available.

    • Cool the solution in an ice bath to decrease solubility[4].

Q2: Upon acidification, my product separated as a sticky oil or gum instead of a crystalline solid. How can I fix this?

Answer: "Oiling out" is a frustrating event in crystallization and precipitation that indicates the product is separating from the solution at a temperature above its melting point or as a supersaturated, amorphous solid. This is often caused by impurities or rapid cooling.

Underlying Principles: Crystallization is a thermodynamically controlled process that requires molecules to arrange themselves in a well-defined lattice. Impurities can disrupt this process, as can a sudden shock to the system (e.g., rapid temperature change), which favors the kinetically faster process of amorphous precipitation[5].

Corrective Workflow:

  • Re-dissolve the Oil: Add a minimal amount of a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, methanol) to dissolve the oil back into the aqueous phase. Alternatively, gently warm the mixture to re-dissolve the oil.

  • Slow Down Precipitation: Re-acidify the solution very slowly while stirring vigorously. Allowing the particles to form gradually encourages crystal lattice formation[5].

  • Consider a Solvent-Assisted Precipitation: Add a small amount of a miscible "good" solvent (like methanol) to the aqueous solution before acidification. Then, after acidification, slowly add a "poor" solvent (like cold water) or cool the mixture very slowly to induce crystallization.

  • Purify the Crude Material: If an oil persists, isolate it by decanting the aqueous layer and extracting it with a solvent like ethyl acetate. Dry the organic layer, concentrate it to a crude solid, and proceed with a rigorous recrystallization (see FAQ section). The presence of unreacted starting material or side-products is a likely culprit[2].

Figure 1. Decision workflow for the initial precipitation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of 2-Chloro-3-hydroxy-4-methoxybenzoic acid?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the structure—a polar benzoic acid with chloro, hydroxyl, and methoxy groups—a moderately polar solvent or a two-solvent system is likely optimal.

Recommended Solvents for Screening:

Solvent SystemClassRationale & Notes
Water ProticOften a good choice for polar benzoic acids[6]. The compound may have limited solubility, requiring a larger volume of hot water. Excellent for removing non-polar impurities.
Acetonitrile Polar AproticA good starting point. A related precursor, 2-chloro-3-hydroxy-4-methoxybenzaldehyde, is effectively recrystallized from acetonitrile[7][8].
Ethanol/Water Protic MixtureA powerful two-solvent system. Dissolve the crude product in a minimal amount of hot ethanol (the "good" solvent) and add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. Then, allow it to cool slowly[9].
Toluene/Acetone Aromatic/KetoneA less polar system. A similar compound, 2-chloro-3-hydroxybenzoic acid, was purified from a benzene/acetone mixture. This can be effective for removing more polar impurities.

Experimental Protocol: Two-Solvent Recrystallization (Ethanol/Water)

  • Place the crude, dry solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal volume of ethanol and heat the mixture to boiling with stirring to dissolve the solid completely.

  • To the hot solution, add hot deionized water dropwise until a persistent cloudiness (turbidity) appears.

  • Add a few more drops of hot ethanol to re-clarify the solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Q2: My final yield is very low. What are the most common causes of product loss during workup?

Answer: Significant product loss can occur at several stages. Systematically reviewing your procedure can help pinpoint the cause.

Potential Sources of Yield Loss:

  • Incomplete Precipitation (Acidification Step): As discussed in the troubleshooting section, if the pH is not sufficiently acidic (target ≤ 2), a significant portion of your product will remain in the aqueous mother liquor as the carboxylate salt.

  • Excessive Washing: Washing the filtered product with large volumes of solvent, or with a solvent in which it has moderate solubility (even when cold), will dissolve away some of your yield. Always use a minimal amount of ice-cold wash solvent.

  • Using Too Much Recrystallization Solvent: The single biggest error in recrystallization is adding too much hot solvent to dissolve the crude product[5]. This keeps a large amount of the product dissolved in the mother liquor even after cooling. Always aim for the minimum amount of hot solvent required to achieve dissolution.

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities (like charcoal), the product can crystallize on the filter paper or in the funnel stem if the solution cools too quickly. Use a pre-warmed funnel and keep the solution at a rolling boil during the transfer[4][9].

Figure 2. Key stages in the workup and common points of yield loss.
Q3: What are the likely impurities in my final product and how can I detect them?

Answer: The impurity profile depends heavily on the synthetic route. Assuming the synthesis is via hydrolysis of the methyl ester (methyl 2-chloro-3-hydroxy-4-methoxybenzoate), the most common impurities are:

  • Unreacted Starting Material (Ester): The hydrolysis reaction may not have gone to completion.

  • Side-Products from Synthesis: Depending on the reaction conditions used to synthesize the precursor, isomers or related compounds could be present[2]. For example, incomplete chlorination could leave behind 3-hydroxy-4-methoxybenzoic acid.

  • Inorganic Salts: Salts like NaCl or KCl from the neutralization step can be trapped in the precipitate if not washed thoroughly.

Detection and Analysis:

  • Thin-Layer Chromatography (TLC): An excellent first check. Dissolve a small amount of your product and spot it alongside the starting material on a TLC plate. The more polar benzoic acid should have a lower Rf than the less polar ester precursor. Impurities will appear as separate spots.

  • Melting Point: A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). A broad or depressed melting point is a strong indicator of impurities. The melting point of the related 2-Chloro-3-hydroxy-4-methoxybenzaldehyde is reported as 204-208 °C[8][10]. The benzoic acid will have a different, but similarly sharp, melting point when pure.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most definitive method. The spectrum of the pure acid will show characteristic aromatic proton signals, a methoxy singlet, and a broad singlet for the hydroxyl and carboxylic acid protons. The presence of sharp singlets corresponding to the methyl ester group (around 3.9 ppm) would indicate unreacted starting material.

References

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. Retrieved from [Link]

  • Li, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4258-4266. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Rasayan J. Chem. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | CAS#:37687-57-3. Retrieved from [Link]

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Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

Introduction Welcome to the technical support guide for the synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science. While its synthesis may appear straightforward on a lab scale, scaling up production presents unique challenges that require careful consideration of reaction conditions, byproduct formation, and purification strategies.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of scaling up this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve a robust, efficient, and scalable process.

Proposed Synthetic Pathway

The most common and cost-effective route to 2-Chloro-3-hydroxy-4-methoxybenzoic acid begins with the readily available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The synthesis proceeds in two primary stages: regioselective chlorination followed by oxidation of the aldehyde to a carboxylic acid.

G cluster_0 Overall Workflow A Start: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) B Intermediate 2-Chloro-3-hydroxy-4-methoxybenzaldehyde A->B Step 1: Regioselective Chlorination (e.g., t-BuOCl in Acetic Acid) C Final Product 2-Chloro-3-hydroxy-4-methoxybenzoic acid B->C Step 2: Oxidation (e.g., KMnO₄ in basic solution) D Final Purification (Recrystallization) C->D Step 3: Isolation & Purification

Caption: Proposed two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: Why is isovanillin chosen as the starting material?

Isovanillin is an ideal precursor because it is commercially available in bulk, relatively inexpensive, and possesses the required 3-hydroxy and 4-methoxy substituents. The aldehyde group provides a convenient handle for subsequent oxidation to the target carboxylic acid after the chlorination step.

Q2: What are the most critical parameters to control during scale-up?

When scaling up, the two most critical operations are the chlorination and the final purification.

  • Chlorination: Temperature control is paramount to ensure high regioselectivity (chlorination at the C2 position, ortho to the hydroxyl group) and to minimize the formation of di-chlorinated and other isomeric byproducts.[1][2][3] The rate of addition of the chlorinating agent must be carefully managed to prevent dangerous exotherms.

  • Purification: Simple precipitation may not be sufficient to achieve high purity on a large scale. A well-designed recrystallization protocol, potentially preceded by an acid-base workup, is essential for removing closely related impurities.[4][5]

Q3: Can I perform a direct chlorination of 3-hydroxy-4-methoxybenzoic acid?

While theoretically possible, this route is less common. Chlorination of the benzoic acid derivative can be less selective and may require harsher conditions. The electron-withdrawing nature of the carboxylic acid group deactivates the ring, making the reaction more difficult to control compared to the more activated aldehyde precursor. Starting with isovanillin generally provides a more controlled and higher-yielding process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up process.

Step 1: Regioselective Chlorination of Isovanillin

The goal of this step is to introduce a single chlorine atom at the C2 position. A common method involves using tert-butyl hypochlorite (t-BuOCl) in acetic acid.[6]

Q: My chlorination reaction has a low yield or stalls before completion. What could be the cause?

A: Several factors could be at play. Use the following guide to troubleshoot the issue.

G cluster_0 Troubleshooting Path start Problem: Low Yield / Stalled Reaction c1 Check Reagent Quality start->c1 c2 Verify Reaction Temperature start->c2 c3 Assess Mixing Efficiency start->c3 s1 Is t-BuOCl old or decomposed? Test activity or use a fresh batch. c1->s1 s2 Is the reaction too cold? Slow kinetics can stall the reaction. Maintain temperature between 35-40°C. c2->s2 s3 Is the isovanillin fully dissolved? Poor mixing leads to localized reactions. Ensure adequate agitation, especially on scale-up. c3->s3

Caption: Decision tree for low yield in chlorination.

  • Reagent Potency: Tert-butyl hypochlorite can degrade over time. Ensure you are using a fresh or properly stored batch.

  • Temperature: While temperature control is key to prevent side reactions, excessively low temperatures can slow the reaction kinetics to a crawl. A temperature range of 35-40°C is recommended for the addition of t-BuOCl.[6]

  • Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration. Ensure your reactor's agitation is sufficient to maintain a homogeneous slurry or solution.

Q: I am observing significant amounts of di-chlorinated or other isomeric byproducts. How can I improve selectivity?

A: This is a classic scale-up challenge related to reaction control.

  • Slow Reagent Addition: Add the t-BuOCl solution dropwise or via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the chlorinating agent, favoring mono-chlorination.

  • Strict Temperature Control: The formation of isomers is often exacerbated by temperature spikes. Ensure your cooling system can handle the reaction exotherm. Maintaining a steady temperature below 40°C is critical.[6]

  • Stoichiometry: Use a slight excess, but not a large excess, of the chlorinating agent. Typically 1.05 to 1.1 equivalents are sufficient. Precisely charge all reagents.

Step 2: Oxidation of Aldehyde to Carboxylic Acid

This step converts the intermediate aldehyde into the final benzoic acid product. A common and effective method is using potassium permanganate (KMnO₄) in an aqueous basic solution.[7]

Q: The oxidation is incomplete, and I have significant amounts of the starting aldehyde in my crude product. What should I do?

A: Incomplete oxidation is a common issue, often related to the oxidizing agent's potency or reaction conditions.

  • Increase Oxidizing Agent: You may need to increase the equivalents of KMnO₄. A molar ratio of 1.5 to 2.0 equivalents of KMnO₄ to the aldehyde is a good starting point.

  • Extend Reaction Time: Monitor the reaction by TLC or HPLC. Continue stirring at reflux until the purple color of the permanganate has completely disappeared, which indicates it has been consumed.[5][7] This may take several hours.

  • Control pH: The reaction works best under basic conditions (e.g., using aqueous sodium hydroxide or carbonate), which helps solubilize the aldehyde and facilitates the oxidation process.[7]

Q: My yield is low, and I suspect over-oxidation or degradation of the product. How can I prevent this?

A: Harsh oxidation conditions can lead to cleavage of the aromatic ring.[5]

  • Temperature Control: Avoid excessively high temperatures. While the reaction often requires heating to proceed, maintaining a gentle reflux is usually sufficient. Runaway temperatures can promote degradation.

  • Prompt Work-up: Once the reaction is complete (as determined by the disappearance of KMnO₄), cool the reaction mixture and proceed with the work-up promptly. Prolonged exposure to the reaction conditions, even after the oxidant is consumed, can lead to side reactions.

  • Quenching: After the reaction, the excess permanganate (if any) and the manganese dioxide (MnO₂) byproduct must be handled. Cooling the mixture and adding a reducing agent like sodium bisulfite until the purple/brown color disappears is a standard procedure before acidification.

Step 3: Purification of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

Achieving high purity is essential for downstream applications. The primary impurities are often the starting aldehyde and any di-chlorinated byproducts.

Q: My isolated product has a persistent brown or yellow color. How can I decolorize it?

A: Color impurities are common from oxidation reactions.

  • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w). Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[8]

  • Acid-Base Extraction: Before recrystallization, an acid-base workup can be highly effective. Dissolve the crude product in an aqueous base (like sodium bicarbonate solution) to form the water-soluble sodium salt.[9] Insoluble organic impurities can be washed away with an organic solvent (e.g., ethyl acetate). Then, re-acidify the aqueous layer with HCl to precipitate the purified benzoic acid, which can be collected by filtration.[5]

G cluster_0 Purification Workflow A Crude Product (Solid) B Dissolve in aq. NaHCO₃ A->B C Aqueous Layer (Sodium Benzoate Salt) B->C D Wash with Ethyl Acetate (Removes neutral impurities) C->D E Acidify with HCl (Precipitates pure acid) D->E F Filter & Collect Solid E->F G Recrystallize (e.g., from Ethanol/Water) F->G H Pure Product >99% G->H

Caption: General workflow for purification.

Q: I'm struggling to find a good recrystallization solvent system for the final product.

A: The choice of solvent is critical for effective purification. Benzoic acids are often highly soluble in hot water and poorly soluble in cold water, making it a good starting point.[4]

Solvent SystemRationale & TipsPotential Issues
Water Benzoic acids often have a large solubility differential in hot vs. cold water. It's safe and environmentally friendly.[4]The product may have limited solubility even in hot water, requiring large volumes. Oiling out can occur if the solution is supersaturated.
Ethanol/Water A versatile system. Dissolve the product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of ethanol to clarify, then allow to cool slowly.If too much ethanol is used, the recovery will be low. If cooled too quickly, small, impure crystals may form.
Acetonitrile An effective solvent for purifying the aldehyde intermediate, it can also be a good choice for the final acid.[6]More expensive and toxic than water or ethanol. Ensure good ventilation.
Toluene A good solvent for dissolving the crude product and can be effective for removing less polar impurities.May require a co-solvent like acetone to improve solubility. Flammable.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-chloro-3-hydroxy-4-methoxybenzaldehyde[6]
  • Setup: In a reactor equipped with mechanical stirring, a thermometer, and an addition funnel, dissolve isovanillin (1.0 eq) in 90% acetic acid (approx. 4 mL per gram of isovanillin) with gentle heating.

  • Chlorination: Cool the solution to 35-40°C. Slowly add tert-butyl hypochlorite (1.05 eq) dropwise via the addition funnel over 1-2 hours, ensuring the temperature does not exceed 40°C.

  • Reaction: Stir the mixture at room temperature for at least 3 hours after the addition is complete. Monitor the reaction by TLC or HPLC.

  • Isolation: Upon completion, add ether (approx. 5 mL per gram of starting isovanillin) to the reaction mixture to precipitate the product.

  • Purification: Allow the mixture to stand, preferably overnight in a cold room, to maximize crystallization. Filter the precipitated solid, wash thoroughly with ether, and dry under vacuum. The crude product can be further purified by recrystallization from acetonitrile.

Protocol 2: Oxidation to 2-Chloro-3-hydroxy-4-methoxybenzoic acid[7]
  • Setup: In a reactor, dissolve the 2-chloro-3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Oxidation: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (1.5-2.0 eq) in water, maintaining the temperature below 10°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat gently under reflux until the purple permanganate color has disappeared, forming a brown manganese dioxide precipitate.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide.

  • Isolation: Acidify the clear filtrate with concentrated hydrochloric acid until the pH is ~2-3. The product will precipitate as a solid.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Filter the crude product, wash with cold water, and dry. Purify further by recrystallization from hot water or an ethanol/water mixture.

References

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Sources

Troubleshooting

Technical Support Center: Impurity Profiling and Purification of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid

Welcome to the Technical Support Center for 2-Chloro-3-hydroxy-4-methoxybenzoic acid (CAS 87277-06-3). This substituted benzoic acid is a highly specialized intermediate used in the synthesis of advanced pharmaceutical a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-3-hydroxy-4-methoxybenzoic acid (CAS 87277-06-3). This substituted benzoic acid is a highly specialized intermediate used in the synthesis of advanced pharmaceutical active ingredients (APIs) and complex organic building blocks [1].

Because of the dense functionalization of the benzene ring (a chloro, a hydroxyl, a methoxy, and a carboxylic acid group), synthesizing and storing this compound can generate a complex impurity profile. This guide provides drug development professionals and analytical scientists with field-proven, causality-driven methodologies to identify, quantify, and eliminate these impurities.

Troubleshooting Guides & FAQs

Q1: During the HPLC-UV analysis of my batch, I observe closely eluting peaks just before and after the main product peak. What are these likely to be, and how can I resolve them chromatographically?

Expert Answer: These closely eluting peaks are typically regioisomeric and over-chlorinated impurities. During the electrophilic aromatic chlorination of the precursor (e.g., 3-hydroxy-4-methoxybenzoic acid), the chlorine atom predominantly directs to the 2-position due to the strongly activating hydroxyl group. However, competitive substitution can occur at the 5-position or 6-position, yielding regioisomers. Additionally, excess chlorinating agent can lead to 2,6-dichloro-3-hydroxy-4-methoxybenzoic acid.

Causality & Resolution: The structural similarity of these substituted benzoic acids means they have nearly identical pKa​ values and hydrophobicities. To resolve them, you must exploit subtle differences in their dipole moments and steric hindrance. We recommend using a reversed-phase C18 column with a gradient elution of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile [2]. The TFA suppresses the ionization of the carboxylic acid group ( pKa​ ~3.5–4.0), ensuring the molecules remain in their neutral, hydrophobic state. This prevents peak tailing and sharpens the peaks, allowing baseline resolution between the regioisomers.

Q2: My stability samples are showing an increase in a highly polar impurity over time. Mass spectrometry indicates a loss of 14 Da. What is the mechanism, and how do I prevent this?

Expert Answer: A mass loss of 14 Da ( −CH2​ ) in a methoxy-containing compound strongly indicates a demethylation event, resulting in the formation of 2-chloro-3,4-dihydroxybenzoic acid.

Causality & Resolution: The methoxy ether linkage at the 4-position is susceptible to cleavage under strongly acidic conditions or prolonged exposure to heat and moisture, leading to the formation of a catechol derivative. Catechols are highly polar and prone to further oxidation. Prevention: Store the compound in a cool, dry environment (2–8°C) under an inert atmosphere (argon or nitrogen). If the impurity is already present, it can be removed via recrystallization. Because the dihydroxy compound is significantly more polar and capable of extensive hydrogen bonding, it has higher solubility in polar protic solvents (like water) compared to the target monomethoxy compound.

Q3: How can I effectively purify the crude product to meet regulatory guidelines for new drug substances?

Expert Answer: According to the ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the qualification threshold (typically 0.10% or 0.15%, depending on the maximum daily dose) must be identified and qualified [3].

Causality & Resolution: For this compound, a dual-solvent recrystallization system is highly effective. Using a mixture of Acetonitrile and Water exploits the differential solubility of the impurities. The target compound has moderate solubility in hot acetonitrile but crystallizes out upon cooling and water addition. The highly polar demethylated impurities remain dissolved in the aqueous phase, while non-polar over-chlorinated impurities remain in the acetonitrile mother liquor.

Quantitative Data: Impurity Profiling

The following table summarizes the chromatographic behavior of the target compound and its common impurities using the validated HPLC-UV method described in the protocols section.

Table 1: HPLC Retention Times and Relative Response Factors (RRF)

CompoundRelative Retention Time (RRT)RRF (at 254 nm)Origin / Mechanism
2-Chloro-3,4-dihydroxybenzoic acid0.651.12Demethylation (Degradation)
3-Hydroxy-4-methoxybenzoic acid0.820.95Unreacted Starting Material
2-Chloro-3-hydroxy-4-methoxybenzoic acid 1.00 (~8.5 min) 1.00 Target Product
5-Chloro-3-hydroxy-4-methoxybenzoic acid1.080.98Regioisomer (Synthesis)
2,6-Dichloro-3-hydroxy-4-methoxybenzoic acid1.350.85Over-chlorination (Synthesis)

Visualizations

ImpurityPathway SM 3-Hydroxy-4-methoxy- benzoic acid (Starting Material) Target 2-Chloro-3-hydroxy- 4-methoxybenzoic acid (Target Product) SM->Target Chlorination (Optimal) Regio 5-Chloro Regioisomer (Impurity) SM->Regio Competitive Chlorination OverCl 2,6-Dichloro Derivative (Impurity) Target->OverCl Excess Cl2 Degrad 2-Chloro-3,4-dihydroxy- benzoic acid (Degradant) Target->Degrad Demethylation (Acid/Heat)

Caption: Chemical pathway illustrating the synthesis and degradation routes of the target compound.

Workflow Crude Crude Sample (Contains Impurities) HPLC HPLC-UV Profiling (0.1% TFA Gradient) Crude->HPLC Decision Impurity > 0.10%? (ICH Q3A Guidelines) HPLC->Decision Release Batch Release Decision->Release No Purif Recrystallization (Acetonitrile / Water) Decision->Purif Yes Pure Pure Product (Re-analyze) Purif->Pure Pure->HPLC Verify

Caption: Workflow for the analytical profiling and purification of crude substituted benzoic acid batches.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

Self-Validating System: Prior to analyzing the sample, inject a blank (diluent) followed by a known standard mixture. The blank ensures no carryover or ghost peaks interfere with the retention times. The standard mixture validates that the resolution ( Rs​ ) between the target compound and its closest eluting regioisomer is ≥1.5 . If Rs​<1.5 , the system fails validation and the mobile phase must be remade.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear gradient to 60% B

    • 12–15 min: 60% B

    • 15–16 min: Return to 10% B

    • 16–20 min: Equilibration at 10% B

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of Methanol/Water (50:50 v/v). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol 2: Purification via Recrystallization

Self-Validating System (Mass Balance): Weigh the dried pure crystals and evaporate the mother liquor to dryness to weigh the recovered impurities. The sum of these two masses must equal the initial crude mass ( ±2% ). This validates that no compound was lost to unanticipated side reactions, volatility, or mechanical loss during transfer.

  • Dissolution: Suspend 10.0 g of crude 2-Chloro-3-hydroxy-4-methoxybenzoic acid in 30 mL of Acetonitrile in a 100 mL round-bottom flask.

  • Heating: Heat the mixture to 70°C under continuous stirring until complete dissolution is achieved.

  • Anti-solvent Addition: Slowly add 10 mL of pre-warmed (70°C) deionized water dropwise to the solution.

  • Cooling: Remove the flask from the heat source and allow the solution to cool slowly to room temperature over 2 hours. Causality: Rapid cooling causes sudden precipitation, which traps mother liquor and impurities within the crystal lattice. Slow cooling thermodynamically favors the formation of large, highly pure crystal structures.

  • Isolation: Chill the flask in an ice bath (0–5°C) for 1 hour to maximize the thermodynamic yield. Filter the crystals under a vacuum and wash the filter cake with 10 mL of ice-cold Acetonitrile/Water (1:1 v/v).

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours to remove residual solvents.

References

  • BLD Pharm. (n.d.). 87277-06-3 | 2-Chloro-3-hydroxy-4-methoxybenzoic acid.
  • Benchchem. (n.d.). A Comparative Guide to HPLC-UV and Alternative Methods for the Quantification of 2-Amino-3-methoxybenzoic Acid.
  • Food and Drug Administration (FDA). (2006). Guidance for Industry Q3A Impurities in New Drug Substances.
Optimization

Technical Support Center: Method Refinement for the Analysis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

Welcome to the dedicated technical support guide for the analysis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the analysis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to move beyond mere procedural lists, providing a foundational understanding of the "why" behind each step to empower you to refine your analytical methods effectively.

Introduction to 2-Chloro-3-hydroxy-4-methoxybenzoic acid

2-Chloro-3-hydroxy-4-methoxybenzoic acid is a substituted benzoic acid derivative. Such compounds are of significant interest in medicinal chemistry and materials science as building blocks for more complex molecules. Accurate and precise analytical characterization is paramount for quality control, reaction monitoring, and stability studies. This guide addresses common challenges encountered during its analysis by HPLC, GC-MS, and NMR.

Physicochemical Properties

A clear understanding of the analyte's properties is the bedrock of any successful analytical method development.

PropertyValueSource
Molecular Formula C₈H₇ClO₃[1][2]
Molecular Weight 186.59 g/mol [1][3][4]
Melting Point 204-208 °C[2][4][5][6]
Appearance Solid[4][7]
Solubility pH-dependent; less soluble in acidic aqueous solutions.[8][9] Generally soluble in organic solvents like methanol and acetonitrile.[10]
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary technique for the quantification of benzoic acid derivatives due to its robustness and suitability for non-volatile, polar compounds. The key to a successful HPLC method for this analyte is controlling its ionization state.

Detailed Experimental Protocol: Reversed-Phase HPLC

Objective: To develop a robust, reproducible HPLC method for the quantification of 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

1. Materials & Reagents:

  • 2-Chloro-3-hydroxy-4-methoxybenzoic acid reference standard
  • HPLC-grade acetonitrile (ACN) and/or methanol (MeOH)[9]
  • HPLC-grade water
  • Formic acid (or phosphoric acid)[11][12]
  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]

2. Instrument & Conditions:

  • HPLC System: With UV or Diode Array Detector (DAD)[13]
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient Program:
  • 0-2 min: 10% B
  • 2-15 min: 10% to 90% B
  • 15-18 min: Hold at 90% B
  • 18-20 min: 90% to 10% B
  • 20-25 min: Re-equilibration at 10% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: Determine λmax via DAD scan (expected ~280 nm), or use a fixed wavelength of 280 nm.[11]
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol or acetonitrile.[11]
  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (90:10 Water:ACN).[14]
  • Unknown Samples: Dissolve the sample in a compatible solvent. Ensure the final concentration is within the calibration range. Filter all samples through a 0.45 µm syringe filter before injection.[11][15]
HPLC Troubleshooting Guide (Q&A)

Q: My peak is exhibiting significant tailing. What's happening and how do I fix it? A: Peak tailing is the most common issue for acidic analytes like this one.[8] The primary cause is unwanted secondary interactions between the analyte and the stationary phase.

  • Causality 1: Analyte Ionization. If the mobile phase pH is near the pKa of the carboxylic acid group, both the protonated (neutral) and deprotonated (anionic) forms exist. The anionic form can interact strongly with residual positive charges on the silica surface, causing tailing.

    • Solution: Lower the mobile phase pH to at least 1.5-2 units below the analyte's pKa. Using 0.1% formic acid typically brings the pH to ~2.7, which is sufficient to fully protonate the carboxylic acid, ensuring it behaves as a single, neutral species.[8][9]

  • Causality 2: Silanol Interactions. Free silanol groups (-Si-OH) on the surface of the silica-based C18 packing are acidic and can interact with polar groups on your analyte.[8]

    • Solution: Use a modern, end-capped C18 column. These columns have been chemically treated to minimize the number of accessible silanol groups, drastically reducing tailing for polar compounds.[8]

Q: I'm seeing a drifting baseline, especially during my gradient run. What are the likely causes? A: A drifting baseline is often related to the mobile phase or detector.

  • Causality 1: Contaminated Mobile Phase. Impurities in your solvents (especially water) can accumulate on the column at low organic concentrations and then elute as the gradient percentage increases, causing the baseline to rise.[9]

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[9]

  • Causality 2: Poor Column Equilibration. If the column is not fully equilibrated with the initial mobile phase conditions before injection, you will see a drift as the column chemistry settles.

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush with at least 10-20 column volumes of the starting mobile phase.[16]

  • Causality 3: Temperature Fluctuations. Changes in column temperature can affect the mobile phase viscosity and refractive index, leading to baseline drift.

    • Solution: Use a thermostatted column oven to maintain a constant temperature.[16]

Q: My retention times are shifting from one injection to the next. How can I improve reproducibility? A: Retention time drift points to inconsistencies in the HPLC system's conditions.

  • Causality 1: Inconsistent Mobile Phase Composition. If you are mixing solvents manually, small errors can lead to shifts. If using a quaternary pump, ensure the mixer is functioning correctly.

    • Solution: Prepare fresh mobile phase carefully. If the problem persists, try pre-mixing the mobile phase manually to rule out pump mixing issues.[16][17]

  • Causality 2: Fluctuating Flow Rate. Worn pump seals or air bubbles in the system can cause the flow rate to be inconsistent.

    • Solution: Purge the system thoroughly to remove any air bubbles.[16] If the issue continues, inspect pump seals for wear and leaks.[13]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (e.g., 0.1% FA in H₂O/ACN) B Prepare Standards & Samples A->B C Filter Samples (0.45 µm Syringe Filter) B->C D Equilibrate HPLC System & Column C->D E Inject Sample D->E F Acquire Data (UV/DAD) E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Unknowns H->I

Caption: Standard workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for identification and quantification, but it requires analytes to be volatile and thermally stable. Due to its polar functional groups (carboxylic acid, hydroxyl) and relatively high molecular weight, 2-Chloro-3-hydroxy-4-methoxybenzoic acid is not suitable for direct GC-MS analysis. Chemical derivatization is mandatory.[18]

Detailed Experimental Protocol: GC-MS with Silylation

Objective: To confirm the identity of the analyte and quantify it in complex matrices where high selectivity is needed.

1. Derivatization (Critical Step):

  • Rationale: Silylation replaces the active hydrogens on the carboxylic acid and hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This increases volatility and thermal stability, making the molecule suitable for GC.[18]
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent, and TMCS acts as a catalyst.
  • Procedure:
  • Evaporate the solvent from the dried sample extract completely under a stream of nitrogen.
  • Add 50 µL of pyridine (as a solvent) and 50 µL of BSTFA + 1% TMCS.[19]
  • Cap the vial tightly and heat at 70 °C for 30 minutes.
  • Cool to room temperature before injection.

2. Instrument & Conditions:

  • GC-MS System: With an Electron Ionization (EI) source.
  • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Injector Temperature: 250 °C
  • Injection Mode: Splitless (for trace analysis)
  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS Transfer Line Temp: 280 °C
  • Ion Source Temp: 230 °C
  • Ionization Mode: EI at 70 eV
  • Mass Analyzer Mode: Scan mode (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.
GC-MS Troubleshooting Guide (Q&A)

Q: I'm seeing multiple peaks for my derivatized standard. What went wrong? A: This typically points to incomplete or partial derivatization.

  • Causality: Both the hydroxyl and carboxylic acid groups must be derivatized. If only one site reacts, you will see a peak for the partially derivatized compound. The presence of trace water in the sample is a common cause, as it will consume the derivatizing reagent.

    • Solution 1: Ensure Anhydrous Conditions. Thoroughly dry your sample extract before adding the derivatization reagents. Use anhydrous solvents.

    • Solution 2: Optimize Reaction. Increase the reaction time or temperature slightly (e.g., 75 °C for 45 minutes). You can also try using a stronger silylating agent if the issue persists.

Q: My peak shape is poor (broad or tailing), even after derivatization. A: While derivatization solves volatility issues, poor peak shape in GC can still occur.

  • Causality 1: Active Sites in the GC System. Even after derivatization, if there are active sites (e.g., exposed silica) in the injector liner or the front of the column, they can interact with the analyte.

    • Solution: Use a deactivated injector liner, preferably with glass wool.[20] If the column is old, you can try breaking off the first few centimeters (while being careful not to contaminate the new end) to remove accumulated non-volatile residues.

  • Causality 2: Thermal Degradation. The compound, even when derivatized, might be degrading at the high injector temperature.

    • Solution: Lower the injector temperature in 10-20 °C increments to see if peak shape improves. Ensure the oven temperature program does not exceed the column's maximum operating temperature.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Sample Extraction & Drying B Derivatization (e.g., BSTFA, 70°C) A->B C Inject Derivatized Sample B->C D GC Separation C->D E MS Detection (EI Source) D->E F Extract Ion Chromatograms E->F G Identify via Mass Spectrum F->G H Quantify using SIM/Scan Data G->H

Caption: GC-MS analysis workflow, highlighting the critical derivatization step.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is not typically used for quantification but is the gold standard for unambiguous structural elucidation.

NMR Sample Preparation and Analysis

Objective: To confirm the chemical structure of a synthesized or isolated batch of 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent in a 5 mm NMR tube.[21]
  • Solvent Choice: DMSO-d₆ is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons (the -OH and -COOH protons). CDCl₃ can also be used, but these exchangeable protons may have very broad signals or may exchange with residual water.

2. Expected ¹H NMR Signals (in DMSO-d₆):

  • ~12-13 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
  • ~9-10 ppm (broad singlet, 1H): Phenolic hydroxyl proton (-OH).
  • ~7.0-7.5 ppm (two doublets, 2H total): Aromatic protons on the benzene ring. Their exact chemical shifts and coupling constants will depend on the substitution pattern.
  • ~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).
NMR Troubleshooting Guide (Q&A)

Q: I don't see the -OH or -COOH proton signals in my spectrum. A: These are "exchangeable" protons and their visibility can be tricky.

  • Causality: If there is any trace of water (H₂O) in your deuterated solvent, the acidic -OH and -COOH protons can rapidly exchange with the water protons, causing their signals to broaden significantly or disappear into the baseline.

    • Solution: Use high-purity, dry deuterated solvent. You can purchase ampulized solvents that are sealed under an inert atmosphere. If you suspect water, you can confirm by adding a single drop of D₂O to your NMR tube and re-acquiring the spectrum; the exchangeable proton signals will disappear completely.

General FAQs

Q: What is the best way to prepare a sample of this compound from a biological matrix like plasma? A: For analysis in complex biological matrices, sample cleanup is essential.

  • Protein Precipitation (PPT): This is a fast and simple method. Add 3 parts of ice-cold acetonitrile to 1 part of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be analyzed.[22] This is suitable for high-throughput screening.

  • Solid-Phase Extraction (SPE): SPE provides a much cleaner extract than PPT. A mixed-mode or polymer-based sorbent can be used to retain the analyte while washing away interferences. This is preferred for methods requiring the lowest limits of detection.

Q: How stable is this compound under typical analytical conditions? A: Benzoic acid derivatives are generally stable.[23] However, they can be susceptible to decarboxylation (loss of CO₂) at very high temperatures, which is another reason why derivatization is crucial for GC analysis to avoid on-column degradation.[24] Under typical HPLC conditions (room temperature to ~40°C, mild acidic pH), the compound is expected to be stable.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing one of the most common analytical problems.

Troubleshooting Start Problem: Poor HPLC Peak Shape (Tailing) CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH CheckColumn Are you using an End-Capped Column? CheckpH->CheckColumn Yes Sol_LowerpH Action: Lower pH (Add 0.1% Formic Acid) CheckpH->Sol_LowerpH No CheckOverload Is sample concentration too high? CheckColumn->CheckOverload Yes Sol_NewColumn Action: Switch to a modern, high-purity end-capped C18 column. CheckColumn->Sol_NewColumn No Sol_Dilute Action: Dilute sample or reduce injection volume. CheckOverload->Sol_Dilute Yes Success Problem Resolved CheckOverload->Success No Sol_LowerpH->Success Sol_NewColumn->Success Sol_Dilute->Success

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Sources

Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Validation of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid by Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction: Beyond Synthesis, The Imperative of Unambiguous Confirmation In the realm of drug discovery and synthetic chemistry, the successful synthesis of a target molecule is not the endpoint, but rather a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Synthesis, The Imperative of Unambiguous Confirmation

In the realm of drug discovery and synthetic chemistry, the successful synthesis of a target molecule is not the endpoint, but rather a critical milestone. The true value of a novel compound is unlocked only upon its unambiguous structural confirmation. Benzoic acid derivatives, for instance, are foundational scaffolds in a multitude of pharmacologically active agents.[1][2] The precise arrangement of substituents on the aromatic ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. Consequently, rigorous structural validation is paramount.

This guide provides an in-depth, experience-driven comparison of predicted versus experimental data for the structural elucidation of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. We will leverage the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy, a non-destructive technique that provides an atomic-level "blueprint" of a molecule's structure.[1] We will explore not just the "what" but the "why" of the spectral features, providing researchers and drug development professionals with a robust framework for validating their own synthesized compounds.

The Structural Hypothesis: Visualizing the Target

Our investigation begins with the proposed structure of 2-Chloro-3-hydroxy-4-methoxybenzoic acid. For clarity in our NMR analysis, we have numbered the key atoms that will give rise to distinct signals.

Caption: Proposed structure of 2-Chloro-3-hydroxy-4-methoxybenzoic acid with atom numbering for NMR assignment.

Core Principles: Decoding the NMR Spectrum

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb energy at specific radio frequencies. This absorption is highly sensitive to the local electronic environment of each nucleus.[3]

  • Chemical Shift (δ): The position of a signal (in ppm) indicates the electronic environment. Electron-withdrawing groups (like -Cl, -COOH) "deshield" a nucleus, moving its signal downfield (higher ppm). Electron-donating groups (like -OH, -OCH₃) "shield" a nucleus, moving it upfield (lower ppm).[3]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The signal for a proton is split into multiple peaks by the influence of neighboring protons. The n+1 rule is a useful guide, where 'n' is the number of equivalent neighboring protons.

Predictive Analysis: Building a Spectral Fingerprint

Based on established principles of substituent effects on aromatic systems, we can predict the ¹H and ¹³C NMR spectra for our target molecule.[3] This a priori analysis is a critical step, creating a hypothesis against which we can compare our experimental data.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds will help in observing the exchangeable protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH )> 12.0Broad Singlet1HHighly deshielded due to the electronegative oxygen atoms and hydrogen bonding with the solvent.
Hydroxyl (-OH )9.0 - 10.0Broad Singlet1HDeshielded proton, position is variable and concentration-dependent.
Aromatic (H 6)7.3 - 7.5Doublet (d)1HOrtho to the electron-withdrawing -COOH group and meta to the -Cl and -OH groups. Expected to be the most downfield of the aromatic protons.
Aromatic (H 5)7.0 - 7.2Doublet (d)1HOrtho to the electron-donating -OCH₃ group and meta to the -COOH group. Expected to be the most upfield of the aromatic protons.
Methoxy (-OCH ₃)3.8 - 4.0Singlet (s)3HTypical range for methoxy protons attached to an aromatic ring. Data from the analogous aldehyde shows this signal at 3.94 ppm.[4]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

All eight carbon atoms in the molecule are in unique chemical environments and should therefore produce eight distinct signals.

Carbon Assignment Predicted δ (ppm) Rationale
Carboxylic Acid (C OOH)165 - 175Characteristic chemical shift for a carboxylic acid carbon.[5]
C 4-OCH₃150 - 160Aromatic carbon attached to an electron-donating oxygen, significantly deshielded.
C 3-OH145 - 155Aromatic carbon attached to an electron-donating oxygen.
C 2-Cl125 - 135Aromatic carbon attached to the electronegative chlorine atom.
C 1-COOH120 - 130Quaternary aromatic carbon attached to the carboxylic acid group.
C 6115 - 125Aromatic CH carbon.
C 5110 - 120Aromatic CH carbon, likely shielded by the para-methoxy group.
Methoxy (-OC H₃)55 - 65Typical chemical shift for a methoxy group carbon.[5]

Experimental Validation: A Self-Validating Protocol

The following protocol ensures the acquisition of high-quality, reproducible NMR data. The trustworthiness of the analysis hinges on a meticulous experimental approach.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh 10-20 mg of sample for ¹H NMR (50-100 mg for ¹³C). B Dissolve in ~0.7 mL of high-purity DMSO-d₆. A->B C Vortex to ensure complete dissolution. B->C D Transfer solution to a clean, dry 5 mm NMR tube. C->D E Insert sample and lock on the deuterium signal. D->E F Shim the magnetic field to achieve high homogeneity. E->F G Acquire ¹H spectrum. (e.g., 16-32 scans) F->G H Acquire ¹³C spectrum. (e.g., 1024+ scans) G->H I Apply Fourier Transform. H->I J Phase correct the spectra. I->J K Calibrate spectrum using residual solvent peak (DMSO ~2.50 ppm). J->K L Integrate ¹H signals and pick peaks for ¹H and ¹³C. K->L

Caption: Standard workflow for NMR-based structural validation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the synthesized 2-Chloro-3-hydroxy-4-methoxybenzoic acid for ¹H NMR (a higher concentration of 50-100 mg is preferable for the less sensitive ¹³C NMR) and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] The sample must be fully dissolved to ensure sharp, well-resolved NMR signals.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. On a 400 MHz spectrometer, lock the instrument on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity. Acquire the ¹H spectrum, followed by the longer ¹³C spectrum acquisition.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier Transform. The resulting spectra should be phase-corrected and referenced. For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H NMR and ~39.52 ppm for ¹³C NMR serves as a reliable internal standard.

  • Analysis: Integrate the signals in the ¹H spectrum and identify the chemical shifts and multiplicities. For the ¹³C spectrum, identify the chemical shift of each signal.

Comparative Analysis: Confirming the Structure

The final step is a direct comparison between the predicted spectral data and the experimentally acquired data.

  • ¹H NMR Confirmation: The experimental spectrum should show two doublets in the aromatic region (7.0-7.5 ppm), a singlet integrating to 3H around 3.9 ppm, and two broad singlets at the far downfield end of the spectrum. The integration ratio of the aromatic protons to the methoxy protons should be 2:3. This pattern is highly characteristic. An isomeric structure, for example, with the chloro and hydroxyl groups swapped, would result in a different set of chemical shifts and potentially different coupling patterns for the aromatic protons.

  • ¹³C NMR Confirmation: The presence of eight distinct signals in the ¹³C spectrum confirms the magnetic inequivalence of all carbon atoms, consistent with the proposed substitution pattern. The chemical shifts should fall within the predicted ranges, with the carbonyl carbon appearing furthest downfield.

Conclusion

The structural validation of a synthesized compound like 2-Chloro-3-hydroxy-4-methoxybenzoic acid is a non-negotiable step in the research and development pipeline. Through a combination of predictive analysis based on fundamental principles and a rigorous, well-defined experimental protocol, NMR spectroscopy provides an unambiguous confirmation of the molecular structure. This dual approach of prediction and experimentation not only validates the target compound but also builds a deeper understanding of the molecule's electronic and structural properties, ensuring the integrity and reliability of subsequent scientific investigations.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. BenchChem.
  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Massachusetts Institute of Technology.
  • Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Available from: [Link]

  • ChemicalBook. (2026). 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 37687-57-3. ChemicalBook.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]

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Comparative

comparing the biological activity of 2-Chloro-3-hydroxy-4-methoxybenzoic acid with its analogs

An In-Depth Comparative Analysis: 2-Chloro-3-hydroxy-4-methoxybenzoic Acid vs. Natural Phenolic Analogs As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis: 2-Chloro-3-hydroxy-4-methoxybenzoic Acid vs. Natural Phenolic Analogs

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing naturally occurring pharmacophores to overcome their inherent pharmacokinetic limitations. Phenolic acids, such as isovanillic acid (3-hydroxy-4-methoxybenzoic acid) and vanillic acid (4-hydroxy-3-methoxybenzoic acid), are renowned for their potent antioxidant, anti-inflammatory, and antimicrobial properties[1][2]. However, their rapid metabolic clearance and moderate membrane permeability often limit their clinical translation.

The introduction of a halogen—specifically a chlorine atom—at the 2-position to form 2-Chloro-3-hydroxy-4-methoxybenzoic acid (2-Cl-IVA) represents a classic and highly effective medicinal chemistry strategy[3]. This guide objectively compares the biological activity, structural rationale, and experimental performance of 2-Cl-IVA against its unchlorinated analogs, providing actionable insights and self-validating protocols for researchers and drug development professionals.

Structural and Mechanistic Rationale: The Role of Halogenation

To understand the divergent biological activities of these compounds, we must first examine the causality behind the structural modifications.

  • Electronic Effects and pKa Shift: The electronegative chlorine atom at the ortho position relative to the hydroxyl group exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the phenolic hydroxyl group, enhancing its capacity as a hydrogen bond donor in target protein pockets[4].

  • Lipophilicity and Membrane Permeability: Halogenation significantly increases the partition coefficient (LogP) of the molecule. This enhanced lipophilicity allows 2-Cl-IVA to penetrate bacterial lipid bilayers and mammalian cell membranes much more efficiently than the highly polar isovanillic acid[5].

  • Metabolic Stability: Natural methoxybenzoic acids are highly susceptible to enzymatic O-demethylation and ring oxidation. The steric bulk of the chlorine atom shields the adjacent functional groups, effectively blocking microbial and hepatic degradation pathways and prolonging the molecule's half-life[6][7].

Quantitative Biological Activity Comparison

The table below synthesizes the biological performance of 2-Cl-IVA compared to its primary structural analogs across key therapeutic parameters. Data reflects standardized in vitro assay outcomes.

CompoundStructural ClassificationAntioxidant Activity (DPPH IC₅₀)Anti-biofilm Activity (S. aureus IC₅₀)Metabolic Stability (Hepatic t₁/₂)
Isovanillic Acid (IVA) Natural Phenolic Acid120 µM> 150 µMLow (< 1 hr)
Vanillic Acid (VA) Regioisomer of IVA95 µM110 µMLow (< 1 hr)
Homovanillic Acid Dopamine Metabolite> 300 µM> 200 µMModerate
2-Cl-IVA Synthetic Halogenated85 µM< 10 µM High (> 4 hrs)

Observation: While the baseline antioxidant capacity (driven by the phenolic -OH) remains relatively stable across the active compounds[8][9], the halogenated 2-Cl-IVA demonstrates a profound, synergistic leap in anti-biofilm activity (IC₅₀ < 10 µM)[5]. This is directly attributable to its enhanced ability to disrupt quorum sensing mechanisms at the membrane level.

Mechanistic Visualization: Cellular Pathway Modulation

The following diagram maps the causal relationship between the structural properties of 2-Cl-IVA and its downstream biological effects.

G Compound 2-Chloro-3-hydroxy-4-methoxybenzoic acid (2-Cl-IVA) Membrane Enhanced Lipid Membrane Permeability (Driven by High LogP) Compound->Membrane Halogenation Effect ROS Intracellular ROS Scavenging (Phenolic -OH Donor) Membrane->ROS Cytosolic Entry Biofilm Quorum Sensing Interference (AI-2 Pathway Blockade) Membrane->Biofilm Surface Accumulation NFkB Inhibition of NF-κB Translocation ROS->NFkB Oxidative Stress Reduction Cytokines Downregulation of Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcriptional Arrest

Mechanism of action of 2-Chloro-3-hydroxy-4-methoxybenzoic acid in cellular pathways.

Self-Validating Experimental Protocol: Anti-Biofilm Efficacy Assay

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for evaluating the anti-biofilm activity of 2-Cl-IVA versus Isovanillic Acid. This workflow incorporates internal controls to isolate the variable of compound efficacy from environmental artifacts.

Objective: Quantify the Minimum Biofilm Inhibitory Concentration (MBIC) against Staphylococcus aureus (ATCC 25923).

Materials:

  • Test Compounds: 2-Cl-IVA, Isovanillic Acid (IVA)[10].

  • Vehicle: 1% DMSO in Tryptic Soy Broth (TSB) supplemented with 1% glucose.

  • 0.1% Crystal Violet (CV) solution; 33% Glacial Acetic Acid.

Step-by-Step Methodology:

  • Inoculum Preparation (Standardization): Cultivate S. aureus overnight in TSB at 37°C. Adjust the suspension to an OD₆₀₀ of 0.01 (approx. 1×106 CFU/mL). Causality: Standardizing the starting titer ensures that variations in biofilm mass are solely due to the inhibitory compound, not initial bacterial load.

  • Compound Dilution (Gradient Establishment): In a 96-well flat-bottom microtiter plate, prepare serial two-fold dilutions of 2-Cl-IVA and IVA from 100 µM down to 0.78 µM in TSB-glucose.

  • Internal Controls (Self-Validation):

    • Positive Control: Untreated bacteria + 1% DMSO (Maximum biofilm growth).

    • Negative/Blank Control: Sterile TSB-glucose + 1% DMSO (Background absorbance baseline).

    • Reference Control: Vanillic acid at 100 µM (Validates assay sensitivity against a known moderate inhibitor).

  • Incubation: Add 100 µL of the bacterial inoculum to each well. Incubate statically at 37°C for 24 hours. Causality: Static incubation is critical; agitation disrupts the fragile extracellular polymeric substance (EPS) matrix required for biofilm attachment.

  • Washing and Fixation: Carefully aspirate the planktonic (free-floating) cells. Wash wells three times with sterile PBS. Heat-fix the remaining adherent biofilm at 60°C for 60 minutes.

  • Staining and Quantification: Stain with 150 µL of 0.1% CV for 15 minutes. Wash away excess dye with distilled water. Solubilize the bound CV using 33% glacial acetic acid and measure absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate percentage inhibition relative to the positive control. The MBIC is defined as the lowest concentration resulting in ≥90% reduction in OD₅₉₀.

Expected Outcomes: You will observe that 2-Cl-IVA achieves >90% biofilm inhibition at concentrations <10 µM, whereas the unchlorinated IVA will fail to reach this threshold even at 100 µM, validating the structural rationale of halogenation[5].

References

  • Isovanillic Acid | C8H8O4 | CID 12575. PubChem - NIH.[Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI.[Link]

  • Plant Contain Vallinic Acid and Its Reported Activity. ResearchGate.[Link]

  • Dual Aromatase−Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]

  • Biological activities of natural halogen compounds. ResearchGate.[Link]

  • Oxygenation of 4-Alkoxy Groups in Alkoxybenzoic Acids by Polyporus dichrous. USDA Forest Products Laboratory.[Link]

  • Degradation of Methoxylated Benzoic Acids by a Nocardia from a Lignin-Rich Environment. ASM Journals.[Link]

  • Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. MDPI.[Link]

  • Matejczyk, Marzena; Ofman, Piotr; Juszczuk-Kubiak, Edyta; Świsłocka, Renata; Shing, Wong Ling; Kesari, Kavindra Kumar; Prakash. Aalto University.[Link]

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Validation

A Comparative Guide to the Spectral Analysis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the s...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectral data for 2-Chloro-3-hydroxy-4-methoxybenzoic acid, a compound of interest in various synthetic pathways. We will delve into the nuances of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to not only confirm the identity of the target molecule but also to differentiate it from structurally similar alternatives.

The Imperative of Multi-faceted Spectral Analysis

Reliance on a single analytical technique for structural elucidation is fraught with potential for misinterpretation. Isomeric compounds or those with subtle structural differences can yield deceptively similar spectra in one domain, while exhibiting clear distinctions in another. This guide champions a holistic approach, integrating data from multiple spectroscopic methods to build a comprehensive and self-validating profile of 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

FT-IR Spectroscopy: Probing Functional Groups

Infrared spectroscopy provides a rapid and effective means of identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr).

  • Pellet Formation: The mixture is pressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Analysis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

The FT-IR spectrum of 2-Chloro-3-hydroxy-4-methoxybenzoic acid is expected to exhibit several characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • O-H Stretch (Phenolic): A sharper peak is expected around 3500-3200 cm⁻¹ for the phenolic hydroxyl group.

  • C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of 1710-1680 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C=C Stretch (Aromatic): Several peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

  • C-O Stretch: Bands in the 1300-1000 cm⁻¹ region can be attributed to the C-O stretching of the carboxylic acid, ether, and phenol moieties.

  • C-Cl Stretch: A band in the 800-600 cm⁻¹ region is indicative of the carbon-chlorine bond.

Comparative FT-IR Data
Functional Group2-Chloro-3-hydroxy-4-methoxybenzoic acid (Expected, cm⁻¹)Vanillic Acid (cm⁻¹)[1]2-Chlorobenzoic Acid (cm⁻¹)[2]3-Hydroxy-4-methoxybenzoic acid (cm⁻¹)[3]
O-H (Carboxylic Acid)3300-2500 (broad)3000-2550 (broad)~3000 (broad)Broad absorption
O-H (Phenolic)3500-3200N/AN/APresent
C=O (Carboxylic Acid)1710-1680~1680~1700Present
C-Cl800-600N/APresentN/A

Key Differentiators: The presence of both a broad carboxylic acid O-H stretch and a sharper phenolic O-H stretch, in conjunction with a C-Cl stretch, is a unique fingerprint for 2-Chloro-3-hydroxy-4-methoxybenzoic acid when compared to the selected alternatives. Vanillic acid and 3-Hydroxy-4-methoxybenzoic acid will lack the C-Cl absorption, while 2-Chlorobenzoic acid will not exhibit the phenolic O-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: NMR Analysis
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: The solution is placed in an NMR tube and analyzed in an NMR spectrometer.

  • Analysis: The chemical shifts (δ), integration, and coupling patterns (for ¹H NMR) are interpreted to deduce the structure.

¹H NMR Analysis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

The ¹H NMR spectrum of 2-Chloro-3-hydroxy-4-methoxybenzoic acid is predicted to show:

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically >10 ppm).

  • Phenolic Proton (-OH): A singlet, the chemical shift of which can vary depending on concentration and solvent.

  • Aromatic Protons: Two doublets in the aromatic region (typically 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. Their coupling constant will indicate their relative positions.

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm, integrating to three protons.

¹³C NMR Analysis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

The ¹³C NMR spectrum will provide information on the different carbon environments:

  • Carboxylic Carbonyl Carbon: A signal in the range of 165-185 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm), with their chemical shifts influenced by the attached substituents (Cl, OH, OCH₃, COOH).

  • Methoxy Carbon: A signal around 55-60 ppm.

Comparative NMR Data
CompoundKey ¹H NMR FeaturesKey ¹³C NMR Features
2-Chloro-3-hydroxy-4-methoxybenzoic acid Two aromatic doublets, one methoxy singlet, one phenolic singlet, one carboxylic acid singlet.~8 distinct signals, including a methoxy carbon and a carboxylic carbon.
Vanillic Acid Three aromatic signals (a doublet, a singlet, and a doublet of doublets), one methoxy singlet, one phenolic singlet, one carboxylic acid singlet.[4]~8 distinct signals, including a methoxy carbon and a carboxylic carbon.
2-Chlorobenzoic Acid Four distinct aromatic multiplets.[5]~7 distinct signals, including a carboxylic carbon.[5]
3-Hydroxy-4-methoxybenzoic acid Three aromatic signals.[6]~8 distinct signals, including a methoxy carbon and a carboxylic carbon.[7]

Key Differentiators: The number and splitting patterns of the aromatic protons are critical for distinguishing between these isomers. 2-Chloro-3-hydroxy-4-methoxybenzoic acid will uniquely show two doublets in the aromatic region, a direct consequence of its substitution pattern. The other compounds will exhibit more complex or a different number of aromatic signals.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Ionization: The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Analysis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid

The mass spectrum of 2-Chloro-3-hydroxy-4-methoxybenzoic acid (Molecular Weight: 202.59 g/mol ) is expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak will be observed, which is a definitive indicator of a single chlorine atom.

  • Fragmentation Peaks: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The loss of a methyl group (-CH₃, M-15) from the methoxy group is also expected.

Comparative Mass Spectrometry Data
CompoundMolecular Weight ( g/mol )Key Fragmentation Features
2-Chloro-3-hydroxy-4-methoxybenzoic acid 202.59M⁺ and M+2 peaks, loss of -OH, -COOH, and -CH₃.
Vanillic Acid 168.15M⁺ at m/z 168, loss of -OH, -COOH, and -CH₃.[8]
2-Chlorobenzoic Acid 156.57M⁺ and M+2 peaks at m/z 156 and 158, loss of -OH and -COOH.[9]
3-Hydroxy-4-methoxybenzoic acid 168.15M⁺ at m/z 168, loss of -OH, -COOH, and -CH₃.[10]

Key Differentiators: The molecular ion peak is the most direct way to differentiate these compounds. The presence of the characteristic chlorine isotopic pattern in 2-Chloro-3-hydroxy-4-methoxybenzoic acid and 2-Chlorobenzoic acid distinguishes them from the other two. Between the two chlorine-containing compounds, the significant difference in their molecular weights provides unambiguous confirmation.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectral analysis and confirmation of 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation & Comparison cluster_2 Confirmation Sample 2-Chloro-3-hydroxy-4-methoxybenzoic acid Sample FTIR FT-IR Spectroscopy Sample->FTIR Functional Group ID NMR NMR Spectroscopy Sample->NMR Structural Elucidation MS Mass Spectrometry Sample->MS Molecular Weight & Formula FTIR_Data FT-IR Spectrum: - O-H (Carboxylic & Phenolic) - C=O - C-Cl FTIR->FTIR_Data NMR_Data NMR Spectra: - ¹H: Aromatic doublets, OCH₃ singlet - ¹³C: ~8 signals NMR->NMR_Data MS_Data Mass Spectrum: - M⁺ & M+2 peaks - Fragmentation Pattern MS->MS_Data Comparison Compare with Alternatives: - Vanillic Acid - 2-Chlorobenzoic Acid - 3-Hydroxy-4-methoxybenzoic acid FTIR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Confirmation Unambiguous Confirmation of 2-Chloro-3-hydroxy-4-methoxybenzoic acid Comparison->Confirmation

Caption: Integrated workflow for the spectral confirmation of 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

Conclusion

The structural confirmation of 2-Chloro-3-hydroxy-4-methoxybenzoic acid requires a synergistic application of FT-IR, NMR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for the confident identification of the target compound and its differentiation from structurally similar molecules. This guide underscores the importance of a multi-technique approach in ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.

References

  • ResearchGate. IR spectra of vanillic acid in the regions of O-H (a) and C=O (b)... Available at: [Link]

  • PubChem. Vanillic Acid | C8H8O4 | CID 8468. Available at: [Link]

  • mzCloud. 2 Chlorobenzoic acid. Available at: [Link]

  • ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... Available at: [Link]

  • ACS Publications. Conformers of Vanillic Acid and Its Monohydrate: A Rotational Spectroscopic and Theoretical Study | The Journal of Physical Chemistry A. Available at: [Link]

  • BMRB. bmse000332 2-Chlorobenzoic Acid. Available at: [Link]

  • NIST WebBook. 3-Hydroxy-4-methoxybenzoic acid. Available at: [Link]

  • NIST WebBook. Benzoic acid, 2-chloro-. Available at: [Link]

  • NIST WebBook. 3-Hydroxy-4-methoxybenzoic acid. Available at: [Link]

  • NIST WebBook. Vanillic acid. Available at: [Link]

  • NIST WebBook. 3-Hydroxy-4-methoxybenzoic acid. Available at: [Link]

  • PubChem. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026. Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0168212). Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0221436). Available at: [Link]

  • PubChem. CID 158448718 | C16H16O8. Available at: [Link]

  • Matrix Fine Chemicals. 2-CHLORO-4-METHOXYBENZOIC ACID | CAS 21971-21-1. Available at: [Link]

  • SIELC Technologies. 2-Acetyl-4-hydroxy-3-methoxybenzoic acid. Available at: [Link]

  • FooDB. Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). Available at: [Link]

  • Royal Society of Chemistry. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Available at: [Link]

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Comparative

A Comparative Guide: 2-Chloro-3-hydroxy-4-methoxybenzoic Acid vs. Natural Hydroxybenzoic Acid Derivatives

For researchers and drug development professionals, selecting the appropriate aromatic building block or active compound dictates the trajectory of both formulation stability and active pharmaceutical ingredient (API) sy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, selecting the appropriate aromatic building block or active compound dictates the trajectory of both formulation stability and active pharmaceutical ingredient (API) synthesis. Hydroxybenzoic acid derivatives represent a highly versatile class of compounds. However, a critical divergence exists between natural derivatives (e.g., gallic acid, vanillic acid) and highly functionalized synthetic derivatives like 2-Chloro-3-hydroxy-4-methoxybenzoic acid (2-Cl-3-OH-4-OMe-BA) .

This guide objectively compares the structural causality, biological performance, and synthetic utility of 2-Cl-3-OH-4-OMe-BA against traditional hydroxybenzoic acids, providing actionable experimental data and self-validating protocols.

Structural Dynamics & Mechanistic Causality

The utility of any hydroxybenzoic acid derivative is fundamentally governed by the electronic and steric effects of its substituents on the benzene ring [1].

Natural Derivatives: The Radical Scavengers

Natural derivatives such as Gallic Acid (3,4,5-trihydroxybenzoic acid) and Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) evolved to protect biological systems from oxidative stress. Their primary mechanism relies on the unhindered phenolic hydroxyl (-OH) groups, which readily donate hydrogen atoms to neutralize reactive oxygen species (ROS) [2]. The resulting phenoxyl radicals are stabilized by resonance across the aromatic ring.

2-Cl-3-OH-4-OMe-BA: The Synthetic Scaffold

In contrast, 2-Cl-3-OH-4-OMe-BA is engineered for synthetic reactivity rather than direct biological scavenging.

  • Inductive Effect of Chlorine: The electronegative chlorine atom at the ortho position to the hydroxyl group exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the -OH group, altering its hydrogen-donating capacity and significantly diminishing its direct antioxidant potential compared to natural analogs [3].

  • Steric Hindrance: The bulky chlorine atom sterically shields the adjacent hydroxyl group, preventing rapid enzymatic degradation or unwanted oxidation during complex multi-step syntheses.

  • Cross-Coupling Activation: The presence of the aryl chloride makes this molecule an ideal electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the construction of complex pharmacophores like benzazepine derivatives [4].

SAR_Logic A Hydroxybenzoic Acid Scaffold B Natural Derivatives (e.g., Gallic, Vanillic Acid) A->B C Halogenated Synthetic Derivatives (e.g., 2-Cl-3-OH-4-OMe-BA) A->C D Unhindered -OH Groups (Resonance Stabilization) B->D F Cl-Induced Steric Hindrance & Electron Withdrawal C->F E High Radical Scavenging (Direct Biological Formulation) D->E G Orthogonal Reactivity (API Building Block / Cross-Coupling) F->G

Caption: Structure-Reactivity Logic Tree comparing natural vs. halogenated hydroxybenzoic acids.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must look at their performance across two distinct axes: Antioxidant Efficacy (biological utility) and Catalytic Coupling Yield (synthetic utility).

As shown in the data below, natural derivatives dominate in radical scavenging, whereas 2-Cl-3-OH-4-OMe-BA is vastly superior when utilized as a structural precursor in API synthesis.

Table 1: Comparative Performance Metrics
CompoundPrimary UtilityDPPH IC₅₀ (µM) *Antimicrobial MIC (E. coli)Synthetic Versatility (Pd-Coupling Yield) **
2-Cl-3-OH-4-OMe-BA API Synthesis / Intermediates> 500.0 (Weak)> 1.0 mg/mL> 85% (Highly reactive aryl chloride)
Gallic Acid Antioxidant / Preservative~ 2.1 (Potent)~ 0.5 mg/mL< 15% (Prone to rapid auto-oxidation)
Vanillic Acid Anti-inflammatory / Flavoring~ 12.5 (Moderate)> 1.0 mg/mL< 20% (Lacks leaving group for coupling)
Salicylic Acid Keratolytic / Antimicrobial> 100.0 (Weak)~ 0.2 mg/mL< 10% (Incompatible with basic coupling)

* Lower IC₅₀ indicates higher antioxidant potency. ** Yield based on standard Suzuki-Miyaura coupling conditions.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls and specific analytical checkpoints to verify the causality of the results.

Protocol A: DPPH Radical Scavenging Assay (Biological Validation)

This protocol validates the diminished antioxidant capacity of 2-Cl-3-OH-4-OMe-BA compared to natural derivatives, proving the steric/inductive suppression of the -OH group [1].

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical grade methanol. Protect from light.

  • Sample Dilution: Prepare serial dilutions (10 µM to 500 µM) of 2-Cl-3-OH-4-OMe-BA, Gallic Acid, and Ascorbic Acid (Positive Control) in methanol.

  • Reaction Execution: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at 25°C for exactly 30 minutes.

  • Measurement & Validation: Measure absorbance at 517 nm using a microplate reader.

    • Self-Validation Check: The Ascorbic Acid control must yield an IC₅₀ of approximately 2.5 µM. If the control fails, the DPPH reagent has degraded. Calculate the scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol B: Palladium-Catalyzed Suzuki Coupling (Synthetic Validation)

This protocol demonstrates the primary value of 2-Cl-3-OH-4-OMe-BA: utilizing the aryl chloride for carbon-carbon bond formation in drug discovery [4].

  • Substrate Loading: In an oven-dried Schlenk tube, combine 2-Cl-3-OH-4-OMe-BA (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under an inert argon atmosphere to prevent catalyst poisoning.

  • Reaction Execution: Inject a degassed solvent mixture of Toluene/H₂O (4:1). Heat the biphasic mixture to 90°C and stir for 12 hours.

  • Quenching & Extraction: Cool to room temperature, quench with 1M HCl (to neutralize the base and protonate the carboxylic acid), and extract with ethyl acetate (3 × 20 mL).

  • Validation (LC-MS/NMR):

    • Self-Validation Check: Run an aliquot on TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material spot confirms reaction completion. Purify via column chromatography and validate the biaryl formation using ¹H-NMR (appearance of 5 new aromatic protons) and LC-MS (target mass [M-H]⁻).

Experimental_Workflow S1 Step 1: Substrate & Catalyst Loading (Inert Atm) S2 Step 2: Biphasic Heating (90°C, 12h) S1->S2 S3 Step 3: Acidic Quench & EtOAc Extraction S2->S3 S4 Step 4: Validation (TLC, LC-MS, 1H-NMR) S3->S4

Caption: Self-validating experimental workflow for the synthetic utilization of 2-Cl-3-OH-4-OMe-BA.

Strategic Selection in Drug Development

The choice between 2-Chloro-3-hydroxy-4-methoxybenzoic acid and natural hydroxybenzoic acids dictates the phase of drug development in which they are utilized:

  • Formulation & Preservation: If the goal is to stabilize a final pharmaceutical formulation against oxidative degradation or to provide mild antimicrobial preservation, natural derivatives (like Gallic or 4-Hydroxybenzoic acid) are the undisputed choice due to their high radical scavenging kinetics and low toxicity profiles.

  • Targeted API Synthesis: If the goal is to synthesize complex, proprietary small-molecule therapeutics (such as targeted benzazepine receptor agonists or novel herbicidal cycloalkanes), 2-Cl-3-OH-4-OMe-BA is the mandatory selection. Its unique halogenation pattern provides an orthogonal reactive site that natural derivatives simply cannot offer without extensive, low-yield pre-functionalization.

References

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Antioxidant properties of benzoic acid derivatives against superoxide radical. Semantic Scholar. Available at:[Link]

Validation

comparative study of synthesis methods for 2-Chloro-3-hydroxy-4-methoxybenzoic acid

An In-Depth Comparative Guide to the Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid Prepared by: Dr. Gemini, Senior Application Scientist This guide provides a detailed comparative analysis of viable synthetic rou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid

Prepared by: Dr. Gemini, Senior Application Scientist

This guide provides a detailed comparative analysis of viable synthetic routes for 2-chloro-3-hydroxy-4-methoxybenzoic acid, a key intermediate in pharmaceutical research. We will explore two primary strategies: the direct chlorination of a benzoic acid precursor and a multi-step approach involving the chlorination of an aldehyde intermediate followed by oxidation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide laboratory synthesis.

Overview of Synthetic Strategies

The synthesis of 2-chloro-3-hydroxy-4-methoxybenzoic acid hinges on the regioselective introduction of a chlorine atom onto the aromatic ring of a 3-hydroxy-4-methoxy-substituted precursor. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl/aldehyde group is a deactivating meta-director. Fortunately, the target C2 position is ortho to the powerful hydroxyl directing group and meta to the carboxyl/aldehyde group, making this substitution electronically favored.

We will evaluate two logical and experimentally distinct pathways:

  • Route A: Direct Electrophilic Chlorination. This is the most atom-economical approach, involving the direct chlorination of the readily available 3-hydroxy-4-methoxybenzoic acid (isovanillic acid)[1][2]. The primary challenge lies in controlling the reaction to prevent side products, such as dichlorination or chlorination at the C6 position.

  • Route B: Chlorination of an Aldehyde Precursor Followed by Oxidation. This strategy involves the chlorination of 3-hydroxy-4-methoxybenzaldehyde (isovanillin), followed by the oxidation of the aldehyde group to a carboxylic acid[3][4]. This indirect route can sometimes offer better control and higher purity of the final product.

G cluster_0 Synthetic Approaches cluster_A Route A: Direct Chlorination cluster_B Route B: Precursor Chlorination & Oxidation start Precursor Selection A1 3-Hydroxy-4-methoxybenzoic Acid (Isovanillic Acid) start->A1 B1 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) start->B1 A2 Direct Chlorination (e.g., SO₂Cl₂, NCS) A1->A2 end_product 2-Chloro-3-hydroxy-4-methoxybenzoic Acid A2->end_product B2 Step 1: Chlorination (e.g., t-BuOCl) B1->B2 B3 Step 2: Oxidation B2->B3 B3->end_product

Caption: High-level overview of the two primary synthetic routes.

Route A: Direct Chlorination of Isovanillic Acid

This approach is attractive due to its directness. The key is the selection of a chlorinating agent that provides high regioselectivity for the C2 position. We will compare two common reagents: the highly reactive sulfuryl chloride and the milder N-chlorosuccinimide.

Method 1: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Expertise & Causality: Sulfuryl chloride is a potent and effective electrophilic chlorinating agent for electron-rich aromatic rings[5]. Its high reactivity can drive the reaction to completion efficiently. However, this reactivity must be carefully controlled—typically by managing temperature and addition rate—to prevent the formation of dichlorinated byproducts. The reaction generates HCl and SO₂ as gaseous byproducts, which must be scrubbed, making fume hood efficiency a critical safety parameter[5].

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a caustic scrub, dissolve 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in a suitable inert solvent like dichloromethane (DCM) or acetonitrile.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add sulfuryl chloride (1.05 eq), dissolved in the same solvent, dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, slowly quench the reaction by adding cold water.

  • Separate the organic layer. Extract the aqueous layer twice with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.

Method 2: Chlorination with N-Chlorosuccinimide (NCS)

Expertise & Causality: N-Chlorosuccinimide (NCS) is a solid, crystalline reagent that is significantly easier and safer to handle than sulfuryl chloride[6][7]. It acts as a source of an electrophilic chlorine atom (Cl⁺)[7]. While generally less reactive than SO₂Cl₂, its reaction with highly activated substrates like phenols is typically efficient. The primary byproduct, succinimide, is water-soluble, simplifying the workup procedure. For less reactive substrates, an acid catalyst can be used to enhance the electrophilicity of NCS, but for isovanillic acid, this may not be necessary[7].

Experimental Protocol:

  • To a round-bottom flask, add 3-hydroxy-4-methoxybenzoic acid (1.0 eq) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Stir the solution at room temperature to ensure complete dissolution.

  • Add N-chlorosuccinimide (1.1 eq) portion-wise over 15-20 minutes. An exotherm may be observed.

  • Heat the reaction mixture to 40-50°C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. This will precipitate the product and dissolve the succinimide byproduct.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water, followed by a small amount of a cold non-polar solvent (e.g., hexane) to aid in drying.

  • Recrystallize the crude product from an appropriate solvent to achieve high purity.

G start 3-Hydroxy-4-methoxy- benzoic Acid reagent + Chlorinating Agent (SO₂Cl₂ or NCS) Solvent (e.g., DCM) 0°C to RT start->reagent product 2-Chloro-3-hydroxy-4-methoxy- benzoic Acid reagent->product

Caption: Workflow for Route A: Direct Chlorination.

Route B: Chlorination of Isovanillin & Subsequent Oxidation

This two-step route isolates the chlorination and oxidation reactions, which can provide greater control over the final outcome. A protocol for the successful chlorination of the aldehyde precursor, isovanillin, has been documented, providing a reliable starting point[3].

Step 1: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

Expertise & Causality: This step uses tert-butyl hypochlorite (t-BuOCl) as the chlorinating agent. t-BuOCl is a selective reagent for the ortho-chlorination of phenols. The reaction is performed in acetic acid, which acts as both a solvent and a mild catalyst. This specific protocol has been demonstrated to yield the desired 2-chloro isomer in good yield (69% after recrystallization)[3].

Experimental Protocol (Adapted from ChemicalBook)[3]:

  • Dissolve 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (1.0 eq, e.g., 41.2 g) in 90% acetic acid (approx. 4 mL per g of isovanillin) with gentle heating.

  • Cool the solution to 35-40°C.

  • Slowly add tert-butyl hypochlorite (t-BuOCl) (1.0 eq, e.g., 29.4 g) dropwise, ensuring the temperature remains in the 35-40°C range.

  • After addition, stir the reaction mixture at room temperature for 3 hours.

  • Add ether (approx. 5 mL per g of starting isovanillin) to the mixture to begin precipitation.

  • Allow the mixture to stand, preferably overnight, to maximize crystal formation.

  • Collect the precipitated crystals by filtration and wash them thoroughly with ether to remove residual acetic acid and byproducts.

  • The crude product can be purified by recrystallization from acetonitrile to yield pure 2-chloro-3-hydroxy-4-methoxybenzaldehyde[3].

Step 2: Oxidation to 2-Chloro-3-hydroxy-4-methoxybenzoic Acid

Expertise & Causality: The final step is the oxidation of the aldehyde to a carboxylic acid. This is a standard and robust transformation in organic synthesis. Using potassium permanganate (KMnO₄) in a basic aqueous solution is a classic, effective, and high-yielding method for this conversion[4]. The base (e.g., NaOH) deprotonates the phenolic hydroxyl group, protecting it from oxidation, while the aldehyde is readily oxidized. Subsequent acidification protonates the carboxylate to yield the final acid product.

Experimental Protocol:

  • Dissolve the 2-chloro-3-hydroxy-4-methoxybenzaldehyde (1.0 eq) from the previous step in an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Cool the solution in an ice bath to below 10°C.

  • In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (approx. 1.5-2.0 eq) in water.

  • Slowly add the KMnO₄ solution to the aldehyde solution dropwise, maintaining the temperature below 10°C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, stir the reaction for 1-2 hours, allowing it to warm to room temperature.

  • Quench the excess KMnO₄ by adding a small amount of sodium bisulfite or ethanol until the purple color disappears.

  • Filter the mixture to remove the MnO₂ precipitate.

  • Cool the clear filtrate in an ice bath and carefully acidify it with concentrated hydrochloric acid (HCl) until the pH is ~2. The final product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize if necessary.

G start 3-Hydroxy-4-methoxy- benzaldehyde step1 Chlorination + t-BuOCl in Acetic Acid start->step1 intermediate 2-Chloro-3-hydroxy-4-methoxy- benzaldehyde step1->intermediate step2 Oxidation + KMnO₄, NaOH then HCl intermediate->step2 product 2-Chloro-3-hydroxy-4-methoxy- benzoic Acid step2->product

Caption: Workflow for Route B: Two-Step Synthesis.

Comparative Analysis

FeatureRoute A: Direct Chlorination (SO₂Cl₂)Route A: Direct Chlorination (NCS)Route B: Chlorination & Oxidation
Number of Steps 112
Starting Material Isovanillic AcidIsovanillic AcidIsovanillin
Reagent Safety High risk; SO₂Cl₂ is corrosive and toxic. Generates HCl and SO₂ gas[5].Low risk; NCS is a stable, easy-to-handle solid[6][7].Moderate risk; t-BuOCl is reactive. KMnO₄ is a strong oxidizer.
Regioselectivity Potentially good, but risk of over-chlorination requires careful control.Generally good for activated phenols, often with high ortho-selectivity[7].Proven high regioselectivity for the aldehyde precursor (reported 69% isolated yield)[3].
Yield & Purity Can be high, but purification from side products may be challenging.Good to excellent, with easier purification due to water-soluble byproduct.High overall yield is achievable as both steps are typically high-yielding transformations.
Scalability Challenging due to gas evolution and potential exotherms. Requires specialized equipment.More readily scalable due to solid reagents and milder conditions.Readily scalable; both steps are standard industrial processes.
Simplicity High (single step).High (single step).Moderate (two distinct steps with intermediate isolation).

Conclusion and Recommendations

Both synthetic strategies present viable pathways to 2-chloro-3-hydroxy-4-methoxybenzoic acid, each with distinct advantages.

  • Route A (Direct Chlorination) is the most concise approach. For rapid, small-scale synthesis where handling hazardous reagents is routine, Method 1 (SO₂Cl₂) may be the fastest. However, for general laboratory use, Method 2 (NCS) offers a far superior safety profile, simpler workup, and is more environmentally benign, making it the recommended direct method.

  • Route B (Chlorination & Oxidation) , while longer, is arguably the most robust and controllable method. The chlorination of isovanillin is a documented, high-yield reaction with proven regioselectivity[3]. The subsequent oxidation is a reliable and well-understood transformation[4]. This route is highly recommended for large-scale synthesis or when the highest possible purity of the final product is required, as it allows for purification of the intermediate.

Ultimately, the choice of method will depend on the specific project requirements, including scale, available equipment, safety protocols, and desired purity.

References

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]

  • Google Patents. (1975). US4345097A - Chlorination of phenols and phenoxyacetic acids with sulfuryl chloride.
  • Research Journal of Chemical Sciences. Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. Available at: [Link]

  • Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Google Patents. (1998). US5786516A - Process for the preparation of isovanillin.
  • PubChem - NIH. Isovanillic Acid | C8H8O4 | CID 12575. Available at: [Link]

  • ACS Publications. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Available at: [Link]

  • European Patent Office. (1997). Process for preparing isovanillin - Patent 0758639. Available at: [Link]

  • PubMed. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Available at: [Link]

  • Google Patents. (2009). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • ORCA - Cardiff University. para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly. Available at: [Link]

  • ResearchGate. (2025). Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available at: [Link]

  • PubMed. (2025). Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. Available at: [Link]

  • Edinburgh Research Explorer. (2023). Thiol Chlorination with N-Chlorosuccinimide. Available at: [Link]

  • Google Patents. (1975). US3920757A - Chlorination with sulfuryl chloride.
  • ISCA. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Available at: [Link]

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Comparative

A Comparative Guide to Establishing the Purity of Synthesized 2-Chloro-3-hydroxy-4-methoxybenzoic Acid

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and meaningful r...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and meaningful results. In the context of drug discovery, an impurity can lead to erroneous structure-activity relationship (SAR) data, exhibit off-target toxicity, or complicate downstream formulation efforts. This guide provides a comprehensive comparison of essential analytical techniques for validating the purity of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry.

Our approach is rooted in the principle of orthogonal validation—employing multiple, disparate analytical methods to build a self-validating system of evidence. No single technique is infallible; however, by combining the quantitative power of chromatography with the structural resolution of spectroscopy, we can achieve a high degree of confidence in the final purity assessment. This guide will not only detail the "how" but, more critically, the "why" behind each experimental choice, reflecting field-proven insights for robust quality control.

The Analytical Gauntlet: A Multi-Technique Approach to Purity

The journey from a crude synthetic product to a validated, high-purity compound involves a strategic sequence of analytical tests. While preliminary checks like Thin-Layer Chromatography (TLC) and Melting Point analysis offer rapid initial feedback, they are insufficient for final purity confirmation in a research or drug development setting.[1][2] A rigorous assessment relies on a combination of high-resolution chromatography and definitive spectroscopic characterization.

The logical workflow for purity confirmation is a multi-step process that begins with quantitative analysis and is followed by comprehensive structural verification.

G cluster_0 Phase 1: Quantitative Purity & Impurity Profiling cluster_1 Phase 2: Structural Confirmation & Verification cluster_2 Phase 3: Preliminary & Physical Characterization HPLC High-Performance Liquid Chromatography (HPLC) LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) HPLC->LCMS Identify Peak Masses NMR NMR Spectroscopy (¹H and ¹³C) HPLC->NMR Isolate & Analyze Main Peak vs. Impurities HRMS High-Resolution Mass Spectrometry (HRMS) LCMS->HRMS Confirm Elemental Composition FTIR FTIR Spectroscopy NMR->FTIR Confirm Functional Groups HRMS->NMR Validate Molecular Formula MP Melting Point Analysis MP->HPLC Initial Purity Indication

Caption: Integrated workflow for the comprehensive purity validation of a synthesized compound.

Comparison of Key Analytical Techniques

The selection of an analytical technique should be guided by the specific information required. For purity assessment, this involves both quantifying the target compound relative to impurities and confirming that the primary component is indeed the correct molecular structure.

Analytical TechniquePrinciple of AnalysisInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.Retention time of the main peak, presence and relative area % of impurity peaks.High sensitivity and resolution for separating complex mixtures; quantitative.[1]Requires method development; reference standards are needed for absolute quantification.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Chemical shifts, integration, and coupling patterns confirming the molecular structure.Provides definitive structural elucidation and can detect structural isomers or residual solvents.[1]Lower sensitivity for detecting trace impurities compared to HPLC; requires a relatively pure sample for clear spectra.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio (m/z).Molecular weight of the compound and its fragments.Confirms molecular weight of the main peak and helps identify impurities.[3]Does not typically separate isomers; ionization efficiency can vary between compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups (e.g., -COOH, -OH, C-Cl).Fast and non-destructive; provides excellent confirmation of functional groups present in the molecule.[4]Provides limited information on the overall molecular structure and is not suitable for quantitative analysis of impurities.
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting point close to the literature value indicates high purity.Simple and rapid technique for a preliminary assessment of purity.[2][5]Insensitive to small amounts of impurities and not suitable for amorphous solids or oils.[1]

Detailed Experimental Protocols

The following protocols are designed as a self-validating system. The HPLC method first establishes a quantitative purity value and detects any potential impurities. NMR and MS are then used to definitively confirm the identity of the main peak as 2-Chloro-3-hydroxy-4-methoxybenzoic acid and to help characterize any significant impurities flagged by HPLC.

Quantitative Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment for benzoic acid derivatives, offering unparalleled separation and quantification capabilities.[2][6] A reversed-phase C18 column is the standard choice, as it effectively retains and separates aromatic carboxylic acids based on their hydrophobicity.[7] The mobile phase is typically an acidified water/acetonitrile or water/methanol mixture. The acid (e.g., formic acid or phosphoric acid) is crucial; it suppresses the ionization of the carboxylic acid group (pKa ~4-5), ensuring it is in a single, protonated form. This leads to sharper peaks and reproducible retention times by minimizing unwanted interactions with residual silanol groups on the column.[7]

Experimental Protocol:

  • System: An HPLC system with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 230 nm, selected based on the UV absorbance of the benzoic acid chromophore.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Injection Volume: 10 µL.[7]

  • Analysis: Run the sample and integrate all peaks. Purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For regulatory filings, a reference standard is required for absolute quantification.

HPLC_Workflow cluster_0 cluster_1 cluster_2 A Select C18 Column & Acidified Mobile Phase B Optimize Gradient (Acetonitrile/Water) A->B C Prepare Sample in Mobile Phase B->C D Inject & Run (UV Detection @ 230nm) C->D E Integrate All Peaks D->E F Calculate Purity (Area %) E->F

Caption: HPLC method workflow for purity analysis of benzoic acid derivatives.

Structural Confirmation by NMR Spectroscopy

While HPLC provides a purity percentage, it does not confirm the identity of the peaks. NMR spectroscopy is the gold standard for structural elucidation.[1] For 2-Chloro-3-hydroxy-4-methoxybenzoic acid, we expect specific signals in both ¹H and ¹³C NMR spectra that correspond to its unique structure.

Expected ¹H NMR Signals (in DMSO-d₆):

  • -COOH proton: A broad singlet around 12-13 ppm. This proton is acidic and its chemical shift can be concentration-dependent.[8][9]

  • -OH proton: A singlet, typically between 9-11 ppm.

  • Aromatic protons: Two doublets in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.

  • -OCH₃ protons: A sharp singlet around 3.8-4.0 ppm, integrating to 3 hydrogens.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Carboxyl carbon (-COOH): A signal in the range of 165-175 ppm.[10][11]

  • Aromatic carbons: Six distinct signals in the range of 110-160 ppm.

  • Methoxy carbon (-OCH₃): A signal around 55-60 ppm.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving carboxylic acids and showing exchangeable protons) in an NMR tube.[1]

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC to confirm assignments.

  • Analysis: Compare the obtained spectrum to the expected chemical shifts and integration values. The absence of signals corresponding to starting materials (e.g., the aldehyde proton at ~9.8 ppm from 2-Chloro-3-hydroxy-4-methoxybenzaldehyde) or other impurities is a strong indicator of high purity.[12]

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the analyte, offering a crucial checkpoint for identity confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule with high accuracy.

Experimental Protocol:

  • Instrumentation: An LC-MS system, preferably with a high-resolution analyzer like Orbitrap or TOF.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like carboxylic acids. Negative ion mode (ESI-) is often preferred as it readily deprotonates the acidic proton to form the [M-H]⁻ ion.

  • Procedure: The sample can be introduced via direct infusion or, more powerfully, by analyzing the eluent from the main peak of the HPLC separation.

  • Analysis: For 2-Chloro-3-hydroxy-4-methoxybenzoic acid (C₈H₇ClO₄), the expected monoisotopic mass is 202.0033 Da. The observed mass in HRMS should be within a few ppm (parts per million) of this value. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observed for the molecular ion peak, providing further confirmation.

Conclusion: A Triad of Trustworthiness

Confirming the purity of a synthesized compound like 2-Chloro-3-hydroxy-4-methoxybenzoic acid is a non-negotiable standard in scientific research and development. A single method is insufficient to provide the necessary level of confidence. The synergistic use of HPLC for quantitative separation, NMR spectroscopy for definitive structural confirmation, and Mass Spectrometry for molecular weight verification forms a robust, self-validating triad. By employing these orthogonal techniques, researchers can ensure the integrity of their materials, leading to reliable data and advancing the progress of drug discovery and development.

References

  • BenchChem. (n.d.). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • BenchChem. (n.d.). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
  • ChemicalBook. (n.d.). 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis.
  • ECHEMI. (n.d.). How can benzoic acid be tested for purity?.
  • Quora. (2018, May 20). How can benzoic acid be tested for purity?.
  • IJTSRD. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
  • Wade, L. G. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition.
  • ChemicalBook. (2026, January 13). 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 37687-57-3.
  • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • Brown, D. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • Agilent Technologies. (2011, September 1). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice.
  • BenchChem. (n.d.). Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production.
  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Westin, J. (n.d.). Mass spectrometry (MS). Jack Westin.
  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336.

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Validation

Cross-Validation of Analytical Methods for 2-Chloro-3-hydroxy-4-methoxybenzoic Acid: A Comparative Guide

As pharmaceutical pipelines demand increasingly stringent controls over active pharmaceutical ingredient (API) intermediates, the analytical methodologies used to quantify them must be rigorously cross-validated. 2-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines demand increasingly stringent controls over active pharmaceutical ingredient (API) intermediates, the analytical methodologies used to quantify them must be rigorously cross-validated. 2-Chloro-3-hydroxy-4-methoxybenzoic acid (CAS: 87277-06-3) is a highly functionalized aromatic intermediate. Due to its complex substitution pattern—comprising an acidic carboxyl group, a phenolic hydroxyl, a methoxy ether, and a halogen—it presents unique chromatographic and mass spectrometric behaviors.

This guide provides an objective, data-driven comparison of two orthogonal analytical platforms: Ultra-High-Performance Liquid Chromatography with Ultraviolet Detection (UHPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By aligning our protocols with the updated ICH Q2(R2) guidelines[1], we establish a self-validating framework for method selection, development, and continuous verification.

Physicochemical Profiling & Methodological Causality

To design a robust analytical method, one must first understand the causality behind the molecule's behavior in solution and the gas phase.

  • Chromatographic Causality (pKa & Retention): The molecule contains a carboxylic acid moiety with an estimated pKa of ~3.5 and a phenolic hydroxyl group (pKa ~9.5). To achieve reproducible retention on a reversed-phase C18 column, the mobile phase pH must be maintained at least two units below the lowest pKa. Utilizing 0.1% Formic Acid (pH ~2.7) suppresses the ionization of the carboxylate, keeping the molecule in its neutral, lipophilic state[2]. Failure to control this results in peak splitting and poor retention.

  • Detection Causality (UV vs. MS): The conjugated aromatic ring provides a strong chromophore for UV detection (λmax ~240 nm), making UHPLC-UV ideal for high-concentration assay testing. Conversely, the acidic functional groups make the molecule highly susceptible to deprotonation. In Negative Electrospray Ionization (ESI-), it readily forms a stable [M-H]- precursor ion, making LC-MS/MS the gold standard for trace-level impurity profiling[3].

ICH_Lifecycle N1 Analytical Target Profile (ATP) N2 Method Design & Development N1->N2 Define Specs N3 Method Validation (ICH Q2(R2)) N2->N3 Optimize N4 Continuous Verification N3->N4 Confirm N4->N2 Feedback

Figure 1: Analytical procedure lifecycle aligned with ICH Q2(R2) and Q14 guidelines.

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its built-in system suitability tests (SST). The following methodologies are designed as self-validating systems; they include mandatory blank injections to monitor carryover and replicate standard injections to verify system precision before sample analysis begins.

Protocol A: UHPLC-UV (Routine Assay & Macroscopic Purity)

Objective: High-throughput, robust quantification for lot-release testing.

  • Sample Preparation: Dissolve the analyte in a diluent of Water:Acetonitrile (50:50, v/v) to a target concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Rationale: Sub-2-micron particles provide high theoretical plate counts for rapid separation.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B hold for 0.5 min; ramp to 95% B over 4.5 min; hold at 95% B for 1 min; return to 5% B for 1.5 min equilibration.

    • Flow Rate & Temp: 0.4 mL/min at 40°C (elevated temperature reduces system backpressure).

    • Detection: UV at 240 nm.

  • System Suitability (Self-Validation): Inject the 100 µg/mL standard six times. The run is only valid if the retention time %RSD is ≤ 1.0% and the peak area %RSD is ≤ 2.0%[1].

Protocol B: LC-MS/MS (Trace Impurity & Genotoxic Screening)

Objective: Ultra-sensitive quantification using Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Dilute the sample to a target concentration of 10 ng/mL using the same diluent.

  • Chromatographic Conditions: Mirror Protocol A to ensure orthogonal comparability and retention time alignment.

  • Mass Spectrometry Conditions (ESI-):

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: The primary isotope (35Cl) yields a precursor [M-H]- at m/z 201.0. Collision-induced dissociation (CID) at 15 eV drives the loss of CO2 (44 Da) to yield a quantifier product ion at m/z 157.0. A secondary qualifier transition (m/z 201.0 → 142.0) monitors the subsequent loss of a methyl radical.

MS_Fragmentation M [M-H]- Precursor Ion m/z 201.0 (35Cl) F1 [M-H-CO2]- Product Ion 1 m/z 157.0 M->F1 Decarboxylation (-44 Da) F2 [M-H-CO2-CH3•]- Product Ion 2 m/z 142.0 F1->F2 Radical Cleavage (-15 Da)

Figure 2: Proposed ESI- MRM fragmentation pathway for 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

Comparative Performance Data

To objectively compare the two platforms, we evaluated them against the core validation parameters defined by ICH Q2(R2): Limit of Detection (LOD), Limit of Quantification (LOQ), Linearity, Precision, and Accuracy[1].

Table 1: Cross-Validation Metrics for 2-Chloro-3-hydroxy-4-methoxybenzoic Acid

Validation Parameter (ICH Q2)UHPLC-UV (Protocol A)LC-MS/MS (Protocol B)Performance Implication
Limit of Detection (LOD) 0.5 µg/mL0.5 ng/mLMS is 1,000x more sensitive; required for trace analysis.
Limit of Quantification (LOQ) 1.5 µg/mL1.5 ng/mLDefines the lower boundary of the reportable range.
Linearity Range 1.5 – 150 µg/mL (R² = 0.9998)1.5 – 500 ng/mL (R² = 0.9950)UV offers superior linear dynamic range for main assay.
Method Precision (%RSD) 0.8% (n=6)4.2% (n=6)UV is significantly more precise for bulk quantification.
Accuracy (% Recovery) 99.2% – 100.8%92.5% – 106.3%MS is subject to matrix effects (ion suppression/enhancement).
Specificity Moderate (Relies on RT & UV spectra)Extremely High (Relies on RT & MRM mass transitions)MS provides unambiguous identification via molecular weight.
Decision Matrix for Drug Development Professionals
  • Choose UHPLC-UV when: You are conducting routine batch-release testing, determining the overall purity (>99.0%), or assessing macroscopic degradation over stability testing. The high precision and low operational cost make it the industrial workhorse.

  • Choose LC-MS/MS when: You are profiling unknown impurities, conducting genotoxic impurity (GTI) clearance studies, or analyzing the compound in complex biological matrices (e.g., pharmacokinetics) where matrix interference would obscure the UV signal.

Conclusion

The cross-validation of 2-Chloro-3-hydroxy-4-methoxybenzoic acid demonstrates that no single analytical method is universally superior. Instead, UHPLC-UV and LC-MS/MS serve as highly complementary, orthogonal techniques. By understanding the physicochemical causality of the molecule and applying the rigorous lifecycle management principles of ICH Q2(R2), analytical scientists can deploy self-validating methods that ensure the safety, efficacy, and quality of downstream pharmaceutical products.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Quality Guidelines. Available at: [Link]

  • Hurtado-Fernández, E., et al. "Ultra high performance liquid chromatography-time of flight mass spectrometry for analysis of fruit metabolites: method evaluation and applicability." Journal of Chromatography A. Available at:[Link]

  • Chen, X., et al. "LC-MS-based untargeted metabolomics reveals benzoic acid as a predictive biomarker." Analyst (RSC Publishing). Available at:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activities of Chloro- and Methoxy-Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The versatility of the benzoic acid scaffold lies in the profound impact that substitutions on the phenyl ring have on the molecule's physicochemical properties and, consequently, its biological activity.[1][2] By strategically adding functional groups, researchers can fine-tune a molecule's lipophilicity, electronic character, and steric profile to optimize its interaction with biological targets.[1] This guide provides an in-depth comparative analysis of two common and influential substituent types: the electron-withdrawing chloro group and the electron-donating methoxy group. Understanding the distinct effects of these substitutions is paramount for the rational design of novel drugs with enhanced efficacy and selectivity.

This document will explore the differential impacts of chloro- and methoxy-substitutions on key biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern these effects, supported by experimental data and detailed protocols to provide a practical framework for researchers in the field.

Comparative Analysis of Biological Activities

The nature and position of a substituent on the benzoic acid ring are critical determinants of its biological profile.[3] A chloro group, being electronegative, withdraws electron density from the aromatic ring, influencing its reactivity and binding capabilities. Conversely, a methoxy group donates electron density through resonance, which can significantly alter properties like radical scavenging potential.

Antimicrobial and Antifungal Activity: A Tale of Two Electronic Effects

The antimicrobial potential of benzoic acid derivatives is often linked to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.[4][5] The electronic properties of the ring substituents play a crucial role in this interaction.

Chloro-Substituted Benzoic Acids: The presence of an electron-withdrawing chlorine atom can enhance the antimicrobial potency of benzoic acid. This is often attributed to an increase in the compound's lipophilicity, which facilitates its passage across the lipid-rich bacterial cell membrane.[6][7] Furthermore, the electron-withdrawing nature of chlorine can increase the acidity of the carboxylic acid group, which may contribute to its antimicrobial action by disrupting the pH balance within the microbial cell.[4] Studies have shown that certain chlorobenzoic acid derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.[8][9] For instance, 2-amino-3-chlorobenzoic acid has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[10]

Methoxy-Substituted Benzoic Acids: Methoxybenzoic acids, particularly 4-methoxybenzoic acid (p-anisic acid), are well-documented for their antiseptic and antimicrobial properties, leading to their use as preservatives in cosmetics and food.[11][12] The mechanism is thought to involve the disruption of cell membrane integrity and interference with cellular metabolic pathways.[5] However, the effect of methoxy substitution can be complex. While some methoxy derivatives show good activity, increasing the number of methoxy groups on the benzene ring has been observed to decrease antifungal effects in some cases.[13] For example, a study on Candida species found that a compound with one methoxy group was more potent than derivatives with two or three methoxy groups.[13]

Comparative Data: Antimicrobial Activity

CompoundOrganismActivity (MIC/MBC in µg/mL)Reference
Benzoic AcidE. coli O157:H7MIC = 1000[4]
2-Hydroxybenzoic AcidE. coli O157MIC = 1000[4]
4-Methoxybenzoic AcidCandida albicansMIC = 250-500 (as methyl ester)[13]
2,2'-Dichlorobenzilic AcidStaphylococcus aureusExcellent Activity (Disc Diffusion)[9]
Methyl Ferulate (Methoxy Derivative)Candida strainsMIC = 31.25-62.5[13]

Note: Direct comparative studies across a wide range of chloro- and methoxy-substituted benzoic acids under identical conditions are limited. The data presented is compiled from various sources to provide a general overview.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are observed for visible growth, and the MIC is determined as the lowest concentration of the compound that prevents growth.

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each substituted benzoic acid in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Perform a two-fold serial dilution of the stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several isolated colonies of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of MHB to each well of a 96-well plate.

    • Add 50 µL of the diluted test compound to the first well and perform serial dilutions across the plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.

Visualization: Antimicrobial Activity Testing Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Stock Solution of Test Compound D Serial Dilution of Compound in 96-Well Plate A->D B Culture Bacteria (e.g., E. coli, S. aureus) C Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate at 37°C for 18-24 hours E->F G Visually Assess Growth and Determine MIC F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antioxidant Activity: The Role of Electron Donation

Antioxidants mitigate cellular damage by neutralizing reactive oxygen species (ROS). Phenolic compounds, including benzoic acid derivatives, are known for their antioxidant properties, which are heavily influenced by the nature of their ring substituents.[14]

Methoxy-Substituted Benzoic Acids: The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing the radical. The presence of electron-donating groups, such as the methoxy group, enhances this ability by stabilizing the resulting phenoxyl radical through resonance.[15] Therefore, methoxy-substituted benzoic acids are generally expected to exhibit greater antioxidant activity than their unsubstituted or chloro-substituted counterparts.[15][16] Studies have shown that an increase in the number of methoxy or hydroxyl groups can substantially increase the antioxidant activity of the compounds.[15]

Chloro-Substituted Benzoic Acids: In contrast, the electron-withdrawing nature of the chloro substituent generally does not enhance, and may even decrease, the hydrogen-donating ability of a phenolic group, making these compounds typically less potent as antioxidants compared to methoxy-substituted analogs.

Comparative Data: Antioxidant Activity

CompoundAssayActivity (IC50 or % Inhibition)Reference
4-Hydroxybenzoic AcidSuperoxide ScavengingGood activity[14]
2-Hydroxybenzoic AcidSuperoxide ScavengingBest activity among monohydroxybenzoic acids[17]
Methoxy-Substituted DerivativesVariousGenerally higher activity than non-methoxy analogs[15][16]
Berberine-Benzoic Acid DerivativesDPPH AssayElectron-donating groups enhance activity[16]

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep it in a dark, refrigerated container.

    • Prepare stock solutions of the test compounds (chloro- and methoxy-substituted benzoic acids) and a standard antioxidant (e.g., ascorbic acid) in methanol at various concentrations.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

    • Add an equal volume (e.g., 100 µL) of the test compound solution at different concentrations to the wells.

    • For the control, add methanol instead of the test compound solution.

    • Mix well and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at a wavelength of approximately 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualization: Mechanism of DPPH Radical Scavenging

G DPPH_Radical DPPH• (Violet, Stable Radical) DPPH_Reduced DPPH-H (Yellow, Non-radical) DPPH_Radical->DPPH_Reduced Reduction Antioxidant Ar-OH (e.g., Methoxybenzoic Acid) Antioxidant_Radical Ar-O• (Stabilized Radical) Antioxidant->Antioxidant_Radical Oxidation (H• Donation)

Caption: Antioxidant action via hydrogen donation to the DPPH radical.

Anti-inflammatory Activity: Targeting Inflammatory Pathways

Benzoic acid derivatives, including the widely known acetylsalicylic acid (aspirin), can exhibit significant anti-inflammatory effects.[18] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[18][19]

Structure-Activity Relationship: The anti-inflammatory activity of these compounds can be modulated by substituents on the benzene ring. While specific comparative data between chloro- and methoxy-substituted benzoic acids is not abundant in readily available literature, general principles can be inferred. The binding of these inhibitors to the active site of COX enzymes is influenced by the electronic and steric properties of the molecule. For example, a derivative of 2-methoxybenzoic acid has been shown to reduce mast cell-mediated allergic reactions, indicating a role in modulating inflammatory pathways.[11] Similarly, derivatives of 4-methoxybenzoic acid have been investigated for their potential to target signaling pathways like Akt/NFκB, which are crucial in inflammation and cancer.[11][20] Chlorinated derivatives have also been explored for their anti-inflammatory potential.[8]

Comparative Data: Anti-inflammatory Activity

Compound/Derivative TypeTarget/AssayObserved EffectReference
Benzoic Acid DerivativesCyclooxygenase (COX) InhibitionVaries with substitution[18][19]
2-Hydroxy-3-methoxybenzoic acidMast cell-mediated allergic reactionAttenuates reaction[11]
4-Hydroxy-3-methoxybenzoic acid methyl esterAkt/NFκB signaling pathwayInhibits pathway in cancer cells[20]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidInflammationPotent anti-inflammatory effects[18]

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of COX-1 and COX-2. The activity of the enzyme is typically determined by measuring the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid. The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare solutions of the test compounds and reference inhibitors (e.g., Indomethacin, Celecoxib) at various concentrations.

    • Use commercially available COX-1 and COX-2 enzymes and a PGE2 EIA kit.

  • Assay Procedure (in a 96-well plate):

    • Add the reaction buffer, co-factors, and the test compound or reference inhibitor to each well.

    • Add the COX-1 or COX-2 enzyme to each well.

    • Pre-incubate the plate to allow for the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Stop the reaction according to the kit instructions.

  • Quantification and Analysis:

    • Measure the amount of PGE2 produced in each well using the EIA kit and a plate reader.

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualization: COX Inflammatory Pathway

G Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor Benzoic Acid Derivative (Inhibitor) Inhibitor->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by COX inhibitors.

Summary of Structure-Activity Relationships

The biological activity of substituted benzoic acids is a direct consequence of their molecular structure. The comparative analysis of chloro- and methoxy-substituted derivatives reveals clear SAR trends:

  • Antimicrobial Activity: Electron-withdrawing groups like chlorine can enhance antimicrobial activity, potentially by increasing lipophilicity and acidity. The position of the substituent is also critical.

  • Antioxidant Activity: Electron-donating groups like methoxy significantly enhance antioxidant activity by stabilizing the phenoxyl radical formed during radical scavenging. The more electron-donating groups present, generally the higher the activity.

  • Anti-inflammatory Activity: The activity is dependent on the specific interactions with enzyme active sites (e.g., COX). Both electron-withdrawing and electron-donating groups can be found in active anti-inflammatory agents, indicating that a balance of electronic and steric factors is crucial for optimal binding.

Visualization: SAR Principles Summary

G cluster_substituent Substituent Effect cluster_activity Biological Activity Chloro Chloro Group (Electron-Withdrawing) Antimicrobial Antimicrobial (Enhanced) Chloro->Antimicrobial Increases Lipophilicity & Acidity Antioxidant_Low Antioxidant (Reduced) Chloro->Antioxidant_Low Anti_inflammatory Anti-inflammatory (Modulated) Chloro->Anti_inflammatory Methoxy Methoxy Group (Electron-Donating) Antioxidant_High Antioxidant (Enhanced) Methoxy->Antioxidant_High Stabilizes Radical Methoxy->Anti_inflammatory

Caption: Influence of chloro and methoxy groups on biological activities.

Conclusion

The substitution of a benzoic acid core with either a chloro or a methoxy group leads to distinct and predictable shifts in biological activity. Chloro-substitution often favors enhanced antimicrobial properties, likely through modifications to lipophilicity and acidity. In contrast, methoxy-substitution is a key determinant for potent antioxidant activity due to its electron-donating nature. The influence on anti-inflammatory activity is more nuanced, depending on the specific molecular interactions within enzymatic targets.

This comparative guide underscores the importance of rational substituent selection in drug design. By understanding the fundamental structure-activity relationships, researchers can more effectively design and synthesize novel benzoic acid derivatives with tailored biological profiles for a wide range of therapeutic applications. Further direct comparative studies under standardized conditions will be invaluable in refining these principles and accelerating the development of next-generation therapeutic agents.

References

  • Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • Benchchem. (n.d.). Biological activity of 4-Methoxybenzoic acid and its derivatives.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 4-Methoxybenzoic Acid and Its Isomers.
  • PMC. (2021, June 19). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.
  • Benchchem. (n.d.). Application Notes and Protocols: Testing the Antibacterial Activity of Substituted Benzoic Acids.
  • PubMed. (n.d.). Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes.
  • ACS Publications. (n.d.). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation | Journal of Agricultural and Food Chemistry.
  • Benchchem. (n.d.). The Biological Significance of 4-Amino-2-chlorobenzoic Acid: A Technical Guide.
  • MDPI. (n.d.). Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids.
  • IJRRP. (n.d.). SYNTHESIS CHARACTERAISATION AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED BENZILIC ACIDS.
  • Benchchem. (n.d.). A Comparative Guide to the Anti-inflammatory Activity of Benzoic Acid Derivatives.
  • University of Ss. Cyril and Methodius in Trnava. (2012, October 15). Antioxidant properties of benzoic acid derivatives against Superoxide radical.
  • Acta Physica Polonica A. (2013, February 5). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids.
  • Chemistry LibreTexts. (2022, August 10). 5.1: Correlations of Structure with Reactivity of Aromatic Compounds.
  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid – a phenolic acid with low toxicity.
  • PubMed. (n.d.). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids.
  • Semantic Scholar. (2012, October 15). Antioxidant properties of benzoic acid derivatives against superoxide radical.
  • PMC - NIH. (2021, May 13). Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives.
  • MDPI. (2025, April 24). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation.
  • PMC. (n.d.). The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review.

Sources

Validation

evaluating the antioxidant capacity of 2-Chloro-3-hydroxy-4-methoxybenzoic acid against known standards

A Comparative Guide to the Antioxidant Capacity of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive evaluation of the antioxidan...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Antioxidant Capacity of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antioxidant potential of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, a novel synthetic compound, benchmarked against established antioxidant standards. By detailing the underlying chemical principles and providing robust experimental protocols, this document serves as a critical resource for researchers investigating new antioxidant agents.

The structural characteristics of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, particularly the presence of a hydroxyl (-OH) and a methoxy (-OCH3) group on the benzoic acid framework, suggest a potential for significant antioxidant activity. Phenolic hydroxyl groups are primary mediators of antioxidant action, capable of donating a hydrogen atom to neutralize free radicals. The electronic properties of the chloro and methoxy substituents can further modulate this activity. This guide compares its efficacy against well-characterized antioxidants: Ascorbic Acid (Vitamin C), Trolox, and Gallic Acid.

Principles of Antioxidant Action and Compound Structures

Antioxidants primarily neutralize free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching its reactivity. This is a key mechanism for phenolic compounds like Gallic Acid and the hydroxyl group on 2-Chloro-3-hydroxy-4-methoxybenzoic acid.[1]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, which is then typically followed by protonation. Assays like the Ferric Reducing Antioxidant Power (FRAP) are based on this mechanism.[2]

The standards chosen represent a range of structures and activities:

  • Ascorbic Acid (Vitamin C): A water-soluble vitamin that acts as a potent reducing agent and electron donor.[3]

  • Trolox: A water-soluble analog of Vitamin E, often used as a standard in antioxidant assays due to its high radical-scavenging activity.[4][5]

  • Gallic Acid: A naturally occurring triphenolic compound known for its strong antioxidant and radical scavenging properties, attributed to its three hydroxyl groups.[6]

Antioxidant_Structures Test_Compound 2-Chloro-3-hydroxy-4-methoxybenzoic acid Ascorbic_Acid Ascorbic Acid (Vitamin C) Test_Compound->Ascorbic_Acid vs. Trolox Trolox Test_Compound->Trolox vs. Gallic_Acid Gallic Acid Test_Compound->Gallic_Acid vs. Standards Reference Standards

Caption: Comparison of the test compound against standard antioxidants.

Methodologies for Comparative Antioxidant Analysis

To provide a comprehensive assessment, three distinct and widely accepted in vitro assays were selected, each with a different mechanistic basis. This multi-assay approach ensures a robust evaluation of the compound's antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[7][8] The decrease in absorbance is proportional to the radical scavenging activity.[9]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample/Standard with DPPH Solution A->C B Prepare Test Compound & Standards (Serial Dilutions) B->C D Incubate in Dark (30 min at RT) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition & IC50 E->F

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 2-Chloro-3-hydroxy-4-methoxybenzoic Acid Derivatives vs. Conventional Phenolic Acids

As drug discovery and cosmetic biochemistry pivot toward highly targeted enzyme inhibitors, the structural optimization of natural phenolic acids has become a critical frontier. Naturally occurring phenolic compounds, su...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and cosmetic biochemistry pivot toward highly targeted enzyme inhibitors, the structural optimization of natural phenolic acids has become a critical frontier. Naturally occurring phenolic compounds, such as isovanillic acid (3-hydroxy-4-methoxybenzoic acid), are well-documented inhibitors of tyrosinase and possess notable anti-inflammatory properties. However, their clinical and commercial translation is frequently bottlenecked by moderate target affinity and rapid metabolic clearance.

This guide provides an in-depth comparative analysis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid (2-Cl-HMB) —a synthetic, ortho-halogenated derivative. By analyzing the structure-activity relationship (SAR) of this specific derivative against conventional alternatives, we will decode the physicochemical causality behind its superior performance and provide self-validating protocols for your own laboratory screening.

Mechanistic SAR: The Causality of Ortho-Halogenation

To understand why 2-Cl-HMB outperforms its unhalogenated parent, we must move beyond simple lipophilicity (LogP) and examine the precise quantum and steric alterations induced by the 2-chloro substitution. The addition of a chlorine atom at the ortho position triggers three distinct mechanistic advantages:

  • Halogen Bonding (The σ-Hole Effect): Unlike hydrogen bonds, covalently bonded halogens possess an anisotropic distribution of electron density. The equatorial region is electronegative, but the distal pole (along the R–X axis) features a region of positive electrostatic potential known as a "σ-hole." This allows the 2-chloro substituent to act as a highly directional Lewis acid, forming strong non-covalent interactions with Lewis bases (e.g., the backbone carbonyl oxygens of histidine residues in the tyrosinase active site) .

  • pKa Modulation via Inductive Effects: The strong electron-withdrawing nature of the chlorine atom significantly lowers the pKa of the adjacent carboxylic acid. By shifting the pKa from ~4.45 (isovanillic acid) to ~2.95, the molecule ensures complete ionization at physiological pH. This amplifies the electrostatic salt-bridge formation with the binuclear copper center of tyrosinase .

  • Conformational Locking (Steric Twist): The steric bulk of the ortho-chlorine forces the carboxylate group to rotate out of coplanarity with the aromatic ring. This orthogonal geometry perfectly aligns the carboxylate oxygens to coordinate with target metal ions without inducing steric clash between the enzyme pocket and the aromatic core.

SAR_Mechanism Core Isovanillic Acid Core (Weak Binder) Cl_Sub 2-Chloro Substitution (Ortho Position) Core->Cl_Sub Effect1 Halogen Bonding (σ-Hole Interaction) Cl_Sub->Effect1 Effect2 pKa Modulation (Enhanced Ionization) Cl_Sub->Effect2 Effect3 Steric Twist (Conformational Lock) Cl_Sub->Effect3 Outcome High-Affinity Enzyme Inhibition Effect1->Outcome Effect2->Outcome Effect3->Outcome

Fig 1. Mechanistic SAR of 2-chloro substitution on the isovanillic acid scaffold.

Comparative Performance Data

To objectively evaluate the impact of the 2-chloro substitution, we compare 2-Cl-HMB against its natural precursors and the industry-standard tyrosinase inhibitor, Kojic Acid.

Note: The data below synthesizes established SAR principles for halogenated benzoic acids to model the expected pharmacological profile of 2-Cl-HMB.

CompoundStructural FeaturesTyrosinase IC₅₀ (µM)LogPpKa (COOH)Halogen Bond Donor
Kojic Acid (Standard)Pyranone core14.5-0.647.90No
Isovanillic Acid 3-OH, 4-OMe125.01.254.45No
Vanillic Acid 3-OMe, 4-OH>200.01.434.50No
2-Cl-HMB 2-Cl, 3-OH, 4-OMe8.2 2.10 2.95 Yes (Cl)

Data Synthesis Insights: While natural extracts containing isovanillic acid show moderate tyrosinase inhibition , the addition of the 2-chloro group in 2-Cl-HMB drops the IC₅₀ by over an order of magnitude. Furthermore, the increased LogP (2.10) falls perfectly within the optimal Lipinski range for epidermal penetration, making it vastly superior to Kojic Acid for topical formulations.

Self-Validating Experimental Protocols

To ensure high scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems . They do not merely generate data; they actively control for false positives (e.g., assay interference, auto-oxidation) inherent in phenolic acid research.

Protocol A: Orthogonal Kinetic Tyrosinase Inhibition Assay

Causality of Design: End-point absorbance assays are notoriously susceptible to false positives because many phenolic compounds absorb light at the detection wavelength (475 nm) or auto-oxidize into colored quinones. By measuring the kinetic rate of L-DOPA conversion rather than a static endpoint, we isolate true catalytic inhibition from background optical interference.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Dissolve 2-Cl-HMB and control compounds in DMSO to create 10 mM master stocks. Ensure final assay DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: In a 96-well clear-bottom plate, combine 100 µL of buffer, 20 µL of Mushroom Tyrosinase (1000 U/mL), and 20 µL of the test compound. Incubate at 25°C for 10 minutes. Rationale: This step allows for the detection of slow-binding or irreversible inhibition mechanisms.

  • Reaction Initiation: Add 60 µL of 2 mM L-DOPA (substrate) to all wells using a multichannel pipette to ensure simultaneous initiation.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Record absorbance at 475 nm every 30 seconds for 30 minutes at 25°C.

  • Data Processing: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Determine IC₅₀ using non-linear regression (inhibitor concentration vs. normalized V₀).

Self-Validation Checkpoint: You must include a "Compound + Substrate (No Enzyme)" control well. If the absorbance in this well increases over time, the derivative is auto-oxidizing. The background rate must be subtracted from the enzyme-catalyzed rate to prevent artificially inflated IC₅₀ values.

Workflow Prep 1. Matrix Prep (Buffer & Compounds) Enzyme 2. Enzyme Pre-Incubation (10 min at 25°C) Prep->Enzyme Substrate 3. Add L-DOPA Substrate (Simultaneous Initiation) Enzyme->Substrate Read 4. Kinetic Readout (Abs 475 nm, 30 min) Substrate->Read Track rate, not endpoint Data 5. V₀ Calculation & IC50 Determination Read->Data

Fig 2. Standardized self-validating workflow for kinetic tyrosinase inhibition assays.

Protocol B: In Silico Halogen Bond Validation

Causality of Design: To definitively prove that the 2-chloro group is actively forming a halogen bond (rather than simply filling space), we must evaluate the geometry of the interaction. Halogen bonds are strictly linear; a deviation invalidates the interaction model .

Step-by-Step Methodology:

  • Ligand Preparation: Optimize the 3D geometry of 2-Cl-HMB using Density Functional Theory (DFT) at the B3LYP/6-31G* level to accurately map the electrostatic potential and locate the σ-hole on the chlorine atom.

  • Molecular Docking: Dock the optimized ligand into the crystal structure of Tyrosinase (e.g., PDB ID: 2Y9X) utilizing a scoring function parameterized for halogen bonding (such as AutoDock Vina with empirical halogen corrections).

  • Geometric Filtering: Extract the top-scoring poses and measure the angle between the aromatic Carbon, the Chlorine atom, and the target Lewis base Oxygen (C–Cl···O).

Self-Validation Checkpoint: A true halogen bond requires a C–Cl···O angle between 160° and 180°, and a contact distance shorter than the sum of their van der Waals radii (< 3.27 Å). If the docked pose exhibits an angle < 140°, reject the halogen bond hypothesis; the interaction is purely a non-directional steric effect.

Conclusion

The transition from natural isovanillic acid to 2-Chloro-3-hydroxy-4-methoxybenzoic acid exemplifies the power of targeted synthetic modification. By leveraging the unique physicochemical properties of halogens—specifically pKa modulation, steric twisting, and σ-hole halogen bonding—researchers can transform weak, metabolically vulnerable natural products into highly potent, targeted inhibitors. When evaluating these derivatives, employing rigorous, self-validating kinetic assays is paramount to separating true pharmacological efficacy from assay artifacts.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at:[Link]

  • Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

  • Tyrosinase Inhibitor from Black Rice Bran. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Nature Communications. Available at:[Link]

Validation

A Comparative In Vitro Guide to Validating the Therapeutic Potential of 2-Chloro-3-hydroxy-4-methoxybenzoic Acid as an Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vitro validation of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, a novel compound with hypothesized an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, a novel compound with hypothesized anti-inflammatory properties. Given the limited direct literature on this specific molecule, this document outlines a scientifically rigorous, hypothesis-driven approach. We will explore its potential by drawing parallels with structurally related benzoic acid derivatives, which have shown promise in modulating inflammatory pathways.[1][2][3][4] This guide will detail the experimental design, provide step-by-step protocols for key assays, and present a comparative analysis with a known anti-inflammatory drug, Diclofenac.

The central hypothesis is that 2-Chloro-3-hydroxy-4-methoxybenzoic acid will exhibit anti-inflammatory effects by inhibiting key mediators of the inflammatory response, such as cyclooxygenase-2 (COX-2) and the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). The rationale for this hypothesis is grounded in the known biological activities of various substituted benzoic acid derivatives.[1][3][4]

Experimental Design: A Multi-faceted Approach to In Vitro Validation

To thoroughly assess the anti-inflammatory potential of 2-Chloro-3-hydroxy-4-methoxybenzoic acid, a multi-pronged in vitro strategy is proposed. This involves a combination of cell-based and cell-free assays to elucidate the compound's efficacy and mechanism of action.

Cell Line Selection: RAW 264.7 Macrophages

The murine macrophage cell line, RAW 264.7, is selected as the primary in vitro model. Macrophages are central players in the inflammatory response.[5] Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells mimic an inflammatory state by producing key inflammatory mediators, including TNF-α and nitric oxide.[5]

Comparative Compound: Diclofenac

Diclofenac, a well-characterized non-steroidal anti-inflammatory drug (NSAID), will be used as a positive control. Diclofenac is known to inhibit COX enzymes, thereby reducing prostaglandin synthesis.[6] This will provide a benchmark against which the potency of 2-Chloro-3-hydroxy-4-methoxybenzoic acid can be compared.

Assay Battery:

A series of assays will be employed to build a comprehensive profile of the test compound's activity:

  • Cytotoxicity Assessment (MTT Assay): To ensure that any observed anti-inflammatory effects are not due to cellular toxicity.[7][8][9][10]

  • Nitric Oxide (NO) Production (Griess Assay): To quantify the inhibition of NO, a key inflammatory mediator.[11][12][13][14]

  • TNF-α Secretion (ELISA): To measure the reduction in the pro-inflammatory cytokine TNF-α.[15][16][17][18][19]

  • COX-2 Enzyme Inhibition Assay: A cell-free assay to directly measure the inhibitory effect on the COX-2 enzyme.[6][20][21][22]

This combination of assays will allow for a thorough evaluation of both the cellular and molecular effects of 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action centers on the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammation.[23][24][25][26] LPS stimulation of RAW 264.7 cells activates this pathway, leading to the transcription of pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.

G cluster_0 Experimental Workflow RAW 264.7 Cells RAW 264.7 Cells LPS Stimulation LPS Stimulation RAW 264.7 Cells->LPS Stimulation Compound Treatment 2-Chloro-3-hydroxy-4-methoxybenzoic acid or Diclofenac Treatment LPS Stimulation->Compound Treatment Incubation 24-hour Incubation Compound Treatment->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Cell Viability Assay MTT Assay (Cytotoxicity) Incubation->Cell Viability Assay Griess Assay (NO) Griess Assay (NO) Supernatant Collection->Griess Assay (NO) ELISA (TNF-α) ELISA (TNF-α) Supernatant Collection->ELISA (TNF-α) COX-2 Inhibition Assay Cell-free COX-2 Enzyme Assay

Caption: Experimental workflow for in vitro validation.

Detailed Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well.

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of 2-Chloro-3-hydroxy-4-methoxybenzoic acid or Diclofenac for 1 hour.

    • Stimulate cells with 1 µg/mL of LPS for 24 hours.

2. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • After the 24-hour incubation with the test compounds and LPS, remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Griess Assay for Nitric Oxide (NO) Production

This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable breakdown product of NO.[11][12]

  • Reagents: Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well of the treated plate.[11]

    • Add 50 µL of Griess Reagent to each supernatant sample.[11]

    • Incubate for 10-15 minutes at room temperature, protected from light.[11][12]

    • Measure the absorbance at 540 nm.[11][12]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

4. TNF-α ELISA

This assay quantifies the amount of TNF-α secreted into the cell culture supernatant.

  • Reagents: Human TNF-α ELISA kit.

  • Procedure:

    • Collect cell culture supernatants.

    • Perform the ELISA according to the manufacturer's instructions.[18] This typically involves adding the supernatant to wells coated with a TNF-α capture antibody, followed by the addition of a detection antibody and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the TNF-α concentration using a standard curve.

5. Cell-Free COX-2 Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified COX-2 enzyme.[6][20][21]

  • Reagents: COX-2 inhibitor screening assay kit.

  • Procedure:

    • Perform the assay according to the manufacturer's protocol.[20][21] This generally involves incubating the purified COX-2 enzyme with the test compound and then adding arachidonic acid, the substrate for COX-2.

    • The product of the enzymatic reaction is then measured, often through a colorimetric or fluorometric method.[22]

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of these experiments.

Table 1: Cytotoxicity of 2-Chloro-3-hydroxy-4-methoxybenzoic acid and Diclofenac on RAW 264.7 Cells (MTT Assay)

Concentration (µM)2-Chloro-3-hydroxy-4-methoxybenzoic acid (% Viability)Diclofenac (% Viability)
198.5 ± 2.199.1 ± 1.8
1097.2 ± 3.598.4 ± 2.3
5095.8 ± 4.296.5 ± 3.1
10093.1 ± 5.694.2 ± 4.5

*Data are presented as mean ± SD.

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells (Griess Assay)

Concentration (µM)2-Chloro-3-hydroxy-4-methoxybenzoic acid (IC50 in µM)Diclofenac (IC50 in µM)
IC5045.862.3

*IC50 represents the concentration required to inhibit 50% of NO production.

Table 3: Inhibition of TNF-α Secretion in LPS-Stimulated RAW 264.7 Cells (ELISA)

Concentration (µM)2-Chloro-3-hydroxy-4-methoxybenzoic acid (IC50 in µM)Diclofenac (IC50 in µM)
IC5055.275.1

*IC50 represents the concentration required to inhibit 50% of TNF-α secretion.

Table 4: Inhibition of COX-2 Enzyme Activity (Cell-Free Assay)

CompoundIC50 (µM)
2-Chloro-3-hydroxy-4-methoxybenzoic acid38.7
Diclofenac25.4

*IC50 represents the concentration required to inhibit 50% of COX-2 enzyme activity.

Interpretation and Future Directions

The hypothetical data suggest that 2-Chloro-3-hydroxy-4-methoxybenzoic acid exhibits promising anti-inflammatory activity in vitro. The compound effectively inhibits the production of key inflammatory mediators, NO and TNF-α, in LPS-stimulated macrophages. Importantly, these effects are observed at concentrations that are not cytotoxic, indicating a specific anti-inflammatory action rather than a general toxic effect.

The cell-free COX-2 inhibition assay suggests that direct inhibition of this enzyme is a likely mechanism of action, similar to the established NSAID, Diclofenac. The comparable, and in some cases more potent, IC50 values for 2-Chloro-3-hydroxy-4-methoxybenzoic acid highlight its potential as a novel anti-inflammatory agent.

Future in vitro studies could further elucidate the mechanism of action by investigating the upstream NF-κB signaling pathway. This could involve examining the phosphorylation of key signaling proteins and the nuclear translocation of NF-κB subunits. Furthermore, exploring the compound's effects on other inflammatory pathways and in different cell types would provide a more comprehensive understanding of its therapeutic potential. Successful validation in these in vitro models would provide a strong rationale for advancing 2-Chloro-3-hydroxy-4-methoxybenzoic acid to in vivo studies in animal models of inflammation.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay. Retrieved from [Link]

  • MDPI. (2022, September 7). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (2013, April 23). Nitric Oxide Assay?. Retrieved from [Link]

  • Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Preprints.org. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • INNOSC Theranostics and Pharmacological Sciences. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation. Retrieved from [Link]

  • PubMed. (2011, February 15). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). COX-2 inhibition in vitro assay results. Shown are COX-1 (blue) and.... Retrieved from [Link]

  • ResearchGate. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

  • PubMed. (2015, December 15). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Retrieved from [Link]

  • Journal of Clinical Investigation. (2001, January 1). NF-κB: a key role in inflammatory diseases. Retrieved from [Link]

  • National Institutes of Health. (2011, May 10). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Retrieved from [Link]

  • Frontiers. (n.d.). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Retrieved from [Link]

  • bioRxiv. (2026, March 5). Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-3-hydroxy-4-methoxybenzoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling halogenated active pharmaceutical ingredients (APIs) and their synthetic intermediates requires more than just following a safety data sheet—it requires a mech...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling halogenated active pharmaceutical ingredients (APIs) and their synthetic intermediates requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's behavior both on the bench and in the waste stream.

2-Chloro-3-hydroxy-4-methoxybenzoic acid (CAS: 87277-06-3) is a highly functionalized benzoic acid derivative frequently utilized as a pharmacophore building block in drug discovery[1]. However, the very structural features that make it synthetically valuable—its halogenation and acidic moiety—demand rigorous, highly specific operational and disposal protocols.

Here is your comprehensive, self-validating guide to the safe handling and lifecycle management of this compound.

Mechanistic Hazard Analysis: Understanding the "Why"

Before handling the compound, operators must understand the causality behind its hazard classifications[2]:

  • H315 (Skin Irritation) & H319 (Eye Irritation): The carboxylic acid functional group acts as a proton donor. Upon contact with the moisture of biological tissues (mucous membranes, cornea, epidermis), it causes a rapid, localized drop in pH, leading to acute cellular irritation.

  • H302 (Harmful if Swallowed): The covalently bound chlorine atom at the 2-position significantly increases the lipophilicity of the aromatic ring. This enhances the molecule's ability to penetrate lipid bilayers in the gastrointestinal tract, leading to rapid systemic absorption and toxicity.

  • H335 (Respiratory Irritation): As a fine crystalline powder, aerosolized micro-particles can bypass upper respiratory cilia, depositing directly into the bronchioles where the acidic moiety induces severe inflammatory responses.

The Science of Halogenated Waste Segregation

In laboratory waste management, mixing halogenated waste (like 2-Chloro-3-hydroxy-4-methoxybenzoic acid) with non-halogenated organic waste is a critical operational failure[3].

The Causality: Standard organic incinerators operate at temperatures (600°C–800°C) that are insufficient to completely mineralize carbon-chlorine (C-Cl) bonds. If this compound enters a standard waste stream, the incomplete combustion of the chlorine atoms acts as a radical precursor, driving the de novo synthesis of highly toxic, environmentally persistent polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) [4].

To prevent this, environmental regulations mandate that halogenated waste be strictly segregated and routed to specialized twin-chamber incinerators. If the waste stream contains >1% halogenated organics by weight, the secondary combustion chamber must operate at a minimum of 1100°C with a gas residence time of at least 2 seconds to ensure complete C-Cl bond cleavage into scrubbable HCl gas[5]. Even a trace amount of this compound will reclassify an entire waste carboy as halogenated, exponentially increasing disposal costs[4].

Waste Segregation Decision Matrix

WasteSegregation Start Waste Containing 2-Chloro-3-hydroxy-4-methoxybenzoic acid State Physical State? Start->State Solid Solid Waste State->Solid Solid Liquid Liquid Waste State->Liquid Liquid SolidContainer Solid Halogenated Waste Container Solid->SolidContainer SolventType Solvent Type? Liquid->SolventType Organic Organic Solvent SolventType->Organic Organic Aqueous Aqueous Solution SolventType->Aqueous Aqueous HalogenContent Halogen Content > 1%? Organic->HalogenContent pHCheck pH Level? Aqueous->pHCheck HighTemp High-Temp Incineration (>1100°C, >2s residence) HalogenContent->HighTemp Yes StdTemp Standard Incineration (>950°C, >2s residence) HalogenContent->StdTemp No Neutralize Neutralize to pH 6-8 pHCheck->Neutralize pH < 2 or > 12 AqueousContainer Aqueous Halogenated Waste Container pHCheck->AqueousContainer pH 2 - 12 Neutralize->AqueousContainer

Figure 1: Decision matrix for segregating 2-Chloro-3-hydroxy-4-methoxybenzoic acid laboratory waste.

Step-by-Step Operational & Disposal Protocols

Protocol A: Safe Handling & Solution Preparation
  • Environmental Control: Conduct all weighing and transfer operations within a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: Negative pressure prevents aerosolized micro-particles from entering the operator's breathing zone, mitigating H335 risks.

  • Weighing Dynamics: Use an anti-static weighing boat.

    • Causality: Halogenated organic powders often carry static charges that cause them to repel and scatter, increasing dermal exposure risk.

  • Dissolution: Slowly add the required organic solvent (e.g., DMSO or methanol) to the powder, rather than dumping the powder into the solvent.

    • Self-Validation Check: Visually inspect the solution against a light source. Complete transparency confirms full dissolution. Any turbidity indicates undissolved particulate that could compromise downstream assays or cause unexpected localized reactions.

Protocol B: Liquid Waste Segregation & Disposal
  • Classification: Identify the waste strictly as "Halogenated Organic Waste"[3].

  • Aqueous Phase Neutralization: If the compound is dissolved in an aqueous extraction wash, test the pH using indicator strips. If the pH is outside the 2–12 range, neutralize it slowly with 1M NaOH or 1M HCl to a target pH of 6–8[3].

  • Headspace Management: Pour the liquid into a designated, chemically compatible high-density polyethylene (HDPE) carboy using a wide-mouth funnel. Fill the container to a maximum of 75% capacity .

    • Causality: Leaving 25% headspace accommodates vapor pressure expansion due to ambient temperature fluctuations, preventing container rupture[6].

    • Self-Validation Check: Before sealing the secondary containment bin, observe the carboy for 5 minutes. The absence of bulging, heat generation, or gas evolution confirms chemical compatibility within the waste mixture.

Protocol C: Solid Waste Disposal
  • Consumable Segregation: Place all contaminated weighing boats, pipette tips, and Kimwipes into a dedicated puncture-proof container lined with a clear plastic bag.

  • Labeling: Affix a standard EPA-compliant "Hazardous Waste" label, explicitly listing "2-Chloro-3-hydroxy-4-methoxybenzoic acid (Halogenated Solid)" and the CAS number 87277-06-3.

    • Self-Validation Check: Attempt to gently lift the sealed bag by its top knot before closing the outer container. If the bag stretches excessively or tears, the weight limit is exceeded, and the waste must be redistributed into a second container to prevent catastrophic tearing during transit.

Quantitative Data Summary

ParameterValue / SpecificationCausality / Rationale
Chemical Name 2-Chloro-3-hydroxy-4-methoxybenzoic acidActive pharmaceutical intermediate
CAS Number 87277-06-3Unique chemical identifier[1]
Molecular Weight 202.59 g/mol Determines molarity in solution prep[1]
Hazard Codes H302, H315, H319, H335Lipophilic penetration & acidic proton[2]
Waste Classification Halogenated Organic WastePresence of covalently bound chlorine[3]
Incineration Temp (<1% Halogen) > 950°C (Secondary Chamber)Prevents dioxin/furan formation[5]
Incineration Temp (>1% Halogen) > 1100°C (Secondary Chamber)Ensures complete C-Cl bond cleavage[5]
Gas Residence Time > 2 secondsAllows full oxidation of radical precursors[5]
Max Container Fill Volume 75% CapacityAccommodates vapor pressure expansion[6]

References

  • [1] Title: 87277-06-3 | 2-Chloro-3-hydroxy-4-methoxybenzoic acid. Source: BLD Pharm. URL:

  • [2] Title: 87277-06-3 | 2-Chloro-3-hydroxy-4-methoxybenzoic acid (Hazards). Source: BLD Pharm. URL:

  • [6] Title: Hazardous Materials Disposal Guide. Source: Nipissing University. URL:

  • [3] Title: UWO Guide to Classifying Unwanted Materials. Source: UW Oshkosh. URL:

  • [5] Title: What are the Standards for Emission or Discharge of Environmental Pollutants for Common Hazardous Waste Incinerator?. Source: Corpseed. URL:

  • [4] Title: Disposal of chemical wastes. Source: RiskAssess. URL:

Sources

Handling

Personal protective equipment for handling 2-Chloro-3-hydroxy-4-methoxybenzoic acid

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanisms. Handling halogenated aromatic compounds like 2-Chloro-3-hydroxy-4-methox...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanisms. Handling halogenated aromatic compounds like 2-Chloro-3-hydroxy-4-methoxybenzoic acid (CAS: 87277-06-3) requires a deep understanding of how its molecular structure dictates its physical behavior and biological hazards.

This blueprint provides a self-validating, procedurally rigorous framework for the safe handling, solubilization, and disposal of this specific compound, ensuring operational continuity and absolute safety for your research team.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first understand why this molecule is hazardous.

The core structure is a benzoic acid derivative. However, the presence of the strongly electron-withdrawing chlorine atom in the ortho position to the carboxylic acid group stabilizes the conjugate base via inductive effects. This significantly lowers the molecule's pKa, making it far more acidic—and therefore more corrosive to biological tissues—than standard benzoic acid. Furthermore, the methoxy group increases the molecule's lipophilicity, enhancing its ability to penetrate the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes)[1].

Table 1: Quantitative Hazard Profile & Mechanistic Rationale

GHS CodeHazard DescriptionMechanistic Causality
H302 Harmful if swallowedInduces acute systemic toxicity and severe gastrointestinal mucosal irritation due to low pKa.
H315 Causes skin irritationRapid protein denaturation upon epidermal contact; enhanced dermal penetration via the lipophilic methoxy group.
H319 Causes serious eye irritationDirect corrosive action on the highly sensitive corneal epithelium; risks permanent tissue scarring.
H335 May cause respiratory irritationInhalation of fine crystalline particulates causes acute inflammation of the respiratory tract mucosa.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, standard laboratory attire is insufficient. The following PPE matrix is mandatory for all handling procedures.

Table 2: Required PPE and Selection Rationale

PPE CategorySpecificationSelection Rationale
Hand Protection 100% Nitrile Gloves (Min 0.12mm thickness)Nitrile provides superior chemical resistance to solid organic acids compared to latex, preventing dermal absorption. Double-gloving is required during solubilization.
Eye Protection Indirect-vented chemical safety gogglesPrevents particulate ingress (dust) and protects against solvent splash-back, which standard safety glasses cannot do.
Body Protection Tyvek lab coat or Polypropylene apronPrevents the accumulation of micro-particulates on woven cotton clothing, eliminating the risk of chronic, delayed exposure.
Respiratory N95 / P100 Particulate RespiratorRequired only if weighing operations must occur outside a certified fume hood (though fume hood use is strictly mandated below).

Operational Workflow: Solubilization and Transfer

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Validation

  • Action: Turn on the Chemical Fume Hood and verify the face velocity is between 0.4 and 0.6 m/s using the digital monitor.

  • Validation: Tape a 1-inch strip of tissue paper to the bottom of the sash. It must pull steadily inward without fluttering violently.

Step 2: Static Mitigation

  • Action: Wipe the exterior of the reagent bottle and your anti-static polypropylene weigh boat with a slightly damp, lint-free cloth.

  • Causality: Halogenated organic powders are highly prone to accumulating static charges. Unmitigated static causes the powder to "jump" and aerosolize during transfer, creating an immediate H335 inhalation hazard.

Step 3: Mass Transfer

  • Action: Using a grounded stainless steel or PTFE-coated micro-spatula, carefully transfer the 2-Chloro-3-hydroxy-4-methoxybenzoic acid into the weigh boat. Keep the transfer distance as short as possible.

Step 4: Solubilization Sequence

  • Action: Transfer the powder into your receiving vessel (e.g., volumetric flask). Slowly add your solvent (e.g., DMSO, Methanol) to the powder.

  • Causality: Never drop bulk powder into a standing volume of solvent. Doing so traps air within the powder matrix, causing rapid displacement, bubbling, and hazardous splash-back.

Spill Response and Decontamination Protocol

If a spill occurs, immediate and mechanistically sound action is required to prevent exposure.

Step 1: Wet Containment (Solid Spills)

  • Action: Do NOT sweep the dry powder. Gently cover the spilled powder with paper towels soaked in a 1% Sodium Bicarbonate ( NaHCO3​ ) solution.

  • Causality: Dry sweeping generates respirable dust clouds. The mildly alkaline NaHCO3​ solution simultaneously suppresses dust and neutralizes the acidic hazard of the compound.

Step 2: Surface Decontamination & Validation

  • Action: Wipe down all spatulas, balances, and fume hood surfaces with the 1% NaHCO3​ solution, followed by a distilled water rinse.

  • Validation: Swab the cleaned surface with a damp piece of universal pH indicator paper. A resulting pH of 7 confirms the complete neutralization and removal of the acid.

Waste Disposal Strategy

Improper disposal of halogenated compounds can lead to dangerous reactions in municipal or institutional waste streams.

  • Segregation: Collect all neutralized spill slurries, contaminated weigh boats, and primary gloves in a chemically compatible, sealable High-Density Polyethylene (HDPE) solid waste container.

  • Liquid Waste: Any organic solvent containing dissolved 2-Chloro-3-hydroxy-4-methoxybenzoic acid must be routed strictly to Halogenated Organic Waste carboys.

  • Causality: Mixing halogenated liquid waste with non-halogenated waste streams can cause highly exothermic reactions or the release of toxic dioxin gases during downstream incineration processes.

  • Manifesting: Label the container clearly with "Halogenated Organic Acid Waste," the CAS number (87277-06-3), and the GHS Irritant pictogram.

Operational Signaling Pathway

The following diagram illustrates the logical decision tree and workflow for handling this compound, ensuring that emergency response is integrated directly into the standard operating procedure.

Workflow A 1. Fume Hood Validation (Face Velocity 0.4-0.6 m/s) B 2. Don PPE Matrix (Nitrile, Goggles, Tyvek) A->B C 3. Static Mitigation & Powder Transfer B->C D Spill Detected? C->D E 4a. Wet Containment (1% NaHCO3) D->E Yes F 4b. Proceed to Solubilization D->F No G 5. Surface Decontamination (pH Validation) E->G F->G H 6. Halogenated Waste Segregation G->H

Workflow for the safe handling and spill response of 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

References

Sources

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